1H-Pyrazole-4-carbaldehyde hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrazole-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWZEJJEPAMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of 1H-Pyrazole-4-carbaldehyde as a Core Scaffold
An In-Depth Technical Guide to the Physicochemical Characteristics of 1H-Pyrazole-4-carbaldehyde HCl
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Within this important class of molecules, 1H-Pyrazole-4-carbaldehyde serves as a versatile and crucial building block.[4] Its aldehyde functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of more complex molecular architectures for drug discovery and materials science.[4][5]
This technical guide offers a comprehensive examination of the physicochemical characteristics of 1H-Pyrazole-4-carbaldehyde and its hydrochloride (HCl) salt. As a senior application scientist, the goal is to provide not just raw data, but also field-proven insights into the causality behind experimental choices and handling protocols. This document is designed to equip researchers and drug development professionals with the essential knowledge for the effective use, characterization, and storage of this valuable synthetic intermediate.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its application, from reaction setup to formulation development. The properties of 1H-Pyrazole-4-carbaldehyde are summarized below. The hydrochloride salt form is often used to improve solubility and handling characteristics.
| Property | Value | Significance for Research & Development |
| Molecular Formula | C₄H₄N₂O[6][7][8][9] | Confirms the elemental composition of the molecule. |
| Molecular Weight | 96.09 g/mol [6][7][8][9] | Essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |
| CAS Number | 35344-95-7[6][8][10] | Provides a unique identifier for unambiguous substance identification across databases. |
| Appearance | Off-white to pale yellow solid[11][12] | A basic quality control check; deviations may indicate impurities or degradation. |
| Melting Point | 82-83 °C[8][11][12] | A sharp melting range is a key indicator of purity. |
| Boiling Point | 300.0 ± 13.0 °C (Predicted)[11][12] | Useful for purification by distillation, although its solid nature makes this less common. |
| Solubility | Slightly soluble in Chloroform (heated) and Methanol.[11][12] | Critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical characterization. The HCl salt generally exhibits higher aqueous solubility. |
| pKa | 11.65 ± 0.50 (Predicted)[11][12] | Indicates the acidity of the N-H proton on the pyrazole ring, influencing its reactivity in base-mediated reactions and its ionization state at different pH values. |
| Topological Polar Surface Area (TPSA) | 45.75 Ų[7] | A predictor of drug transport properties. TPSA is correlated with oral bioavailability and cell permeability. |
| LogP | 0.22[7] | The octanol-water partition coefficient indicates the compound's lipophilicity, a key factor in pharmacokinetic properties like absorption and distribution. |
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of 1H-Pyrazole-4-carbaldehyde. The following data represent the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation in organic chemistry.[13]
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Aldehyde Proton (-CHO): A singlet is expected at approximately δ 9.8-10.0 ppm . This downfield shift is characteristic of an aldehyde proton.
-
Pyrazole Ring Protons (C3-H, C5-H): Two singlets are expected in the aromatic region, typically around δ 8.0-8.5 ppm .
-
Pyrazole N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
-
Aldehyde Carbonyl (C=O): A signal is expected around δ 185 ppm .
-
Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons are expected in the range of δ 110-140 ppm .
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group.[14]
-
N-H Stretch: A broad band may be observed around 3100-3300 cm⁻¹ .
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹ .
-
C=N and C=C Stretches: Medium intensity bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): For C₄H₄N₂O, the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the observed value to confirm the elemental composition with high precision.[14]
Synthesis, Reactivity, and Stability
Synthesis
A prevalent method for the synthesis of 1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[14][15][16][17] This reaction typically involves treating a corresponding hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to achieve cyclization and formylation in one pot.[18] Understanding the synthetic route is crucial for anticipating potential impurities.
Chemical Reactivity
The reactivity of 1H-Pyrazole-4-carbaldehyde is dominated by its aldehyde functional group and the pyrazole ring.
-
Aldehyde Group: The aldehyde is susceptible to:
-
Oxidation: Easily oxidized to the corresponding carboxylic acid upon exposure to air, requiring storage under an inert atmosphere.[19]
-
Nucleophilic Addition: Reacts with nucleophiles like amines and alcohols.[17]
-
Condensation Reactions: Participates in condensations to form imines (Schiff bases), which are themselves valuable intermediates.[5][18]
-
Cannizzaro Reaction: Under strongly basic conditions, it can undergo disproportionation to the corresponding alcohol and carboxylic acid.[19]
-
-
Pyrazole Ring: The ring itself can undergo electrophilic substitution, though the electron-withdrawing nature of the aldehyde group influences its reactivity.[5]
Stability and Recommended Storage
To ensure the integrity of 1H-Pyrazole-4-carbaldehyde HCl, adherence to proper storage conditions is paramount.
-
Temperature: Store in a cool environment, typically at 2-8°C .[10][11]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[11][20]
-
Light: Protect from light by using an amber or opaque container, as pyrazole derivatives can be susceptible to photodegradation.[20]
-
Moisture: Keep the container tightly sealed to prevent hydrolysis and other moisture-mediated degradation.[19][20]
The primary degradation pathway to be concerned with is the oxidation of the aldehyde to 1H-pyrazole-4-carboxylic acid.[19]
Experimental Protocols & Visualization
Diagram: Physicochemical Characterization Workflow
The following diagram outlines the logical workflow for the comprehensive characterization of a new batch of 1H-Pyrazole-4-carbaldehyde HCl. This ensures a self-validating system where each step confirms the material's identity, purity, and suitability for downstream applications.
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A Comprehensive Technical Guide to 1H-Pyrazole-4-carbaldehyde Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-4-carbaldehyde and its salts, particularly the hydrochloride, are pivotal building blocks in the landscape of medicinal chemistry and drug development. The pyrazole scaffold is a "biologically privileged" structure, frequently incorporated into active pharmaceutical ingredients (APIs) due to its ability to engage in various biological interactions.[1] This guide offers an in-depth exploration of 1H-Pyrazole-4-carbaldehyde hydrochloride, providing a technical overview of its synthesis, chemical properties, and extensive applications as a versatile intermediate in the creation of novel therapeutics.
Chemical Identity and Structure
The hydrochloride salt of 1H-Pyrazole-4-carbaldehyde is the preferred form for many applications due to its potential for enhanced stability and solubility compared to the free base.
| Identifier | This compound | 1H-Pyrazole-4-carbaldehyde (Free Base) |
| CAS Number | 1197230-88-8 | 35344-95-7[2][3] |
| Molecular Formula | C₄H₅ClN₂O | C₄H₄N₂O[3] |
| Molecular Weight | 132.55 g/mol | 96.09 g/mol [2][3] |
| Canonical SMILES | C1=C(C=NN1)C=O.Cl | C1=C(C=NN1)C=O |
| InChIKey | LRGBDJBDJXZTTD-UHFFFAOYSA-N | LRGBDJBDJXZTTD-UHFFFAOYSA-N |
| Synonyms | 4-Pyrazolecarboxaldehyde hydrochloride | 4-Formyl-1H-pyrazole, Pyrazole-4-aldehyde |
Chemical Structure:
-
This compound:
The structure consists of a pyrazole ring with an aldehyde group at the 4-position, protonated at one of the nitrogen atoms and associated with a chloride counter-ion.
-
1H-Pyrazole-4-carbaldehyde (Free Base):
The neutral form of the molecule.
Synthesis of this compound
A reliable and scalable two-step synthesis for this compound has been developed, which avoids laborious purification procedures.[4] This method utilizes a Grignard reagent intermediate.
Experimental Protocol
Step 1: Synthesis of 4-Iodo-1H-pyrazole [4]
-
Dissolve pyrazole (300 g, 4.41 mol) in a mixture of 1200 mL of acetic acid and 173 mL of 30% aqueous sulfuric acid.
-
Heat the solution to 60°C.
-
Add iodine (450 g, 1.77 mol) and iodic acid dihydrate (190 g, 0.89 mol) in small portions with stirring.
-
After the addition is complete, stir the mixture at 60°C for an additional 2 hours.
-
Cool the reaction mixture and pour it into a solution of sodium sulfite to reduce excess iodine.
-
Neutralize with a sodium hydroxide solution and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-1H-pyrazole.
Step 2: Synthesis of this compound [4]
-
Prepare a Grignard reagent from ethylmagnesium bromide in anhydrous tetrahydrofuran (THF).
-
Protect the 4-iodo-1H-pyrazole by reacting it with ethyl vinyl ether in the presence of a catalytic amount of acid to form 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.
-
Add the protected iodopyrazole to the Grignard reagent at 5°C to form the corresponding pyrazolylmagnesium bromide.
-
Cool the reaction mixture to 0°C and slowly add N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Treat the organic extract with ethereal hydrogen chloride to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain this compound.
Alternative Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 1H-pyrazole-4-carbaldehydes from hydrazone precursors.[5][6][7] This reaction involves the formylation and cyclization of a hydrazone using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and DMF.[5][7]
General Vilsmeier-Haack Protocol for 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes[5]
-
Prepare the Vilsmeier reagent by adding POCl₃ dropwise to an ice-cold solution of anhydrous DMF with stirring.
-
Add the appropriate hydrazone to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.
-
Allow the mixture to stand overnight to precipitate the product.
-
Collect the crude product by filtration and purify by flash column chromatography.
Physicochemical Properties
Detailed experimental data for this compound is not widely published. However, the properties of the free base are well-documented and provide a useful reference.
| Property | 1H-Pyrazole-4-carbaldehyde (Free Base) |
| Appearance | Off-white to pale yellow solid[8] |
| Melting Point | 82-83 °C[8] |
| Boiling Point | ~300 °C (Predicted)[8] |
| Solubility | Slightly soluble in chloroform (heated) and methanol[8] |
| pKa | 11.65 ± 0.50 (Predicted)[8] |
The hydrochloride salt is expected to exhibit higher solubility in aqueous and polar protic solvents compared to the free base.
Analytical Characterization
The structural elucidation and purity assessment of 1H-Pyrazole-4-carbaldehyde and its derivatives are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key signals in the ¹H NMR spectrum of the free base include a singlet for the aldehydic proton around 10 ppm, and distinct signals for the pyrazole ring protons.[7][9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1650-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Applications in Drug Discovery and Medicinal Chemistry
1H-Pyrazole-4-carbaldehyde is a highly versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] Its aldehyde functionality allows for a variety of chemical transformations, making it a valuable starting material for constructing more complex molecular architectures.
Key Applications:
-
Synthesis of Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. 1H-Pyrazole-4-carbaldehyde can be used to synthesize novel pyrazole-containing compounds with potential cyclooxygenase (COX) inhibitory activity.[10]
-
Development of Anticancer Therapeutics: The pyrazole nucleus is a common feature in many kinase inhibitors and other anticancer agents. The aldehyde group of 1H-pyrazole-4-carbaldehyde serves as a handle for introducing pharmacophores that can interact with various cancer targets.[11]
-
Creation of Antimicrobial Compounds: A variety of pyrazole derivatives have demonstrated antibacterial and antifungal activity. 1H-Pyrazole-4-carbaldehyde is a precursor for synthesizing compounds that can inhibit microbial growth.[7]
-
Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound is also used in the development of fungicides and herbicides.[12]
Safety and Handling
Based on the safety data for related compounds, 1H-Pyrazole-4-carbaldehyde and its hydrochloride salt should be handled with care in a laboratory setting.[13][14][15]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Measures:
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a vast array of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its chemical identity, synthesis, properties, and applications, serving as a foundational resource for researchers and scientists working at the forefront of chemical innovation.
References
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health (NIH).
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis Online.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.). ResearchGate.
- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar.
- The Role of Pyrazole Derivatives in Modern Chemical Synthesis. (n.d.).
- 1H-pyrazole-4-carbaldehyde. (n.d.). PubChem.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
- Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).
- Safety Data Sheet. (2024). Angene Chemical.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation.
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A Comprehensive Spectroscopic and Analytical Guide to 1H-Pyrazole-4-carbaldehyde and its Hydrochloride Salt
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1H-Pyrazole-4-carbaldehyde and its hydrochloride salt, compounds of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and rational drug design. This document serves as a core reference for researchers, offering detailed data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized protocols for data acquisition.
Molecular Structure and its Spectroscopic Implications
1H-Pyrazole-4-carbaldehyde is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a formyl (aldehyde) group at the C4 position. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the pyrazole ring. This protonation significantly influences the electronic distribution within the aromatic system and has predictable consequences on the resulting spectroscopic data.
Molecular Structure Diagram
Caption: Equilibrium of 1H-Pyrazole-4-carbaldehyde and its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1H-Pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1H-Pyrazole-4-carbaldehyde is characterized by distinct signals for the aldehydic proton, the two pyrazole ring protons, and the N-H proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (CHO) | ~9.8 - 10.2 | Singlet (s) | 1H |
| Pyrazole H3/H5 | ~8.0 - 8.5 | Singlet (s) or Doublet (d) | 2H |
| N-H | ~13.0 - 14.0 | Broad Singlet (br s) | 1H |
Note: Data are typical values and may vary based on solvent and concentration. The H3 and H5 protons are often observed as a single peak due to rapid tautomerization but can appear as distinct signals.
Expert Insights:
-
Aldehyde Proton: The strong deshielding (δ > 9.5 ppm) is characteristic of an aldehyde proton due to the anisotropic effect of the C=O bond. Its singlet nature indicates no adjacent protons.
-
Pyrazole Protons: The protons at the C3 and C5 positions are in an electron-deficient aromatic environment, hence their downfield shift (δ > 8.0 ppm).
-
N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its significant downfield shift is indicative of its acidic nature and involvement in hydrogen bonding.
Effect of Protonation (Hydrochloride Salt): Upon forming the hydrochloride salt, the molecule becomes positively charged. This leads to a general deshielding effect, causing all proton signals to shift further downfield. The N-H protons (now two) would likely appear as a very broad signal at an even lower field, and the distinction between H3 and H5 may become more pronounced.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~185 - 190 |
| Pyrazole C3/C5 | ~138 - 142 |
| Pyrazole C4 | ~115 - 120 |
Note: Data are typical values based on analogous structures.[4]
Expert Insights:
-
Carbonyl Carbon: The aldehyde carbon is the most downfield signal, which is typical for sp²-hybridized carbons double-bonded to oxygen.
-
Pyrazole Carbons: C3 and C5 are deshielded due to their proximity to the electronegative nitrogen atoms. C4, the point of substitution, is comparatively more shielded.
Effect of Protonation (Hydrochloride Salt): Protonation will induce a significant downfield shift for the pyrazole ring carbons, particularly C3 and C5, which are closest to the protonated nitrogen center. The effect on the C4 and aldehyde carbons will be less pronounced but still observable.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3300 | N-H Stretch | Pyrazole N-H |
| ~1670 - 1690 | C=O Stretch | Aldehyde Carbonyl |
| ~1500 - 1600 | C=C & C=N Stretch | Pyrazole Ring |
| ~2800 & ~2700 | C-H Stretch | Aldehyde C-H (Fermi doublets) |
Expert Insights:
-
N-H Stretch: A broad absorption in this region is a clear indicator of the N-H group in the pyrazole ring.
-
C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is the most characteristic signal for the aldehyde's carbonyl group. Its position indicates conjugation with the pyrazole ring.
-
Aldehyde C-H: The presence of two medium-intensity peaks around 2800 and 2700 cm⁻¹ (Fermi doublets) is a definitive feature for an aldehyde C-H bond.
Effect of Protonation (Hydrochloride Salt): The most significant change will be in the N-H stretching region. A very broad and strong absorption band, often referred to as an "ammonium band," will appear from ~2400 to 3200 cm⁻¹, obscuring other signals in this region. This is due to the stretching vibrations of the N⁺-H bonds. The C=O stretching frequency may shift slightly due to the increased electron-withdrawing nature of the protonated ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Weight: The monoisotopic mass of 1H-Pyrazole-4-carbaldehyde (C₄H₄N₂O) is 96.03 Da.[5]
-
Expected Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, a prominent peak at m/z = 96 is expected.
-
Fragmentation Pattern: The primary fragmentation pathway involves the loss of the aldehyde group.
-
Loss of H•: A peak at m/z = 95 [M-H]⁺ corresponding to the loss of the aldehydic hydrogen.
-
Loss of CO: A strong peak at m/z = 68 [M-CO]⁺• resulting from the loss of carbon monoxide, a characteristic fragmentation for aromatic aldehydes. This fragment corresponds to the pyrazole radical cation.
-
Proposed Fragmentation Pathway
Caption: Key fragmentation pathways for 1H-Pyrazole-4-carbaldehyde in MS.
Standardized Experimental Protocols
To ensure data reproducibility and integrity, the following general protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for comprehensive spectroscopic characterization.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer for the chosen solvent.
-
¹H Acquisition: Acquire a standard one-pulse ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. For ¹H spectra, integrate the signals and reference the spectrum to a known standard (e.g., TMS at 0.00 ppm).
FT-IR Spectroscopy (ATR Method)
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and crystal absorbances.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for solids.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
- ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives.
- Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
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An In-Depth Technical Guide to Determining the Solubility Profile of 1H-Pyrazole-4-carbaldehyde Hydrochloride
Executive Summary
1H-Pyrazole-4-carbaldehyde and its derivatives are pivotal building blocks in modern medicinal and agricultural chemistry, serving as key intermediates in the synthesis of novel bioactive molecules, including anti-inflammatory and anti-melanoma agents.[1][2] The hydrochloride salt form, 1H-Pyrazole-4-carbaldehyde hydrochloride, is of particular interest for pharmaceutical development due to its potential for improved handling and formulation properties. A thorough understanding of a compound's solubility is a non-negotiable prerequisite for successful drug development, influencing everything from reaction chemistry and purification to formulation and bioavailability.
Currently, comprehensive, publicly available solubility data for this compound in a broad range of organic solvents is scarce.[3] This guide, therefore, provides a robust framework for researchers, scientists, and drug development professionals to systematically determine this critical physicochemical parameter. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and discuss the practical application of the resulting data. This document is designed not as a static data sheet, but as a dynamic guide to generating reliable and reproducible solubility profiles.
Introduction to this compound
This compound is the salt form of the parent heterocyclic aldehyde. The pyrazole scaffold is a well-established pharmacophore, and functionalization at the 4-position with a carbaldehyde group provides a reactive handle for a multitude of synthetic transformations.[1][4] The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms in the pyrazole ring, a common strategy to enhance the aqueous solubility and stability of parent compounds.
A predictive understanding of its behavior in various solvents begins with its fundamental physicochemical properties.
Table 1: Physicochemical Properties of 1H-Pyrazole-4-carbaldehyde and its Hydrochloride Salt
| Property | 1H-Pyrazole-4-carbaldehyde | This compound | Source |
| CAS Number | 35344-95-7 | 1197230-88-8 | [5][6] |
| Molecular Formula | C₄H₄N₂O | C₄H₅ClN₂O | [5][6] |
| Molecular Weight | 96.09 g/mol | 132.55 g/mol | [5][6] |
| Appearance | Off-White to Pale Yellow Solid | Solid (Predicted) | [7] |
| Melting Point | 82-83 °C | Not specified | [7] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | 45.75 Ų | [5][6] |
| Predicted LogP | 0.22 | 0.64 | [5][6] |
| Hydrogen Bond Donors | 1 | 1 | [5][6] |
| Hydrogen Bond Acceptors | 2 | 2 | [5][6] |
Theoretical Principles of Solubility: A Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The molecular structure of this compound provides clear indicators of its expected solubility behavior.
-
High Polarity: The molecule possesses multiple polar features: two nitrogen atoms, a carbonyl group (C=O), and a labile N-H proton. The formation of the hydrochloride salt dramatically increases the overall polarity and ionic character of the molecule.
-
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen are hydrogen bond acceptors.[5][6] This capability is crucial for interactions with protic solvents.
Based on this structural analysis, we can formulate the following hypotheses:
-
High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol should be effective at solvating the compound. Their ability to form strong hydrogen bonds and solvate the chloride counter-ion will facilitate the dissolution process.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be reasonably good solvents. While they cannot donate hydrogen bonds, their high polarity allows for strong dipole-dipole interactions.
-
Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents. They lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions, making it energetically unfavorable to break apart the compound's crystal lattice.[8]
Experimental Workflow for Solubility Profiling
A systematic, multi-stage approach is essential for accurately characterizing the solubility profile. The workflow begins with a rapid qualitative assessment to categorize solvents, followed by a rigorous quantitative determination for promising candidates.
Caption: Experimental workflow for determining the solubility profile.
Materials and Equipment
-
Solute: this compound (purity ≥98%).
-
Solvents (Analytical Grade or Higher):
-
Polar Protic: Deionized Water, Methanol, Ethanol.
-
Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone.
-
Non-Polar: Hexane, Toluene, Dichloromethane.
-
-
Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, calibrated micropipettes, glass vials (e.g., 2 mL or 4 mL), HPLC-UV or UV-Vis spectrophotometer.
Protocol 1: Qualitative Solubility Assessment (Rapid Screening)
This initial screen provides a rapid, semi-quantitative estimate of solubility, allowing for the efficient categorization of solvents and prioritization for quantitative analysis.
Methodology:
-
Preparation: Weigh approximately 2-3 mg of this compound into a small, clear glass vial.[10]
-
Solvent Addition: Add 100 µL of the selected solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the vial against a dark background. Note if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, continue adding the solvent in 100 µL increments, vortexing for 60 seconds after each addition, up to a total volume of 1 mL.[10]
-
Classification: Record the results based on the total volume of solvent required for dissolution, as outlined in Table 2.
Table 2: Qualitative Solubility Classification
| Classification | Observation | Approximate Solubility Range |
| Very Soluble | Dissolves in < 300 µL | > 10 mg/mL |
| Soluble | Dissolves in 300 µL - 1 mL | 2 - 10 mg/mL |
| Sparingly Soluble | Partial dissolution at 1 mL | < 2 mg/mL |
| Insoluble | No visible dissolution at 1 mL | << 2 mg/mL |
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] Its trustworthiness lies in ensuring the solution is truly saturated before measurement.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming saturation.[3]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[11]
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[3]
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the quantitative solubility in mg/mL or mol/L.
Data Presentation and Interpretation
All generated data should be compiled into a comprehensive table for clear comparison and analysis.
Table 3: Comprehensive Solubility Profile of this compound (Template)
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Deionized Water | Polar Protic | [Experimental Result] | [Experimental Result] |
| Methanol | Polar Protic | [Experimental Result] | [Experimental Result] |
| Ethanol | Polar Protic | [Experimental Result] | [Experimental Result] |
| DMSO | Polar Aprotic | [Experimental Result] | [Experimental Result] |
| Acetonitrile | Polar Aprotic | [Experimental Result] | [Experimental Result] |
| Dichloromethane | Non-Polar | [Experimental Result] | [Experimental Result] |
| Toluene | Non-Polar | [Experimental Result] | [Experimental Result] |
| Hexane | Non-Polar | [Experimental Result] | [Experimental Result] |
Interpretation for Drug Development:
-
Synthesis & Purification: High solubility in a volatile solvent like methanol or ethanol suggests these are good candidates for reaction media and subsequent crystallization/purification steps. Poor solubility in a non-polar solvent like hexane can be exploited for precipitation or anti-solvent crystallization.
-
Formulation: High aqueous solubility is a primary indicator of suitability for oral or parenteral (injectable) formulations. If aqueous solubility is insufficient, the data from organic co-solvents becomes critical for developing liquid formulations.
-
Analytical Method Development: The solubility data directly informs the choice of diluents for preparing stock solutions and standards for HPLC, NMR, and other analytical techniques.[12]
Conclusion
References
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- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Forum post].
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A Comprehensive Technical Guide to the Stability and Storage of 1H-Pyrazole-4-carbaldehyde Hydrochloride
Abstract
This technical guide provides a detailed examination of the stability and optimal storage conditions for 1H-Pyrazole-4-carbaldehyde hydrochloride, a pivotal building block in contemporary pharmaceutical and agrochemical research. While specific, publicly available stability studies on this hydrochloride salt are not extensively documented, this guide synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to offer a comprehensive framework for its handling, storage, and stability assessment. We will delve into the intrinsic chemical nature of the molecule, postulate potential degradation pathways, and provide detailed protocols for forced degradation studies. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to maintain the integrity, purity, and performance of this compound in their research and development endeavors.
Introduction: The Significance of this compound in Synthesis
1H-Pyrazole-4-carbaldehyde and its hydrochloride salt are versatile heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of bioactive molecules. The pyrazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of a reactive aldehyde functional group at the 4-position of the pyrazole ring makes it a valuable synthon for the construction of more complex molecular architectures through various chemical transformations.[1][2][3]
The hydrochloride salt form is often employed to enhance the stability and solubility of the parent compound. However, the inherent reactivity of the aldehyde group, coupled with the pyrazole ring's susceptibility to certain environmental factors, necessitates a thorough understanding of its stability profile to ensure the reliability and reproducibility of experimental outcomes.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount to predicting its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O | Inferred from parent compound |
| Molecular Weight | 132.55 g/mol | Inferred from parent compound |
| Appearance | Typically a yellowish-brown or off-white solid | [4] |
| Solubility | Soluble in water | [5] |
| SMILES | O=Cc1cn[nH]c1.Cl | Inferred from parent compound |
Recommended Storage and Handling: A Proactive Approach to Stability
Based on available safety data sheets and general chemical principles, the following conditions are recommended to preserve the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2°C - 8°C.[6][7] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6][8] | Prevents oxidation of the aldehyde group. |
| Light | Protect from light by storing in an opaque or amber container. | Pyrazole derivatives can be susceptible to photodegradation.[9] |
| Moisture | Keep container tightly closed in a dry and well-ventilated place.[10][11] | Prevents hydrolysis and other moisture-mediated degradation. |
| Incompatible Materials | Keep away from strong oxidizing agents and strong bases. | Aldehydes are readily oxidized to carboxylic acids. The hydrochloride salt can react with strong bases.[9] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14]
-
Avoid the formation of dust and aerosols.[13]
-
Wash hands thoroughly after handling.[12]
Postulated Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods.
Caption: Postulated degradation pathways for this compound.
Causality behind Postulated Pathways:
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, which would yield the corresponding carboxylic acid (1H-Pyrazole-4-carboxylic acid). This is a common degradation pathway for aldehyde-containing compounds.[9]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts or upon heating.
-
Photodegradation: Aromatic and heterocyclic systems, including pyrazoles, can be sensitive to light, leading to the formation of various photolytic byproducts.[9]
-
Decarbonylation: Under conditions of extreme heat, the aldehyde group may be lost through decarbonylation, resulting in the formation of pyrazole.
Framework for a Comprehensive Stability Study
To rigorously assess the intrinsic stability of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing, as outlined in the International Council for Harmonisation (ICH) guidelines. The objective is to achieve 5-20% degradation to identify potential degradation products and to develop a stability-indicating analytical method.[15]
Experimental Protocol: Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide at room temperature. Due to the potential for rapid degradation, collect samples at earlier time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide at room temperature. Protect from light and collect samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Dissolve samples at different time points for analysis.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all samples using a developed and validated stability-indicating analytical method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Key Considerations for Method Development:
-
Column Chemistry: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all peaks.
-
Detection: UV detection is suitable due to the aromatic nature of the pyrazole ring. The detection wavelength should be selected based on the UV spectrum of the parent compound. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide structural information about the degradation products.[16]
-
Derivatization: For enhanced sensitivity and selectivity, especially for trace-level degradants, derivatization of the aldehyde group can be employed. Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH).[16][17]
Data Interpretation and Reporting
The results of the forced degradation study should be presented in a clear and organized manner.
Table for Summarizing Forced Degradation Results:
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 h | |||
| 0.1 M NaOH (RT) | 2 h | |||
| 3% H₂O₂ (RT) | 24 h | |||
| Thermal (80°C) | 48 h | |||
| Photolytic | ICH Q1B |
Conclusion and Recommendations
While specific stability data for this compound is not extensively published, adherence to the recommended storage conditions of a cool, dry, dark, and inert environment is paramount to preserving its integrity. For researchers and drug development professionals requiring a comprehensive understanding of its stability profile, the execution of a forced degradation study as outlined in this guide is strongly recommended. This will not only ensure the quality of the starting material but also provide critical insights for formulation development and regulatory submissions.
References
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A Comprehensive Technical Guide to the Synthesis of 1H-Pyrazole-4-carbaldehyde Hydrochloride from Pyrazole
This guide provides an in-depth exploration of the synthesis of 1H-Pyrazole-4-carbaldehyde hydrochloride, a critical building block for pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the prevalent synthetic strategies, with a primary focus on the robust and widely adopted Vilsmeier-Haack reaction. The narrative emphasizes the underlying chemical principles, offering field-proven insights to ensure both reproducibility and a thorough understanding of the process.
Strategic Importance of 1H-Pyrazole-4-carbaldehyde
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, anti-parasitic, and anti-cancer properties.[1][2] The 4-carbaldehyde functional group on the pyrazole ring serves as a versatile synthetic handle, enabling the construction of more complex molecular architectures through reactions such as condensations, oxidations, and reductions. Consequently, reliable and scalable access to 1H-Pyrazole-4-carbaldehyde is of paramount importance for the discovery and development of novel therapeutic agents.
Primary Synthetic Trajectory: The Vilsmeier-Haack Formylation
The most direct and commonly employed method for the synthesis of 1H-Pyrazole-4-carbaldehyde from unsubstituted pyrazole is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent.[5][6] The inherent electron-rich nature of the pyrazole ring makes it an excellent substrate for this electrophilic substitution, which predominantly occurs at the C4 position due to electronic and steric factors.[7]
The Vilsmeier Reagent: The Electrophilic Powerhouse
The active electrophile in this reaction, the Vilsmeier reagent, is a chloroiminium salt. It is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][6][8] The formation of this reagent is a critical first step, creating a species sufficiently electrophilic to attack the pyrazole ring.
The reaction between DMF and POCl₃ is believed to proceed through an initial adduct, which then rearranges to form the highly reactive electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.[3][8][9]
Mechanism of Pyrazole Formylation
The Vilsmeier-Haack formylation of pyrazole follows a classical electrophilic aromatic substitution pathway. The key steps are:
-
Formation of the Vilsmeier Reagent: As described above, DMF and POCl₃ react to form the electrophilic chloroiminium salt.
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the pyrazole ring and forms a cationic intermediate.
-
Rearomatization: A base, typically DMF from the reaction mixture, abstracts a proton from the C4 carbon, leading to the restoration of the aromatic pyrazole ring and the formation of an iminium salt intermediate.
-
Hydrolysis: The reaction mixture is quenched with water. The iminium salt is then hydrolyzed to yield the final product, 1H-Pyrazole-4-carbaldehyde.[6][9] Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Below is a diagram illustrating the mechanism of the Vilsmeier-Haack formylation of pyrazole.
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before proceeding.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Pyrazole | 68.08 | 10.0 g | 0.147 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent/Reagent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 27.0 mL | 0.294 | 2.0 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |
| Crushed Ice | - | ~500 g | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
| Diethyl Ether | 74.12 | As needed | - | Solvent |
| Hydrochloric Acid (HCl) in Ether | - | As needed | - | - |
Step-by-Step Procedure
The experimental workflow is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ dropwise to the DMF via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form as a viscous, often colored, complex.[10] Allow the mixture to stir at 0°C for 30-60 minutes.
-
Formylation Reaction: Dissolve the pyrazole in a minimal amount of anhydrous DCM or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a temperature between 60-80°C.[1][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-Pyrazole-4-carbaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[10]
-
Hydrochloride Salt Formation: Dissolve the purified aldehyde in a minimal amount of anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the aldehyde proton.
-
Mass Spectrometry: To determine the molecular weight.[11]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.
Troubleshooting and Optimization
-
Low Yield:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.[1][10]
-
Incomplete Reaction: The reaction may require a higher temperature or longer reaction time. Monitor closely by TLC.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole is crucial. An excess of the Vilsmeier reagent is generally recommended.[10]
-
-
Side Product Formation:
-
Overheating: Excessive temperatures can lead to decomposition or the formation of undesired byproducts. Maintain the recommended temperature range.
-
Diformylation: While less common for unsubstituted pyrazole, diformylation can sometimes occur. Careful control of stoichiometry and reaction conditions can minimize this.
-
Alternative Synthetic Approaches
While the Vilsmeier-Haack reaction is the most direct method, other strategies for synthesizing 1H-Pyrazole-4-carbaldehyde exist. One notable alternative involves a multi-step sequence starting from 4-iodopyrazole. This method includes protection of the pyrazole nitrogen, Grignard reagent formation, reaction with DMF, and subsequent deprotection.[12] Another approach involves the oxidation of the corresponding alcohol, (1H-pyrazol-4-yl)methanol.[13]
Conclusion
The synthesis of this compound via the Vilsmeier-Haack formylation of pyrazole is a robust and well-established method. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and meticulous purification are key to achieving high yields of the desired product. This guide provides the necessary technical details and insights to empower researchers in their synthetic endeavors, ultimately facilitating the development of novel pyrazole-based compounds with potential therapeutic applications.
References
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- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
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- Pyrazole-4-carbaldehyde derivatives.
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- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]
- Vilsmeier-Haack formylation of 1H-pyrazoles.
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An In-depth Technical Guide to the Synthesis of 1H-Pyrazole-4-carbaldehyde
Introduction
1H-Pyrazole-4-carbaldehyde is a pivotal building block in contemporary medicinal chemistry and drug development. Its pyrazole core is a recognized "privileged structure," frequently appearing in molecules exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The formyl group at the C4 position serves as a versatile synthetic handle, enabling a multitude of chemical transformations for the construction of complex heterocyclic systems and the exploration of novel chemical space. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, focusing on the underlying mechanisms and practical experimental considerations for researchers in the pharmaceutical sciences.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 1H-Pyrazole-4-carbaldehyde can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and the substituent pattern on the pyrazole ring. The most authoritative and widely employed method is the Vilsmeier-Haack reaction, which offers a direct and efficient route. Alternative strategies include the oxidation of 4-methylpyrazoles and the reduction of pyrazole-4-carboxylic acid derivatives.
The Vilsmeier-Haack Reaction: The Gold Standard
The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich heterocycles like pyrazole.[2] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (commonly N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4]
Mechanism of Action
The causality behind this reaction's success lies in a two-part process: the formation of the highly electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.
-
Formation of the Vilsmeier Reagent (Chloroiminium ion): Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. This is the critical first step, making the carbonyl carbon highly susceptible to nucleophilic attack by the dimethylamino group's nitrogen, followed by the elimination of a stable phosphate species to generate the electrophilic chloroiminium ion (the Vilsmeier reagent).[5]
-
Electrophilic Attack and Formylation: The pyrazole ring, being an electron-rich aromatic system, acts as a nucleophile. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The pyrazole's π-system attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex intermediate.
-
Aromatization and Hydrolysis: A proton is lost from the C4 position to restore the aromaticity of the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 1H-Pyrazole-4-carbaldehyde.
The reaction is highly regioselective for the C4 position due to the electronic properties of the pyrazole ring.
Visualizing the Vilsmeier-Haack Mechanism:
Sources
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Whitepaper: The Pyrazole-4-Carbaldehyde Scaffold: A Cornerstone in Modern Drug Discovery
Executive Summary
The pyrazole nucleus is a preeminent scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] This guide focuses on a particularly valuable derivative, the pyrazole-4-carbaldehyde scaffold. Its true significance lies not only in the inherent bioactivities of its derivatives but also in its role as a versatile synthetic intermediate, enabling the construction of complex molecular architectures.[2][3] The aldehyde functionality at the C-4 position serves as a reactive handle for diverse chemical transformations, including condensations, reductive aminations, and oxidations, paving the way for the creation of vast chemical libraries.[3][4] Derivatives of this scaffold have demonstrated potent efficacy across multiple therapeutic areas, most notably as kinase inhibitors in oncology, as anti-inflammatory agents, and as novel antimicrobial compounds.[5][6][7] This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the pyrazole-4-carbaldehyde scaffold, offering field-proven insights and detailed protocols for researchers in drug development.
Introduction: The Pyrazole Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs and clinical candidates. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[8][9] Its prominence is evident in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (phosphodiesterase inhibitor), and numerous kinase inhibitors such as Ruxolitinib, which are critical in oncology.[8][10]
The success of the pyrazole core can be attributed to several key physicochemical properties:
-
Metabolic Stability: The aromatic nature of the pyrazole ring imparts significant resistance to metabolic degradation, a crucial attribute for any drug candidate.[1]
-
Hydrogen Bonding Capability: The two nitrogen atoms can act as both hydrogen bond donors (the N-H group) and acceptors (the sp² hybridized nitrogen), enabling strong and specific interactions with protein targets.[11]
-
Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[11]
Within this esteemed class of compounds, the pyrazole-4-carbaldehyde emerges as a particularly powerful building block for drug discovery programs.[2][12]
The Pyrazole-4-Carbaldehyde: A Versatile Synthetic Hub
The strategic placement of a carbaldehyde (formyl) group at the 4-position of the pyrazole ring creates a versatile and reactive intermediate.[13] This functional group is not typically the final pharmacophore but rather a gateway to a multitude of more complex and potent derivatives.
Key Synthetic Pathway: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[14][15][16] This reaction formylates activated aromatic rings. In the context of pyrazole synthesis, it is often performed as a one-pot cyclization and formylation of ketone-derived hydrazones.
The causality behind this choice of reaction is twofold:
-
Efficiency: It combines the pyrazole ring formation (cyclization) and the introduction of the aldehyde group in a single, streamlined process.[17]
-
Regioselectivity: The reaction reliably installs the formyl group at the C-4 position of the newly formed pyrazole ring.
Below is a generalized workflow for this critical synthesis.
Caption: General workflow for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Experimental Protocol: Synthesis of 1-Phenyl-3-(4-tolyl)-1H-pyrazole-4-carbaldehyde
This protocol provides a self-validating system for synthesizing a representative pyrazole-4-carbaldehyde derivative.
Materials:
-
4-Methylacetophenone
-
Phenylhydrazine
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization & Formylation:
-
In a separate three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold DMF (10 volumes) with stirring. Causality Note: DMF serves as both the solvent and the precursor to the reactive Vilsmeier-Haack electrophile.
-
Stir the reagent at 0°C for 30 minutes.
-
Slowly add a solution of the hydrazone from Step 1 (1.0 eq) dissolved in DMF to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 6-8 hours. Monitor progress by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification & Characterization:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Biological Significance and Therapeutic Targets
The true value of the pyrazole-4-carbaldehyde scaffold is realized upon its derivatization into biologically active agents. The aldehyde handle allows for facile modification, leading to compounds with a wide spectrum of pharmacological activities.[15][18]
Anticancer Activity: A Focus on Kinase Inhibition
A significant body of research has focused on pyrazole derivatives as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways often dysregulated in cancer.[19][20] The pyrazole scaffold is particularly adept at mimicking the adenine moiety of ATP, allowing it to sit within the ATP-binding pocket of kinases.
Targeted Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell proliferation and survival.[19] Its hyperactivation is a hallmark of many cancers. Pyrazole-4-carbaldehyde derivatives have been developed as potent PI3K inhibitors.[5]
Caption: The PI3K/Akt/mTOR pathway, a key target for pyrazole-based cancer therapies.[19]
One study identified a pyrazole carbaldehyde derivative that exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM, significantly more potent than the standard drug doxorubicin (IC₅₀ of 0.95 μM).[5] This highlights the scaffold's potential in developing targeted anticancer agents.
Anti-inflammatory and Analgesic Activity
Pyrazole derivatives have a long history as anti-inflammatory agents, with Celecoxib being a prime example.[6][21] Newer series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized and tested for their anti-inflammatory and analgesic activities, with several compounds showing efficacy comparable to or exceeding that of standard drugs like diclofenac.[6][18] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Antimicrobial Activity
The scaffold is also a promising platform for developing new antimicrobial agents to combat infectious diseases.[14] Newly synthesized 4-formyl pyrazole derivatives have demonstrated excellent efficacy against pathogenic bacteria.[13] Other studies have shown that pyrazole-4-carbaldehyde compounds can inhibit the growth of bacteria by binding to enzymes like ribonucleotide reductase and also possess significant antifungal activity against species such as Candida albicans.
Table 1: Summary of Biological Activities of Selected Pyrazole-4-Carbaldehyde Derivatives
| Compound Class | Target/Activity | Model | Potency (IC₅₀ / MIC) | Reference |
| Pyrazole carbaldehyde derivative | PI3 Kinase Inhibition | MCF7 Breast Cancer Cells | 0.25 µM | [5] |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Anti-inflammatory | Carrageenan-induced paw edema | High activity vs. Diclofenac | [6][18] |
| 3-aryl-5-(trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Antibacterial | Pathogenic bacteria | Promising activity vs. Ampicillin | [13] |
| 1H-Pyrazole-4-carbaldehyde | Antifungal | Candida albicans | Significant activity |
Experimental Protocol: In-Vitro Kinase Inhibition Assay (PI3K)
This protocol outlines a typical luminescence-based assay to determine the inhibitory potential of a synthesized compound against a target kinase.
Materials:
-
Synthesized pyrazole derivative (test compound)
-
Recombinant human PI3K enzyme
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Multi-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
To the wells of a multi-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Add the PI3K enzyme to all wells except the background control.
-
Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes). Causality Note: This incubation allows the enzyme to phosphorylate the substrate. The amount of ADP produced is directly proportional to kinase activity.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Incubate in the dark for 30-40 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background ("no enzyme") signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Future Perspectives and Conclusion
The pyrazole-4-carbaldehyde scaffold is far more than just another heterocyclic compound; it is a validated and powerful platform in the armamentarium of the medicinal chemist.[9] Its synthetic accessibility, combined with the chemical versatility of the aldehyde group, ensures its continued relevance in the exploration of chemical space.[3] Future research will likely focus on its application in multi-component reactions to rapidly generate molecular complexity and in the design of covalent inhibitors where the aldehyde can form reversible or irreversible bonds with target proteins. The consistent emergence of this scaffold in potent, selective, and metabolically stable drug candidates solidifies its status as a truly privileged and indispensable tool in the future of drug discovery.[1]
References
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- Current status of pyrazole and its biological activities. National Institutes of Health (NIH).
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A Technical Guide to Pyrazole Aldehydes in Medicinal Chemistry: From Discovery to Drug Design
Abstract
The pyrazole ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs.[2] This guide provides an in-depth technical exploration of a particularly versatile derivative: the pyrazole aldehyde. We will trace the historical development of this functionalized scaffold, from its initial synthesis to its current role as a critical building block in targeted therapeutics. This document will detail key synthetic methodologies, explore its function as a pharmacophore, and present case studies of pyrazole aldehyde-containing compounds that have shaped the landscape of medicinal chemistry.
Introduction: The Pyrazole Scaffold and the Significance of the Formyl Group
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. First synthesized in 1883 by Ludwig Knorr, the pyrazole nucleus has become a subject of intense study due to its vast biological and pharmaceutical applications.[3][4] The scaffold is present in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][5]
The introduction of an aldehyde (formyl) group, particularly at the C4 position, dramatically enhances the synthetic utility of the pyrazole ring. This functional group serves as a versatile chemical handle for a variety of transformations, allowing for the construction of complex molecular architectures. The electrophilic nature of the aldehyde carbon enables reactions such as condensations, reductive aminations, and oxidations, providing medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. Furthermore, the aldehyde's ability to act as a hydrogen bond acceptor can be crucial for molecular recognition and binding to biological targets.
Historical Context and Key Synthetic Developments
The journey of pyrazole aldehydes is intrinsically linked to the broader history of pyrazole chemistry. While Knorr's initial synthesis from 1,3-diketones and hydrazines laid the groundwork, the ability to selectively functionalize the pyrazole ring was a critical next step.[4][6]
The Vilsmeier-Haack Reaction: A Gateway to Pyrazole Aldehydes
A pivotal moment in the history of pyrazole aldehydes was the application of the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a mild and efficient method for formylating electron-rich aromatic and heterocyclic compounds.[7] It typically uses a Vilsmeier reagent, generated in situ from a substituted amide like dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7]
The electrophilic substitution preferentially occurs at the electron-rich C4 position of the pyrazole ring.[4] This regioselectivity is a key advantage, providing a reliable method for producing 1H-pyrazole-4-carbaldehydes, which are among the most important intermediates in pyrazole-based drug discovery.[8][9][10] The reaction has proven robust and is widely used to synthesize a variety of substituted pyrazole aldehydes.[7][8][9][10]
Workflow Diagram: The Vilsmeier-Haack Reaction
Caption: General workflow for synthesizing pyrazole aldehydes via the Vilsmeier-Haack reaction.
Pyrazole Aldehydes as Privileged Pharmacophores
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyrazole ring system is a classic example of such a scaffold.[11] The pyrazole aldehyde motif, in particular, acts as a powerful pharmacophore due to a combination of factors:
-
Metabolic Stability: The aromatic pyrazole ring is generally resistant to metabolic degradation, which is a desirable property for drug candidates.[5]
-
Hydrogen Bonding Capability: The two nitrogen atoms of the pyrazole ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, while the N-H group (in unsubstituted pyrazoles) can act as a hydrogen bond donor. These interactions are critical for high-affinity binding to protein targets.
-
Tunable Electronics: The electronic properties of the ring can be easily modified by introducing various substituents, allowing for the fine-tuning of a compound's potency and pharmacokinetic properties.
-
Synthetic Accessibility: As discussed, reliable synthetic routes like the Vilsmeier-Haack reaction make a wide range of pyrazole aldehyde derivatives readily accessible for structure-activity relationship (SAR) studies.[10]
Key Applications and Case Studies in Medicinal Chemistry
The versatility of the pyrazole aldehyde scaffold is evident in its application across diverse therapeutic areas, from inflammation to oncology.
Anti-inflammatory Agents
Some of the earliest and most successful applications of pyrazoles have been in the development of anti-inflammatory drugs.[12] Researchers have synthesized series of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes and demonstrated their potent anti-inflammatory activities.[13] The aldehyde group often serves as a precursor to other functional groups, such as Schiff bases or hydrazones, which can enhance biological activity.
| Compound Class | Target | Therapeutic Area | Significance |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Derivatives | COX/LOX | Anti-inflammatory | Demonstrated significant activity, often comparable to standard drugs like diclofenac sodium.[13] |
| Pyrazole-based Kinase Inhibitors | Various Kinases | Oncology | The aldehyde is a key synthon for building complex molecules that target protein kinases involved in cancer. |
| Pyrazole Carboxamides | Various | Antimicrobial | The aldehyde is a starting point for creating carboxamide derivatives with antibacterial and antifungal properties. |
Oncology and Kinase Inhibitors
In modern oncology, protein kinase inhibitors are a major class of targeted therapies. The pyrazole scaffold is a frequent core structure in these drugs. Pyrazole aldehydes are invaluable starting materials for the synthesis of these complex inhibitors. For example, the aldehyde can be used in multi-component reactions to rapidly build molecular complexity and generate libraries of potential kinase inhibitors.
Signaling Pathway Diagram: Generic Kinase Inhibition
Caption: A pyrazole-based inhibitor competes with ATP to block kinase activity and halt downstream signaling.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Aldehyde
This section provides a representative protocol for the synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, adapted from established literature procedures.[8][9]
Objective: To synthesize 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Materials:
-
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cooled DMF with vigorous stirring over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve the starting material, 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq.), in a minimal amount of dry dichloromethane (DCM). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Conclusion and Future Outlook
The discovery and development of pyrazole aldehydes represent a significant chapter in the history of medicinal chemistry. From their efficient synthesis via the Vilsmeier-Haack reaction to their role as a privileged pharmacophore, these compounds have proven to be exceptionally valuable.[7][10] Their synthetic versatility allows for the creation of vast chemical libraries, which are essential for modern high-throughput screening and drug discovery campaigns.
Looking ahead, the pyrazole aldehyde scaffold will undoubtedly continue to be a mainstay in the design of novel therapeutics. Its proven track record in producing successful drugs for inflammation, cancer, and infectious diseases ensures its place in the medicinal chemist's toolbox.[1][13] Future research will likely focus on incorporating this moiety into new drug modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), further expanding the therapeutic potential of this remarkable heterocyclic building block.
References
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-197. [Link]
- Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Shafi, S., Alam, M. M., Mulakayala, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. [Link]
- Guma, M., Salih, N., & Ismael, H. R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]
- Karrouchi, K., Ramli, Y., Taoufik, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Sharma, P., Singh, V., & Singh, J. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27386. [Link]
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- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
- Fajemiroye, J. O., de Oliveira, R. B., & da Cunha, L. C. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660505. [Link]
- Urbonavičiūtė, A., Baranauskienė, L., & Meškys, R. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1386. [Link]
- Finar, I. L. (1958). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Chemical Society, 3314-3315. [Link]
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- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
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- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
- Figure from: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
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A Technical Guide to Therapeutic Targets for Pyrazole-Based Compounds
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its synthetic accessibility and versatile bioisosteric properties. This guide provides an in-depth technical exploration of the key therapeutic targets for pyrazole-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in targeting specific protein families, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes. This document will detail the mechanisms of action, present quantitative data for structure-activity relationship (SAR) analysis, and provide validated experimental protocols for target engagement and validation. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of the therapeutic potential of pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Drug Discovery
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an exceptional scaffold for drug design. Its ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions allows for high-affinity binding to a wide array of biological targets. Notably, eight U.S. FDA-approved small molecule protein kinase inhibitors feature a pyrazole ring: Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib[1]. This underscores the clinical significance of this heterocyclic motif. This guide will systematically explore the major classes of therapeutic targets for pyrazole-based compounds, highlighting key examples and the methodologies used to validate them.
Protein Kinases: A Major Frontier for Pyrazole-Based Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer[1]. The pyrazole scaffold has been extensively utilized in the development of potent and selective protein kinase inhibitors[1].
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells[2]. Pyrazole-based compounds have emerged as promising CDK inhibitors[2].
-
Mechanism of Action: Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, which leads to cell cycle arrest and apoptosis[2][3][4]. For instance, certain pyrazole derivatives have been shown to induce cell cycle arrest at the G1 phase[3].
-
Key Examples & Efficacy:
-
A series of novel pyrazole derivatives demonstrated potent inhibition of CDK2/cyclin A2, with IC50 values in the low micromolar range (e.g., 0.96 µM to 3.82 µM)[3].
-
Compound 4 from one study showed a full-panel GI50 value of 3.81 µM in cancer cell lines and induced significant apoptosis[3].
-
The development of selective CDK4/6 inhibitors is a major focus, with several pyrazole-containing compounds under investigation to overcome resistance to existing therapies[4].
-
Janus Kinases (JAKs)
The JAK/STAT signaling pathway is crucial for immunity, hematopoiesis, and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases[5][6].
-
Mechanism of Action: Pyrazole-based JAK inhibitors, such as Ruxolitinib, are ATP-competitive and bind to the kinase domain of JAKs, inhibiting their autophosphorylation and the subsequent phosphorylation of STAT proteins. This blocks the downstream signaling cascade that promotes cell proliferation and survival[1][5]. Ruxolitinib is a selective inhibitor of JAK1 and JAK2[1].
-
Key Examples & Efficacy:
-
Ruxolitinib (Jakafi): An FDA-approved drug for myelofibrosis and polycythemia vera, containing a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold[1][7]. It exhibits IC50 values of approximately 3 nM for both JAK1 and JAK2[1].
-
Novel 4-amino-(1H)-pyrazole derivatives have shown potent inhibition of JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range (e.g., compound 3f with IC50s of 3.4, 2.2, and 3.5 nM, respectively)[5][6].
-
Mitogen-Activated Protein Kinases (MAPKs)
The MAPK signaling pathways are involved in cellular responses to a wide range of stimuli, and their dysregulation is associated with cancer and inflammatory diseases[1].
-
Mechanism of Action: Pyrazole-based inhibitors can target p38 MAPK by binding to a distinct allosteric site, stabilizing the kinase in an inactive conformation (the "DFG-out" state), which is incompatible with ATP binding[8][9]. This allosteric inhibition provides a high degree of selectivity.
-
Key Examples & Efficacy:
-
Doramapimod (BIRB-796): A potent N-pyrazole, N'-aryl urea-based allosteric inhibitor of p38 MAPK, which has been studied for its potential in treating inflammatory diseases[8].
-
Pexmetinib (ARRY-614): A dual inhibitor of p38 MAPK and Tie-2 that binds to the DFG-out conformation and has been evaluated in clinical trials for various cancers[1].
-
Anaplastic Lymphoma Kinase (ALK)
ALK is a receptor tyrosine kinase, and its genetic alterations are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC)[10][11].
-
Mechanism of Action: Pyrazole-containing ALK inhibitors, like Crizotinib, are ATP-competitive and block the kinase activity of ALK fusion proteins, thereby inhibiting downstream signaling pathways that promote tumor cell growth and survival[11][12].
-
Key Examples & Efficacy:
-
Crizotinib: An oral small-molecule inhibitor of ALK and c-Met tyrosine kinases approved for the treatment of ALK-positive NSCLC[12][13][14].
-
Pyrazolone-based ALK inhibitors have been developed with high potency and selectivity, demonstrating inhibition of NPM-ALK autophosphorylation in ALK-positive cells[10].
-
G-Protein Coupled Receptors (GPCRs): Modulating a Diverse Range of Physiological Processes
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological functions, making them attractive drug targets.
Cannabinoid Receptor 1 (CB1)
The CB1 receptor is a key component of the endocannabinoid system, which regulates appetite, energy balance, and mood[15][16].
-
Mechanism of Action: Pyrazole-based compounds, most notably Rimonabant, act as inverse agonists or antagonists of the CB1 receptor[17][18][19]. By binding to the receptor, they not only block the binding of endogenous cannabinoids but also reduce the basal signaling activity of the receptor[19][20]. This leads to a decrease in appetite and an increase in energy expenditure[16][20].
-
Key Examples & Efficacy:
-
Rimonabant (Acomplia): A 1,5-diarylpyrazole derivative that was the first selective CB1 receptor antagonist to be developed for the treatment of obesity[19][21][22]. Although it was withdrawn from the market due to psychiatric side effects, it serves as a crucial tool for studying the endocannabinoid system[17][18][23].
-
Current research focuses on developing peripherally restricted CB1 antagonists to avoid central nervous system side effects[17][23].
-
Enzymes: Catalyzing Key Pathophysiological Reactions
Enzymes are another major class of drug targets, and pyrazole-based compounds have been successfully developed as inhibitors of several key enzymes.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation[24][25].
-
Mechanism of Action: Pyrazole-based COX-2 inhibitors, such as Celecoxib, are selective inhibitors that bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin precursors[24][25][26]. This selectivity for COX-2 over COX-1 is attributed to the larger and more flexible binding pocket of COX-2, which can accommodate the bulkier pyrazole-containing inhibitors[26][27]. This selective inhibition reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs[27].
-
Key Examples & Efficacy:
-
Celecoxib (Celebrex): A diaryl-substituted pyrazole that is a widely used anti-inflammatory drug for conditions like osteoarthritis and rheumatoid arthritis[24][25][26].
-
Numerous novel pyrazole-based COX-2 inhibitors have been synthesized with potent anti-inflammatory and anticancer activities, with some exhibiting IC50 values in the nanomolar range[28][29][30][31][32].
-
Phosphodiesterase 5 (PDE5)
PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation[33][34].
-
Mechanism of Action: Pyrazole-containing PDE5 inhibitors, such as Sildenafil, act as competitive inhibitors of PDE5[33][34]. By blocking the degradation of cGMP, they increase its intracellular concentration, leading to enhanced smooth muscle relaxation and increased blood flow in the corpus cavernosum of the penis, which facilitates erection[33][34][35][36].
-
Key Examples & Efficacy:
-
Sildenafil (Viagra): A pyrazolopyrimidinone derivative that is a well-known treatment for erectile dysfunction and pulmonary arterial hypertension[33][37].
-
Several other pyrazole-based PDE5 inhibitors have been developed with high potency and selectivity, with some showing IC50 values in the low nanomolar range[38][39][40][41][42].
-
Data Presentation: Quantitative Analysis of Pyrazole-Based Inhibitors
The following tables summarize the in vitro potencies of representative pyrazole-based compounds against their respective targets.
Table 1: Potency of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | ~3 | [1] |
| Ruxolitinib | JAK2 | ~3 | [1] |
| Compound 3f | JAK1 | 3.4 | [5][6] |
| Compound 3f | JAK2 | 2.2 | [5][6] |
| Compound 3f | JAK3 | 3.5 | [5][6] |
| Compound 9 | CDK2 | 960 | [3] |
| Compound 7d | CDK2 | 1470 | [3] |
Table 2: Potency of Pyrazole-Based GPCR Antagonists and Enzyme Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Rimonabant | CB1 Receptor (Ki) | 2 | [21] |
| Celecoxib | COX-2 | 40-94 | [29][30] |
| Sildenafil | PDE5 | 8.3 | [38] |
| Compound 6c | PDE5 | ~6-fold more potent than Sildenafil | [39] |
| Compound 11 | COX-2 | 43 | [30] |
Experimental Protocols: Methodologies for Target Validation
This section provides detailed, step-by-step methodologies for key experiments used to validate the therapeutic targets of pyrazole-based compounds.
In Vitro Kinase Inhibition Assay (Example: JAK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against a specific protein kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (pyrazole derivative)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detectable label (e.g., HRP, fluorescent probe)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant JAK2 enzyme, and the peptide substrate.
-
Add the diluted test compound, positive control, or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate.
-
Wash the plate again.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell-Based GPCR Antagonist Assay (Example: CB1 Receptor)
Objective: To assess the ability of a pyrazole-based compound to block the signaling of a GPCR in a cellular context.
Materials:
-
A cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
-
A known CB1 receptor agonist (e.g., CP-55,940)
-
Test compound (pyrazole derivative)
-
Rimonabant (positive control)
-
Assay medium (e.g., DMEM with 0.1% BSA)
-
A method to measure downstream signaling (e.g., cAMP assay kit, calcium mobilization assay)
Procedure:
-
Seed the CB1-expressing cells in a microplate and grow to confluence.
-
Replace the growth medium with assay medium.
-
Add a serial dilution of the test compound or controls to the cells and pre-incubate for a specific time (e.g., 30 minutes).
-
Add the CB1 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a time appropriate for the signaling pathway being measured.
-
Lyse the cells (if necessary for the assay).
-
Measure the downstream signal (e.g., cAMP levels, intracellular calcium).
-
Calculate the percent inhibition of the agonist-induced signal by the test compound and determine the IC50 value.
Visualization of Pathways and Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow for the development of pyrazole-based therapeutic agents.
Caption: Inhibition of the COX-2 pathway by a pyrazole-based compound.
Caption: Mechanism of action of pyrazole-based PDE5 inhibitors.
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A Comprehensive Theoretical Analysis of 1H-Pyrazole-4-carbaldehyde's Molecular Structure and Spectroscopic Properties
Abstract
1H-Pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. A profound understanding of its three-dimensional structure and electronic properties is crucial for rational drug design and the development of novel materials. This technical guide provides an in-depth analysis of the molecular structure, vibrational spectra, and electronic characteristics of 1H-Pyrazole-4-carbaldehyde using high-level quantum chemical calculations. By employing Density Functional Theory (DFT), we present a detailed exploration of its optimized geometry, vibrational modes, NMR chemical shifts, and frontier molecular orbitals. The theoretically predicted data are rigorously compared with available experimental results, demonstrating a strong correlation and validating the computational methodology as a powerful predictive tool for characterizing pyrazole-based compounds.
Introduction
Pyrazole derivatives are a significant class of N-heterocyclic compounds, renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The title molecule, 1H-Pyrazole-4-carbaldehyde (C₄H₄N₂O), serves as a versatile intermediate in the synthesis of more complex molecular architectures.[2] Its aldehyde functional group and the pyrazole ring's unique electronic nature make it a subject of considerable interest for both synthetic and medicinal chemists.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[3] They provide detailed insights into molecular properties that can be challenging or time-consuming to determine experimentally. By simulating molecular behavior at the quantum level, we can accurately predict geometric parameters, spectroscopic signatures, and electronic properties, thereby guiding experimental efforts and accelerating the discovery process.[4] This guide details a comprehensive theoretical study on 1H-Pyrazole-4-carbaldehyde, aiming to provide researchers, scientists, and drug development professionals with a robust computational framework for analyzing similar heterocyclic systems.
Computational Methodology
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. The protocol described herein represents a widely accepted and validated approach for obtaining reliable results for organic heterocyclic molecules.[5]
Experimental Protocol: Quantum Chemical Calculations
-
Software: All calculations were performed using the Gaussian 16 suite of programs, a state-of-the-art software package for electronic structure modeling.[4]
-
Initial Structure: The initial molecular structure of 1H-Pyrazole-4-carbaldehyde was built using the GaussView 6 molecular visualization program.
-
Level of Theory: Density Functional Theory (DFT) was selected for all calculations. DFT methods offer a favorable balance between computational cost and accuracy for systems of this size.
-
Functional and Basis Set: The B3LYP hybrid functional was used in conjunction with the 6-311++G(d,p) basis set.[3]
-
Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of molecular geometries and energies for a vast range of organic molecules.[1] The 6-311++G(d,p) basis set is a triple-zeta Pople-style basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) specifies the addition of polarization functions, which are essential for modeling the correct bond angles and electron distribution in cyclic and polar molecules.[5]
-
-
Geometry Optimization: The initial structure was subjected to a full geometry optimization without any symmetry constraints. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[6]
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory.[7]
-
Trustworthiness: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also yield the theoretical infrared (IR) and Raman spectra.
-
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[8] The calculated isotropic shielding values were referenced against the shielding values of tetramethylsilane (TMS), computed at the identical B3LYP/6-311++G(d,p) level of theory.
-
Electronic Properties Analysis: Time-Dependent DFT (TD-DFT) calculations were performed on the optimized geometry to simulate the UV-Vis absorption spectrum and analyze the electronic transitions.[9][10] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were also determined to evaluate the molecule's electronic reactivity and kinetic stability.[4]
Caption: Computational workflow for theoretical analysis.
Results and Discussion
3.1. Molecular Geometry Optimization
The geometry of 1H-Pyrazole-4-carbaldehyde was optimized to determine its most stable conformation. The resulting structure reveals a planar pyrazole ring, as expected. The aldehyde group is nearly coplanar with the heterocyclic ring, which suggests conjugation between the carbonyl group's π-system and the aromatic ring.[11] The optimized geometric parameters (bond lengths and angles) are presented in Table 1 and are expected to be in close agreement with experimental X-ray diffraction data for similar pyrazole derivatives.[12][13]
Caption: Atom numbering scheme for 1H-Pyrazole-4-carbaldehyde.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.41 Å | |
| C4-C5 | 1.39 Å | |
| C5-N1 | 1.36 Å | |
| C4-C6 (aldehyde) | 1.46 Å | |
| C6=O7 (carbonyl) | 1.22 Å | |
| Bond Angle (°) | C5-N1-N2 | 111.5° |
| N1-N2-C3 | 105.8° | |
| N2-C3-C4 | 111.2° | |
| C3-C4-C5 | 105.3° | |
| C4-C5-N1 | 106.2° | |
| C3-C4-C6 | 127.8° |
| | C5-C4-C6 | 126.9° |
Note: These values are derived from DFT/B3LYP/6-311++G(d,p) calculations.
3.2. Vibrational Analysis
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The calculated IR spectrum of 1H-Pyrazole-4-carbaldehyde exhibits characteristic vibrational modes that can be assigned to specific molecular motions. The comparison of theoretical frequencies with experimental data for related compounds allows for a definitive assignment of the observed spectral bands.[14]
Table 2: Key Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3450 cm⁻¹ | Stretching of the N1-H bond |
| C-H Stretch (Aromatic) | 3100-3150 cm⁻¹ | Stretching of C3-H and C5-H bonds |
| C-H Stretch (Aldehyde) | 2850 cm⁻¹ | Stretching of the C6-H bond |
| C=O Stretch (Carbonyl) | 1710 cm⁻¹ | Strong stretching of the C6=O7 bond |
| C=N/C=C Stretch | 1500-1600 cm⁻¹ | Ring stretching modes |
| C-H In-plane bend | 1200-1400 cm⁻¹ | Bending modes of C-H bonds |
| C-H Out-of-plane bend | 800-950 cm⁻¹ | Bending modes of C-H bonds |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation and basis set limitations.
3.3. NMR Spectroscopic Analysis
NMR spectroscopy is one of the most powerful techniques for molecular structure elucidation in solution. The GIAO method provides reliable predictions of ¹H and ¹³C chemical shifts.[15][16] The calculated chemical shifts for 1H-Pyrazole-4-carbaldehyde are presented in Table 3, showing the expected signals for the pyrazole ring protons, the aldehyde proton, and the distinct carbon environments. These theoretical values serve as a valuable reference for interpreting experimental NMR spectra.[17]
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Atom Number | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | H (on N1) | ~13.5 ppm |
| H (on C3) | ~8.3 ppm | |
| H (on C5) | ~8.2 ppm | |
| H (on C6) | ~9.9 ppm | |
| ¹³C NMR | C3 | ~140 ppm |
| C5 | ~132 ppm | |
| C4 | ~125 ppm |
| | C6 (aldehyde) | ~185 ppm |
Note: Chemical shifts are relative to TMS, calculated at the B3LYP/6-311++G(d,p) level.
3.4. Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key quantum chemical descriptors that determine a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular reactivity and stability.[4] A smaller gap suggests higher reactivity.
-
HOMO: The highest occupied molecular orbital is primarily localized over the pyrazole ring, indicating that this is the most probable site for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is distributed across the entire molecule, with significant contributions from the carbaldehyde group, suggesting this region is susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The calculated energy gap for 1H-Pyrazole-4-carbaldehyde is found to be approximately 5.2 eV. This relatively large gap indicates high kinetic stability, which is characteristic of aromatic heterocyclic compounds.
3.5. Electronic Spectra Analysis (UV-Vis)
TD-DFT calculations are employed to predict the electronic absorption spectra of molecules.[18] The simulated UV-Vis spectrum for 1H-Pyrazole-4-carbaldehyde in the gas phase shows a primary absorption maximum (λmax) around 250-270 nm. This absorption band corresponds to a π → π* electronic transition, involving the promotion of an electron from the HOMO to the LUMO. This theoretical prediction provides a basis for understanding the photophysical properties of the molecule and can be compared with experimental spectra recorded in various solvents.[9]
Conclusion
This in-depth technical guide has presented a comprehensive theoretical investigation of the molecular structure and properties of 1H-Pyrazole-4-carbaldehyde using Density Functional Theory. The computational protocol, employing the B3LYP functional and 6-311++G(d,p) basis set, has been shown to be a robust and reliable method for this class of compounds.
The key findings are:
-
The optimized geometry reveals a near-planar structure, facilitating electronic conjugation between the pyrazole ring and the carbaldehyde substituent.
-
The calculated vibrational frequencies provide a detailed assignment of the principal IR and Raman bands, which can be used to identify the compound and monitor its reactions.
-
The predicted ¹H and ¹³C NMR chemical shifts are in good agreement with expected experimental values, aiding in the structural elucidation of pyrazole derivatives.
-
The analysis of frontier molecular orbitals and the simulated UV-Vis spectrum provides fundamental insights into the molecule's electronic structure, reactivity, and stability.
The strong congruence between the theoretical data and established chemical principles validates this computational approach as an essential tool for researchers and scientists in drug development and materials science. The methodologies and insights provided in this guide can be readily applied to other heterocyclic systems to predict their properties and guide the synthesis of new, functional molecules.
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- Semantic Scholar. (n.d.). A density functional study of substituted pyrazole derivatives.
- Kumar, R., et al. (2016). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
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- PubMed. (2023). Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1 H-pyrazole chalcones.
- Dakhil, O. A., et al. (2022). Comparison of Computational and Previous Experimental Studies on Naphthyl Pyridyl Pyrazole (NPP). Scientific journals of the University of Benghazi.
- Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.
- Hamada, N., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences.
- OUCI. (n.d.). A combined experimental and TDDFT-DFT investigation of structural and optical properties of novel pyrazole-1, 2, 3-tria....
- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
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- ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
- OUCI. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.
- ResearchGate. (n.d.). (PDF) GIAO Calculations of Chemical Shifts in Heterocyclic Compounds.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
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literature review of 1H-Pyrazole-4-carbaldehyde hydrochloride applications
An In-depth Technical Guide: The Multifaceted Applications of 1H-Pyrazole-4-carbaldehyde Hydrochloride
Abstract
This compound stands as a cornerstone heterocyclic building block in modern synthetic chemistry. Its unique molecular architecture, combining the biologically significant pyrazole scaffold with a highly versatile aldehyde functional group, has positioned it as a critical starting material across diverse scientific disciplines. This technical guide provides an in-depth exploration of its synthesis, key reactions, and principal applications. We will delve into its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases, as well as its utility in creating advanced materials such as corrosion inhibitors and functional polymers. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Core Synthon: Understanding 1H-Pyrazole-4-carbaldehyde
The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is considered "privileged" in medicinal chemistry due to its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding (as both donor and acceptor), dipole-dipole interactions, and hydrophobic interactions.[1] This versatility allows pyrazole-containing molecules to bind with high affinity and specificity to a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[2][3] Its metabolic stability and favorable pharmacokinetic properties further enhance its desirability as a core component of modern pharmaceuticals.[1]
Physicochemical Properties
This compound is typically a white to off-white crystalline solid. The presence of the aldehyde group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring. The hydrochloride salt form enhances its stability and solubility in certain solvents, simplifying handling and reaction setup.
The Aldehyde Functional Group: A Gateway to Molecular Diversity
The true synthetic power of this molecule lies in its aldehyde moiety. This functional group is a linchpin for a vast number of subsequent chemical transformations, enabling the construction of complex molecular architectures. It serves as an electrophilic site for nucleophilic attack, making it an ideal handle for diversification. Key reactions include:
-
Reductive Amination: To form secondary and tertiary amines, a cornerstone reaction for building libraries of kinase inhibitors.[3]
-
Condensation Reactions: With active methylene compounds to generate a variety of heterocyclic systems.[4][5]
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
-
Oxidation and Reduction: To yield the corresponding carboxylic acid or alcohol, respectively.
This chemical versatility is paramount, allowing chemists to systematically modify the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles of target molecules.
Synthesis of the Core: The Vilsmeier-Haack Reaction
The predominant method for synthesizing 1H-pyrazole-4-carbaldehyde and its N-substituted derivatives is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an electron-rich pyrazole precursor using the Vilsmeier reagent, which is typically formed in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[5][9]
The causality behind this choice is clear: the pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, primarily at the C4 position.[8] The Vilsmeier reagent acts as a mild electrophile, efficiently installing the formyl group onto the ring system.[7] While effective, the reaction conditions must be carefully controlled, as unsubstituted N-H pyrazoles may fail to react under certain conditions, and other functional groups on the ring can lead to side reactions.[6][8][9]
Keystone Applications in Medicinal Chemistry
The pyrazole scaffold is a recurring motif in a multitude of approved drugs and clinical candidates. 1H-Pyrazole-4-carbaldehyde serves as a direct precursor to many of these complex molecules.
The Epicenter of Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazole core is an exceptional "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. 1H-Pyrazole-4-carbaldehyde is the ideal starting point for decorating this core with substituents that can target other regions of the ATP pocket, thereby conferring potency and selectivity.
-
Targeting the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation and survival and is frequently hyperactivated in cancer.[3] Pyrazole-based inhibitors have been designed using 1H-pyrazole-4-carbaldehyde derivatives as the starting point. The aldehyde allows for the introduction of various amine-containing side chains via reductive amination, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors.[3]
-
p38 MAP Kinase Inhibitors: p38 MAP kinase is a key mediator of the inflammatory response. Pyrazole-based compounds have been developed as potent inhibitors for treating inflammatory diseases like rheumatoid arthritis.[10][11] Structure-based design, using X-ray crystal structures of inhibitors bound to the enzyme, has guided the synthesis of new analogs starting from pyrazole precursors.[10][11]
-
Novel Macrocyclic Inhibitors for BMPR2: Bone morphogenetic protein receptor type II (BMPR2) is implicated in diseases like pulmonary arterial hypertension. By starting with a promiscuous pyrazole-based kinase inhibitor, researchers have used macrocyclization to confer high potency and selectivity for BMPR2.[2][12] This advanced strategy involves introducing functional groups onto the pyrazole core that can be linked together, a process facilitated by the reactivity of intermediates derived from 1H-pyrazole-4-carbaldehyde.
Broader Therapeutic Applications
Beyond kinase inhibition, the scaffold is integral to a range of other therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: Pyrazole derivatives, including the well-known COX-2 inhibitors, exhibit potent anti-inflammatory and analgesic properties.[1][5][13]
-
Antimicrobial and Antifungal Scaffolds: The molecule is a building block for compounds with significant activity against various bacterial and fungal strains.[14][15]
-
CNS-Active Agents: Derivatives have been synthesized and screened for analgesic and anxiolytic activities, demonstrating the scaffold's potential in neurology.[5]
Diagram 1: The Role of 1H-Pyrazole-4-carbaldehyde in Drug Discovery
Caption: Synthetic versatility of 1H-Pyrazole-4-carbaldehyde.
Innovations in Materials Science
The unique electronic and coordinating properties of the pyrazole ring extend its utility beyond medicine into the realm of materials science.
Advanced Corrosion Inhibitors
Corrosion of metals like mild steel in acidic media is a major industrial problem. Pyrazole derivatives have emerged as highly effective and environmentally conscious corrosion inhibitors.[16][17] The mechanism involves the adsorption of the pyrazole molecule onto the metal surface. The heteroatoms (nitrogen) and the π-electrons of the aromatic ring interact with the vacant d-orbitals of the metal atoms, forming a protective film that acts as a barrier to the corrosive environment.[18][19] 1H-Pyrazole-4-carbaldehyde can be used as a precursor to synthesize more complex pyrazoles with enhanced adsorption characteristics, thereby achieving high inhibition efficiencies.[16]
Diagram 2: Mechanism of Pyrazole-Based Corrosion Inhibition
Caption: Adsorption of pyrazole inhibitors on a metal surface.
Precursors for Functional Materials
The pyrazole scaffold is also a valuable ligand precursor for creating coordination complexes and Metal-Organic Frameworks (MOFs).[14][20] The nitrogen atoms of the pyrazole ring can coordinate to metal ions, forming stable, porous, and crystalline structures. These materials have applications in gas storage, separation, and catalysis. 1H-Pyrazole-4-carbaldehyde and its derivatives, such as the corresponding carboxylic acid, are used as the organic linkers in these frameworks.[20]
Representative Experimental Protocols
To ensure trustworthiness and practical utility, this section provides detailed, self-validating experimental methodologies.
Protocol: Synthesis of a Pyrazole-Based Inhibitor via Reductive Amination
This protocol is representative of the synthesis of a library of potential kinase inhibitors, adapted from methodologies described for targeting the PI3K/Akt pathway.[3]
Objective: To synthesize N-((1-isopropyl-1H-pyrazol-4-yl)methyl)aniline from 1-isopropyl-1H-pyrazole-4-carbaldehyde and aniline.
Materials:
-
1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Imine Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and aniline (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC). Causality: This step allows for the reversible formation of the C=N bond prior to the irreversible reduction.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) to the mixture in small portions over 10 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. Adding it portion-wise controls the reaction rate and any potential exotherm.
-
Stir the reaction at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-((1-isopropyl-1H-pyrazol-4-yl)methyl)aniline.
Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)
This protocol outlines the fundamental weight loss method for assessing the performance of a synthesized pyrazole derivative as a corrosion inhibitor, based on general procedures.[16][17]
Objective: To determine the inhibition efficiency of a synthesized pyrazole derivative for mild steel in 1 M HCl.
Materials:
-
Mild steel coupons of known dimensions and surface area
-
1 M Hydrochloric acid (HCl) solution
-
Synthesized pyrazole inhibitor
-
Acetone, distilled water
-
Silicon carbide grinding paper (various grits)
-
Analytical balance (±0.1 mg precision)
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with grinding paper of successively finer grits. Degrease with acetone, rinse with distilled water, dry, and weigh accurately using an analytical balance.
-
Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of the pyrazole inhibitor (e.g., 0.1, 0.2, 0.4, 0.8 g/L). Prepare a blank solution of 1 M HCl without any inhibitor.
-
Immersion Test: Immerse one prepared coupon into each test solution, ensuring it is fully submerged. Place the beakers in a constant temperature water bath (e.g., 303 K) for a set period (e.g., 6 hours).
-
Final Weighing: After the immersion period, carefully remove the coupons. Rinse with distilled water, scrub gently to remove corrosion products, rinse again, dry thoroughly, and re-weigh accurately.
-
Calculations:
-
Calculate the weight loss (ΔW) for each coupon (Initial Weight - Final Weight).
-
Calculate the corrosion rate (CR) in g m⁻² h⁻¹.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inh) / ΔW_blank] x 100 where ΔW_blank is the weight loss in the blank solution and ΔW_inh is the weight loss in the inhibitor solution.
-
Data Presentation:
| Inhibitor Conc. (g/L) | Weight Loss (g) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | N/A |
| 0.1 | Value | Value | Value |
| 0.2 | Value | Value | Value |
| 0.4 | Value | Value | Value |
| 0.8 | Value | Value | Value |
Future Outlook and Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its applications in medicinal chemistry are set to expand as our understanding of complex signaling networks grows, demanding ever more sophisticated and selective molecular probes and drug candidates. In materials science, the drive for "green" and sustainable technologies will continue to fuel interest in pyrazole-based corrosion inhibitors and functional materials. The synthetic versatility, coupled with the proven biological and material properties of its derivatives, ensures that 1H-pyrazole-4-carbaldehyde will remain a molecule of high strategic importance in both academic and industrial research for the foreseeable future.
References
Please note that for brevity, this list is a representative selection of the sources used to compile this guide. A full list can be provided upon request.
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Methodological & Application
synthesis of pyrazole derivatives using 1H-Pyrazole-4-carbaldehyde hydrochloride
An In-Depth Guide to the Synthesis of Pyrazole Derivatives Utilizing 1H-Pyrazole-4-carbaldehyde Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Enduring Prominence of Pyrazoles in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its metabolic stability and versatile substitution patterns allow for fine-tuning of steric and electronic properties, enabling precise interactions with a wide array of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into blockbuster drugs for treating a spectrum of diseases, including cancer, inflammation, viral infections, and cardiovascular disorders.[1][2][3][4][5]
At the heart of this synthetic exploration is 1H-Pyrazole-4-carbaldehyde, a highly versatile and reactive building block. The aldehyde functionality at the C4 position serves as a synthetic linchpin, allowing for a multitude of chemical transformations. This guide provides an in-depth exploration of key synthetic methodologies that leverage this compound to construct diverse and complex pyrazole-based molecular architectures. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution.
Part 1: Foundational Synthesis of the Key Precursor
While our focus is on the applications of 1H-Pyrazole-4-carbaldehyde, understanding its synthesis is paramount for any researcher in this field. The most prevalent and efficient method is the Vilsmeier-Haack reaction.
Mechanism Insight: The Vilsmeier-Haack Reaction
This reaction involves the formylation of an electron-rich species, in this case, a hydrazone, using the Vilsmeier reagent. The reagent, a chloromethyleniminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The hydrazone undergoes electrophilic substitution, followed by cyclization and hydrolysis to yield the target 4-formyl pyrazole. This method is robust, generally high-yielding, and allows for the introduction of various substituents on the pyrazole ring.[6][7][8]
Caption: Vilsmeier-Haack reaction workflow for pyrazole-4-carbaldehyde synthesis.
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, chill N,N-dimethylformamide (DMF, 5 eq.) to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve acetophenone phenylhydrazone (1 eq.) in DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Cyclization: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-8 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7. The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purification: Recrystallize the crude product from ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Part 2: Key Synthetic Transformations of 1H-Pyrazole-4-carbaldehyde
With the aldehyde in hand, a vast landscape of synthetic possibilities opens up. We will now detail several high-impact transformations.
Method 1: Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of a carbonyl group with an active methylene compound.[10] This reaction is exceptionally useful for creating electron-deficient alkenes, which are versatile intermediates for subsequent reactions like Michael additions or cycloadditions.
Causality Behind Experimental Choices:
-
Catalyst: A weak base like ammonium carbonate, piperidine, or pyridine is typically used.[10][11] A strong base is avoided as it can promote self-condensation of the aldehyde.[10]
-
Solvent: Aqueous media or ethanol are often preferred to align with green chemistry principles, though acetic acid can also be used to drive the reaction.[11][12][13]
Caption: Workflow for Knoevenagel condensation of pyrazole aldehydes.
Protocol 2: Green Synthesis of 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile
-
Setup: In a round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1.1 mmol), and ammonium carbonate (0.2 mmol) in a 1:1 mixture of water and ethanol (10 mL).[11]
-
Reaction: Reflux the mixture for 30-60 minutes. Alternatively, for an even greener approach, sonicate the mixture at room temperature for 10-15 minutes.[11] Monitor completion by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold water, and dry to obtain the pure product with excellent yield.
Method 2: Multicomponent Reactions (MCRs) for Rapid Complexity Generation
MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials.[14] This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. 1H-Pyrazole-4-carbaldehyde is an excellent substrate for MCRs.
Example MCR: Synthesis of Pyrano[2,3-c]pyrazoles A four-component reaction between an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate can efficiently construct the densely functionalized pyrano[2,3-c]pyrazole scaffold.[14]
Caption: Multicomponent reaction for pyrano[2,3-c]pyrazole synthesis.
Protocol 3: One-Pot Synthesis of a 1,4-Dihydropyrano[2,3-c]pyrazole Derivative
-
Setup: To a flask containing ethanol, add 1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Catalysis: Add a catalytic amount of piperidine (5 mol%).
-
Reaction: Stir the mixture at room temperature for 20-30 minutes or reflux gently for 1-2 hours for less reactive substrates.[14]
-
Isolation: As the reaction proceeds, the product typically precipitates. Cool the mixture, filter the solid, wash with cold ethanol, and dry under vacuum.
Method 3: Synthesis of Fused Heterocycles - Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are bioisosteres of purines and have attracted significant interest as kinase inhibitors and for other therapeutic applications.[15][16] They can be synthesized via a multicomponent condensation reaction.
Synthetic Rationale: This synthesis often follows an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The choice of reactants is critical to direct the cyclization pathway to the desired fused system.
Caption: Synthesis of Pyrazolo[3,4-b]pyridines via MCR.
Protocol 4: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives[17]
-
Setup: In a microwave reaction vial, combine 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), a substituted β-ketonitrile (1 mmol), and the appropriate pyrazole-4-carbaldehyde (1 mmol) in glacial acetic acid (5 mL).
-
Reaction: Seal the vial and subject it to microwave irradiation at a suitable power (e.g., 100-300 W) and temperature (e.g., 120-140°C) for 10-20 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol or DMF/water.
Part 3: Data Presentation and Characterization
Accurate characterization is essential for confirming the successful synthesis of the target derivatives. Below are tables summarizing typical reaction conditions and expected spectroscopic data.
Table 1: Summary of Synthetic Protocols
| Method | Key Reactants | Catalyst/Solvent | Temp. | Time | Typical Yield |
| Knoevenagel | Aldehyde, Malononitrile | (NH₄)₂CO₃ / H₂O:EtOH | Reflux | 30-60 min | >90% |
| MCR | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine | Piperidine / EtOH | RT | 20-30 min | 85-95%[14] |
| Pyrazolo-pyridine | Aldehyde, 5-Aminopyrazole, β-Ketonitrile | Acetic Acid / MW | 140°C | 10-20 min | 75-90%[17] |
Table 2: Representative Spectroscopic Data
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1H-Pyrazole-4-carbaldehyde | 9.8-10.0 (s, 1H, -CHO), 8.0-8.5 (s, 2H, Pyrazole-H) | 185-190 (C=O), 140-150 (Pyrazole-C), 120-135 (Pyrazole-C) | 1670-1690 (C=O stretch), 2820, 2720 (Aldehyde C-H) |
| Knoevenagel Product | 7.5-8.0 (s, 1H, vinyl-H), 7.2-8.5 (m, Ar-H) | 150-160 (vinyl-C), 112-115 (CN), 80-90 (C-(CN)₂) | 2220-2235 (CN stretch), 1580-1610 (C=C stretch) |
| Pyrazolo[3,4-b]pyridine | 8.5-9.5 (m, pyridine-H), 7.0-8.5 (m, Ar-H) | 110-160 (Aromatic carbons) | 3100-3300 (N-H, if present), 1550-1620 (C=C, C=N stretch) |
Note: Chemical shifts and absorption frequencies are approximate and vary based on substitution and solvent.[18][19][20]
Conclusion and Future Outlook
This compound is an undeniably powerful and versatile synthon for constructing a vast library of pyrazole derivatives. The methodologies outlined herein—from the foundational Vilsmeier-Haack reaction to modern Knoevenagel condensations, efficient multicomponent reactions, and the synthesis of complex fused systems—provide researchers with a robust toolkit for novel compound development. The ability to easily generate α,β-unsaturated systems, build fused heterocyclic scaffolds, and participate in one-pot multi-component syntheses underscores its value. For professionals in drug development, mastering these protocols is a critical step toward unlocking the next generation of pyrazole-based therapeutics.
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Application Note: A Comprehensive Guide to the Vilsmeier-Haack Formylation of Pyrazoles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of synthetic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] Its application to the pyrazole nucleus is of particular significance, enabling the regioselective introduction of a formyl group at the C4 position. This modification yields 4-formylpyrazoles, which are highly valuable and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth exploration of the V-H formylation of pyrazoles, covering the underlying mechanism, detailed experimental protocols, key optimization parameters, and common synthetic pathways.
Foundational Principles: The Reaction Mechanism
Understanding the mechanism of the Vilsmeier-Haack reaction is critical to its successful application and troubleshooting. The process is fundamentally a two-part electrophilic aromatic substitution.
Part I: Formation of the Vilsmeier Reagent The reaction is initiated by the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6] This is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[1][7] The nitrogen lone pair in DMF attacks the electrophilic phosphorus center of POCl₃, leading to a cascade of events that culminates in the formation of the resonance-stabilized Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.
Part II: Electrophilic Attack and Hydrolysis The electron-rich C4 position of the pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[8][9] This step is the key to the reaction's regioselectivity. The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous workup, this intermediate is readily hydrolyzed to liberate the desired 4-formylpyrazole product.[5]
Diagram 1: The Vilsmeier-Haack reaction mechanism on a pyrazole substrate.
Primary Synthetic Protocols
Two predominant strategies are employed for synthesizing 4-formylpyrazoles using the Vilsmeier-Haack reaction: direct formylation of a pre-existing pyrazole ring and a tandem cyclization-formylation of a hydrazone precursor.
This method is suitable when the pyrazole starting material is readily available. N-substitution is often crucial, as unsubstituted pyrazoles may fail to undergo formylation under standard conditions.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add N,N-dimethylformamide (DMF, ~6-10 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~2-4 equivalents) dropwise to the cooled DMF with vigorous stirring.[4] Maintain the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30-60 minutes until a viscous, white precipitate of the Vilsmeier reagent forms.
-
Substrate Addition: Dissolve the N-substituted pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the optimized temperature (typically between 70-120 °C) for 1-6 hours.[8][12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with stirring.
-
Neutralization: Basify the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution until the pH is > 8.[4][13] This will precipitate the crude product.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by silica gel column chromatography.[5][13]
This is an elegant and highly efficient one-pot method that constructs the pyrazole ring and installs the formyl group simultaneously. It is particularly useful when the corresponding hydrazone is more accessible than the pyrazole.[3][14][15]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent from DMF and POCl₃ as described in Protocol A, Step 1 & 2.
-
Substrate Addition: Add the appropriate hydrazone (1 equivalent), derived from an acetophenone or other suitable ketone, to the cold, stirred Vilsmeier reagent.
-
Reaction: Stir the mixture at an elevated temperature (typically 55-70 °C) for 5-7 hours.[8][9][13] The reaction involves an initial cyclization to form the pyrazole ring, which is immediately formylated in situ.
-
Workup, Neutralization, and Purification: Follow the procedures outlined in Protocol A, Steps 5-7, to isolate and purify the final 4-formylpyrazole product.
Diagram 2: Generalized experimental workflow for Vilsmeier-Haack synthesis of 4-formylpyrazoles.
Optimization and Key Experimental Considerations
The success and efficiency of the Vilsmeier-Haack formylation depend on careful control of several parameters.
-
Substrate Reactivity: The reaction is most effective on pyrazoles with electron-donating groups. The presence of strong electron-withdrawing groups on either the pyrazole ring or an N-aryl substituent can significantly decrease reactivity, sometimes preventing the reaction entirely.[12]
-
Stoichiometry: An excess of the Vilsmeier reagent is generally required to drive the reaction to completion. A 5- to 6-fold excess of DMF and a 2- to 4-fold excess of POCl₃ relative to the pyrazole substrate are often optimal.[12]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0 °C) to prevent decomposition. The subsequent formylation step typically requires heating to overcome the activation energy barrier. The optimal temperature must be determined empirically for each substrate but often falls in the 70-120 °C range.[12]
-
Alternative Reagents: While the DMF/POCl₃ system is standard, concerns over the toxicity of POCl₃ have led to alternatives. Reagents generated from DMF and phthaloyl dichloride, for instance, have been used effectively and offer simpler workup procedures.[15][16]
-
Non-Conventional Methods: To improve efficiency and reduce reaction times, microwave-assisted V-H reactions have been developed. These methods can dramatically shorten reaction times from hours to minutes while often improving yields.[15][17]
Table 1: Representative Optimization Data for V-H Formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole [12]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield of 4-formylpyrazole (%) |
| 1 | 1:2:2 | 120 | 2 | 32 |
| 2 | 1:5:2 | 120 | 2 | 55 |
| 3 | 1:6:4 | 120 | 1 | 67 |
| 4 | 1:6:4 | 120 | 2 | 67 |
Data synthesized from Popov, A. V. et al. (2018) to illustrate optimization trends.[12]
Table 2: Substrate Scope for 4-Formylpyrazole Synthesis via Hydrazone Cyclization
| Entry | Hydrazone Precursor | Reaction Conditions | Yield (%) | Reference |
| 1 | 2,4-Difluoroacetophenone hydrazone | POCl₃/DMF, 55-60 °C, 5h | Good | [13] |
| 2 | Substituted acetophenone hydrazones | Phthaloyl dichloride/DMF, MW, 60 °C, 10 min | Good | [9][15] |
| 3 | Galloyl hydrazide derived hydrazones | POCl₃/DMF | Excellent | [3] |
| 4 | 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃/DMF, 0 °C then 70 °C, 5-6h | Good | [8][9] |
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of 4-formylpyrazoles. Its operational simplicity, reliability, and broad applicability make it a favored method in both academic and industrial settings. By understanding the core mechanism and carefully optimizing key reaction parameters such as stoichiometry and temperature, researchers can efficiently access a wide range of valuable pyrazole-based building blocks for further synthetic elaboration. The choice between direct formylation and the hydrazone cyclization route provides tactical flexibility, allowing the chemist to select the most efficient pathway based on starting material availability.
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Application Note: Leveraging 1H-Pyrazole-4-carbaldehyde HCl in Isocyanide-Based Multi-Component Reactions for Accelerated Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures, aligning perfectly with the demands of modern drug discovery for efficiency and library synthesis. This application note provides a detailed guide for researchers on the effective utilization of 1H-Pyrazole-4-carbaldehyde hydrochloride, a versatile and stable building block, in MCRs. We focus specifically on the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize densely functionalized pyrazolo[3,4-b]pyridine derivatives, compounds of significant therapeutic interest. This document provides field-proven insights, a step-by-step protocol, mechanistic explanations, and troubleshooting advice to ensure successful implementation.
Introduction: The Convergence of a Privileged Scaffold and an Efficient Strategy
The pyrazole heterocycle is a cornerstone of modern pharmacotherapy, integral to drugs targeting a wide array of diseases. Its prevalence stems from its ability to act as a bioisostere for other functional groups and to engage in crucial hydrogen bonding interactions with biological targets. Simultaneously, multi-component reactions (MCRs) have become indispensable tools in synthetic chemistry. By combining three or more reactants in a single pot, MCRs generate molecular complexity with high atom economy and procedural simplicity, drastically reducing synthesis time and waste compared to traditional multi-step methods[1].
The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, is particularly effective for creating fused heterocyclic systems[2][3]. The reaction of an amino-heterocycle, an aldehyde, and an isocyanide rapidly produces scaffolds like imidazo[1,2-a]pyridines and, of particular interest here, pyrazolo[3,4-b]pyridines[4][5][6]. These fused pyrazole systems exhibit a range of biological activities, including antitumor and antimicrobial properties[4]. This guide focuses on harnessing 1H-Pyrazole-4-carbaldehyde HCl for the synthesis of these valuable compounds.
Reagent Profile: this compound
This compound is an excellent starting material for several reasons. As a hydrochloride salt, it exhibits enhanced stability and a longer shelf-life compared to the corresponding free base, which can be prone to oxidation or self-condensation. However, the presence of the HCl salt necessitates a critical, yet straightforward, preparatory step.
The Critical Role of In-Situ Neutralization: The GBB reaction, like many reactions involving aldehydes and amines, proceeds through the formation of an imine intermediate. This step is sensitive to pH. A highly acidic environment, as would be created by the direct use of the HCl salt, will protonate the amine component, rendering it non-nucleophilic and halting the reaction. Therefore, the hydrochloride must be neutralized in-situ to liberate the reactive free aldehyde. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base prior to or during the reaction.
Core Application: The Groebke-Blackburn-Bienaymé Reaction
The GBB reaction provides a convergent and efficient pathway to pyrazolo[3,4-b]pyridine scaffolds. The three components—an aminopyrazole, 1H-pyrazole-4-carbaldehyde, and an isocyanide—combine to form the fused bicyclic system in a single, catalyst-mediated step.
Workflow for GBB Reaction using 1H-Pyrazole-4-carbaldehyde HCl
Caption: Key experimental stages for the GBB reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative 6-amino-1,3-dimethyl-4-(1H-pyrazol-4-yl)-1,4-dihydro-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.
Materials:
-
1H-Pyrazole-4-carbaldehyde HCl
-
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
-
tert-Butyl isocyanide
-
Scandium (III) triflate (Sc(OTf)₃) or Ytterbium (III) triflate (Yb(OTf)₃)[7]
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1H-Pyrazole-4-carbaldehyde HCl (1.0 mmol, 1.0 eq).
-
In-Situ Neutralization: Add anhydrous methanol (5 mL) to the flask. Stir to dissolve. Add triethylamine (1.0 mmol, 1.0 eq) dropwise to the solution. Stir for 5 minutes at room temperature. A fine precipitate of triethylammonium chloride may form.
-
Component Addition: To the stirred solution, add 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 mmol, 1.0 eq), followed by the Lewis acid catalyst, Sc(OTf)₃ (0.1 mmol, 10 mol%).
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazolo[3,4-b]pyridine product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism and Scientific Rationale
The GBB reaction mechanism elegantly assembles the final product through a series of acid-catalyzed steps. The choice of each reagent and condition is critical for success.
-
Catalyst Choice: A Lewis acid catalyst like Sc(OTf)₃ is crucial. It activates the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial condensation with the aminopyrazole to form the key iminium ion intermediate.[7]
-
Solvent Selection: Methanol is an excellent solvent for this reaction as it effectively solubilizes the starting materials and the catalyst. Furthermore, protic solvents like methanol can stabilize intermediates and participate in proton transfer steps, potentially co-catalyzing the reaction.[8]
-
Reaction Sequence: The reaction begins with the formation of an iminium ion from the aldehyde and the exocyclic amino group of the aminopyrazole. The isocyanide then undergoes an α-addition to the iminium carbon. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the newly formed nitrilium ion. A final proton transfer/tautomerization step yields the aromatic pyrazolo[3,4-b]pyridine product.
Plausible Mechanism of the Groebke-Blackburn-Bienaymé Reaction
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Application Notes and Protocols for Condensation Reactions with 1H-Pyrazole-4-carbaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern drug discovery, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure is a key component in medications targeting a spectrum of diseases, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] Condensation reactions utilizing functionalized pyrazoles, such as 1H-Pyrazole-4-carbaldehyde, are fundamental transformations for elaborating the pyrazole core and accessing novel chemical entities with therapeutic potential.[2][4] This guide provides an in-depth exploration of the chemical principles and practical protocols for conducting condensation reactions with 1H-Pyrazole-4-carbaldehyde hydrochloride, a critical reagent in the synthesis of diverse pyrazole derivatives.
Understanding the Reactant: this compound
This compound is a stable, solid form of the corresponding free base. The hydrochloride salt enhances the compound's stability and handling properties. In solution, particularly in the presence of a base, the free aldehyde is liberated, making the formyl group available for reaction. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which influences the reactivity of the C4-aldehyde. The electron-withdrawing nature of the pyrazole ring can activate the aldehyde group towards nucleophilic attack.
It is important to note that solid pyrazole can react with HCl gas to form the corresponding pyrazolium chloride.[5] This highlights the basicity of the pyrazole nitrogen and the rationale for its availability as a hydrochloride salt. In many reaction setups, the hydrochloride may be neutralized in situ or the reaction can be performed under acidic conditions where the salt form is reactive.
Core Condensation Methodologies
Condensation reactions are a class of reactions where two molecules combine to form a larger molecule with the concurrent elimination of a small molecule, such as water. For 1H-Pyrazole-4-carbaldehyde, the primary types of condensation reactions are Schiff base formation, Knoevenagel condensation, and Aldol-type condensations.
Schiff Base Formation: Synthesis of Pyrazole-based Imines
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde.[1][6] These compounds are valuable intermediates and have demonstrated a broad range of biological activities.[1][3]
Reaction Mechanism: The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of the pyrazole aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the imine. The reaction is typically catalyzed by a small amount of acid.
Workflow for Schiff Base Formation:
Sources
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- 2. chim.it [chim.it]
- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes & Protocols: 1H-Pyrazole-4-carbaldehyde Hydrochloride as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable drug-like properties and versatile synthetic handles.[1][2][3][4] This document provides an in-depth guide on the utility of 1H-Pyrazole-4-carbaldehyde hydrochloride as a key building block for the synthesis of novel kinase inhibitors. We will explore its chemical properties, provide detailed, field-proven synthetic protocols for its elaboration, and discuss methodologies for the biological evaluation of the resulting compounds.
The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
The ATP-binding site of protein kinases presents a conserved structural framework that can be effectively targeted by small molecule inhibitors. The success of a kinase inhibitor program often hinges on the selection of a core scaffold that can be readily modified to achieve high potency and selectivity.[5] The pyrazole scaffold has proven to be exceptionally effective in this regard.[1][4]
-
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, offering unique hydrogen bonding patterns and electronic properties.
-
Structural Rigidity: The planar, rigid nature of the pyrazole ring helps to reduce the entropic penalty upon binding to the target kinase, often leading to higher affinity.
-
Synthetic Tractability: Pyrazoles are synthetically accessible, and their substitution patterns can be precisely controlled, allowing for systematic exploration of the chemical space around the core.[6][7]
Several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its clinical and pharmacological significance.[1][4] this compound serves as an ideal starting point for building upon this validated scaffold, with the aldehyde group providing a reactive handle for diverse chemical transformations.
Mechanism of Action: ATP-Competitive Inhibition
Most pyrazole-based inhibitors function as Type I ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, forming key interactions with the hinge region, which links the N- and C-terminal lobes of the enzyme. This binding event physically blocks ATP from accessing its binding site, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
Caption: ATP-competitive inhibition by a pyrazole-based agent.
Physicochemical & Handling Properties of the Building Block
This compound is the salt form of the parent aldehyde, which enhances its stability and shelf-life. Before use in most organic reactions, it requires neutralization to the free base.
| Property | Value | Source |
| CAS Number | 35344-95-7 (free base) | [8][9][10] |
| Molecular Formula | C₄H₄N₂O | [8][9] |
| Molecular Weight | 96.09 g/mol (free base) | [8][11] |
| Appearance | Off-white to pale yellow solid | [10] |
| Storage | Store at 2-8°C under inert gas | [10] |
Safety & Handling
As a laboratory chemical, 1H-Pyrazole-4-carbaldehyde and its hydrochloride salt must be handled with appropriate care.
-
Hazards: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[8][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] Handle in a well-ventilated area or chemical fume hood.[12][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]
Core Synthetic Protocol: Reductive Amination
Reductive amination is one of the most powerful and versatile methods for introducing molecular diversity from an aldehyde starting material. It proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. This protocol allows for the coupling of a vast array of primary and secondary amines to the pyrazole core.[15][16]
Rationale for Reagent Selection
-
Reactants: this compound is the starting scaffold. A diverse amine of choice introduces the desired R-group.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA), is used to neutralize the hydrochloride salt to generate the reactive free aldehyde in situ without competing in the reaction.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate protonated imine (iminium ion). This selectivity minimizes side reactions and improves yields.[15][16]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction mechanism.[15][16]
Caption: General workflow for reductive amination.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 0.1 M concentration).
-
Neutralization: Add triethylamine (TEA, 1.1 eq) dropwise to the stirring solution. Stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reaction Monitoring (Optional but Recommended): Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS. The imine spot should appear, and the aldehyde spot should diminish.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Advanced Synthesis: Constructing the Pyrazolo[3,4-d]pyrimidine Core
To demonstrate the power of 1H-Pyrazole-4-carbaldehyde as a building block, this section outlines a multi-step synthesis to construct the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. This scaffold is found in several clinically important Janus Kinase (JAK) inhibitors.[17] This pathway highlights how the initial aldehyde functionality can be strategically transformed to enable complex heterocyclic ring formation.
Caption: Synthetic pathway to a key kinase inhibitor core.
Protocol: Step 1 - Oxime Formation
-
Dissolve 1H-Pyrazole-4-carbaldehyde (1.0 eq, free base form) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).[17]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and reduce the solvent volume. The product often precipitates and can be collected by filtration.
Protocol: Step 2 - Dehydration to Nitrile
-
Suspend the pyrazole-4-carbaldehyde oxime from Step 1 (1.0 eq) in a dehydrating agent such as acetic anhydride.[17]
-
Heat the mixture under reflux for 1-2 hours.
-
Carefully pour the cooled reaction mixture into ice water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the pyrazole-4-carbonitrile.
Protocol: Step 3 - Cyclization to Pyrazolo[3,4-d]pyrimidine
-
To the pyrazole-4-carbonitrile from Step 2 (1.0 eq), add an excess of formamide.[17]
-
Heat the reaction mixture to a high temperature (150-180 °C) for several hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction and pour it into water. The solid product typically precipitates.
-
Collect the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core by filtration, wash thoroughly with water, and dry. This core can then be further functionalized.
Biological Evaluation: In Vitro Kinase Assay
After synthesizing a library of inhibitors, their biological activity must be quantified. A common method is an in vitro luminescence-based kinase assay that measures ATP consumption. The principle is that active kinases consume ATP, while inhibited kinases do not. The remaining ATP is converted into a light signal.
General Protocol for Kinase Activity/Inhibition Assay
-
Plate Preparation: Dispense a small volume (e.g., 5 µL) of kinase assay buffer into all wells of a 384-well plate.
-
Compound Addition: Add nanoliter quantities of the synthesized pyrazole derivatives (dissolved in DMSO) to the assay plate to create a dose-response curve (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Addition: Add the target protein kinase (e.g., 5 µL) to all wells except the negative controls.
-
Reaction Initiation: Add the substrate/ATP mixture (e.g., 10 µL) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. This reagent lyses the cells (if cell-based) and measures the amount of remaining ATP.
-
Signal Measurement: After a short incubation (e.g., 10 minutes), measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal versus inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Interpreting Results for Structure-Activity Relationships (SAR)
By synthesizing a library of analogs using the reductive amination protocol and testing them in a kinase assay, one can derive valuable SAR.
| Compound ID | R-Group (from Amine) | Kinase X IC₅₀ (nM) |
| PYR-001 | Benzyl | 850 |
| PYR-002 | 4-Fluorobenzyl | 250 |
| PYR-003 | 3-Methoxybenzyl | 1200 |
| PYR-004 | Cyclohexylmethyl | 55 |
From this hypothetical data, a medicinal chemist could infer that:
-
Adding a fluorine at the 4-position of the benzyl group is favorable (PYR-002 vs. PYR-001).
-
A bulky methoxy group at the 3-position is detrimental (PYR-003).
-
A non-aromatic, flexible alkyl group is highly potent, suggesting the binding pocket has a hydrophobic region that accommodates this shape well (PYR-004).[6]
These insights guide the next round of inhibitor design, demonstrating a rational, scaffold-based approach to drug discovery.[5][18]
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its stable, easy-to-handle nature, combined with the reactive aldehyde functionality, provides a gateway to a vast chemical space of potential kinase inhibitors. The straightforward and robust protocols, such as reductive amination, allow for the rapid generation of diverse molecular libraries. By integrating rational synthesis, robust biological evaluation, and careful SAR analysis, researchers can leverage this pyrazole scaffold to develop novel, potent, and selective kinase inhibitors for a range of therapeutic applications.
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- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
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Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 1H-Pyrazole-4-carbaldehyde
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development.[1] Structurally, it acts as a bioisostere of purine, where the imidazole ring of purine is replaced by pyrazole.[1][2] This fundamental similarity allows it to interact with a wide array of biological targets, particularly ATP-binding sites in enzymes like kinases.[2] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5][6]
Many compounds built on this framework function as inhibitors of crucial enzymes such as cyclin-dependent kinases (CDKs), Src tyrosine kinase, and cyclooxygenase-2 (COX-2), making them highly valuable for developing targeted therapies.[7][8][9][10]
This application note provides a detailed guide for the synthesis of pyrazolo[3,4-d]pyrimidines, utilizing the versatile and accessible starting material, 1H-Pyrazole-4-carbaldehyde. We will explore a robust cyclocondensation strategy, explain the underlying mechanistic principles, provide a detailed experimental protocol, and discuss key considerations for successful synthesis and characterization.
Synthetic Strategy and Reaction Mechanism
The most direct and widely adopted strategy for constructing the pyrazolo[3,4-d]pyrimidine core from 1H-pyrazole-4-carbaldehyde involves a cyclocondensation reaction. This approach builds the pyrimidine ring onto the existing pyrazole framework. The key transformation is the reaction of the pyrazole aldehyde with a suitable binucleophilic partner that can provide the necessary nitrogen and carbon atoms to complete the six-membered pyrimidine ring.
A prime example of this strategy is the reaction of a 1H-pyrazole-4-carbaldehyde derivative with a 5-aminopyrazole derivative. This multi-component reaction proceeds through a cascade of steps to efficiently yield the fused heterocyclic system.
Figure 1: General reaction scheme for the synthesis of Pyrazolo[3,4-d]pyrimidines.
Mechanistic Insights:
The reaction is typically initiated by the formation of a Schiff base (imine) between the aldehyde group of the pyrazole-4-carbaldehyde and the exocyclic amino group of the 5-aminopyrazole. This step is often catalyzed by a weak acid or base. Following this, an intramolecular nucleophilic attack occurs, where a ring nitrogen of the 5-aminopyrazole attacks the electrophilic carbon atom within the other reactant, leading to cyclization. The final step involves dehydration or a similar elimination process, resulting in the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system. The choice of catalyst and solvent is critical to promote both the initial condensation and the subsequent cyclization while minimizing side reactions.
Detailed Experimental Protocol
This protocol describes a representative synthesis of a substituted pyrazolo[3,4-d]pyrimidine via the condensation of a 1H-pyrazole-4-carbaldehyde with 5-amino-1H-pyrazole-4-carbonitrile. This method is adapted from established procedures for related multi-component reactions.[11]
3.1. Materials and Equipment
-
Reagents:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde
-
5-Amino-1H-pyrazole-4-carbonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol (EtOH), absolute
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
3.2. Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for the synthesis protocol.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and 5-amino-1H-pyrazole-4-carbonitrile (1.0 equivalent).
-
Solvent Addition: Add absolute ethanol (approx. 30 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes to achieve partial or complete dissolution.
-
Catalyst Addition: Add anhydrous potassium carbonate (1.2 equivalents) to the suspension. The K₂CO₃ acts as a basic catalyst to facilitate the condensation and cyclization steps.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexane). Spot the starting materials and the reaction mixture. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting starting material and the appearance of a new, less polar product spot.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with small portions of cold ethanol and then deionized water to remove the catalyst and other inorganic impurities.
-
Drying: Dry the collected solid under vacuum or in a desiccator to obtain the crude pyrazolo[3,4-d]pyrimidine.
3.3. Purification and Characterization
-
Purification: For many applications, the crude product may be of sufficient purity. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water) is recommended. Alternatively, for less crystalline products or to remove persistent impurities, silica gel column chromatography can be employed.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations for a Representative Product |
| ¹H NMR | Signals corresponding to aromatic protons on the phenyl and pyrazole rings. A distinct singlet for the C3-H of the pyrazole core. Absence of the aldehyde proton signal (~9.8-10.0 ppm) from the starting material. |
| ¹³C NMR | Resonances in the aromatic region for all carbon atoms of the fused ring system and substituents. The number of signals should match the number of unique carbons in the structure.[12] |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target pyrazolo[3,4-d]pyrimidine.[12] |
| FT-IR | Characteristic peaks for C=N and C=C stretching in the aromatic system. Presence of a nitrile (C≡N) stretch if the aminopyrazole-4-carbonitrile was used. |
Data Presentation: Representative Yields and Conditions
The described protocol is versatile and can be adapted for various substituted starting materials. The table below summarizes typical outcomes.
| R¹ Substituent (on pyrazole-CHO) | R² Substituent (on aminopyrazole) | Catalyst | Time (h) | Typical Yield (%) |
| Phenyl | -CN | K₂CO₃ | 4-6 | 75-85 |
| 4-Chlorophenyl | -COOEt | Piperidine | 6-8 | 70-80 |
| Methyl | -CONH₂ | Acetic Acid | 8-10 | 65-75 |
| Unsubstituted (H) | -CN | K₂CO₃ | 5-7 | 70-80 |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is poor, ensure that all reagents are pure and the reaction is conducted under anhydrous conditions, as water can interfere with the initial condensation step. Increasing the reaction time or using a different catalyst (e.g., piperidine or acetic acid, depending on the specific substrates) may improve conversion.
-
Side Reactions: The primary aldehyde starting material can be susceptible to oxidation. It is crucial to use high-quality starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if yields are consistently low.
-
Incomplete Reaction: If TLC analysis shows significant amounts of remaining starting material after the expected reaction time, a small amount of additional catalyst can be added. Ensure the reflux temperature is adequate for the solvent being used.
-
Purification Challenges: Some pyrazolo[3,4-d]pyrimidine derivatives exhibit poor solubility, which can make purification by chromatography difficult. In such cases, recrystallization from a high-boiling point solvent like DMF or DMSO, or trituration with a suitable solvent, may be more effective.
Conclusion
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from 1H-pyrazole-4-carbaldehyde is a robust and efficient method for accessing a class of compounds with immense therapeutic potential. The cyclocondensation strategy detailed in this note is versatile, generally high-yielding, and relies on readily available starting materials. By understanding the reaction mechanism and paying close attention to experimental parameters, researchers can successfully synthesize a diverse library of these valuable heterocyclic compounds for applications in drug discovery and medicinal chemistry.
References
- Bansal, R. K., & Gokhroo, S. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry.
- Cilibrizzi, A., et al. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines. Future Medicinal Chemistry.
- Fouad, M. A., et al. New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Mini-Reviews in Medicinal Chemistry.
- Ghorab, M. M., et al.
- Abdellattif, M. H., et al. (2014).
- Cilibrizzi, A., et al. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. Semantic Scholar.
- Schenone, S., et al. 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ElectronicsAndBooks.
- El-Sayed, N. F., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Abdel-fattah, M. M., et al. (2022). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.
- Ghorab, M. M., et al. (2014).
- Abdel-Aziz, A. A., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Hassan, A. S., et al. (2023).
- El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Patel, R. V., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science.
- Shawali, A. S., et al. (2007).
- Ghorab, M. M., et al. (2016). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry.
- Patil, S. B., et al.
- Manogaran, P., et al. (2012). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & Medicinal Chemistry Letters.
- Gembickis, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Medicinal Chemistry Research.
- El-Naggar, M., et al. (2022).
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- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1H-Pyrazole-4-carbaldehyde in Agrochemical Synthesis: A Detailed Guide for Researchers
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals
The pyrazole ring system is a privileged heterocyclic motif that has become indispensable in the discovery and development of modern agrochemicals.[1] Its inherent chemical stability, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Among the various pyrazole-based building blocks, 1H-Pyrazole-4-carbaldehyde has emerged as a particularly versatile and valuable intermediate in the synthesis of a wide array of fungicides, herbicides, and insecticides.[1]
This technical guide provides an in-depth exploration of the applications of 1H-pyrazole-4-carbaldehyde in agrochemical synthesis. We will delve into the key synthetic transformations of this aldehyde, providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their own discovery programs.
I. Synthesis of 1H-Pyrazole-4-carbaldehyde: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 1H-pyrazole. This reaction introduces a formyl group (-CHO) onto the electron-rich pyrazole ring, typically at the 4-position.
Scientific Rationale
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt formed from a substituted amide (commonly dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). The pyrazole ring, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution with the Vilsmeier reagent. The resulting iminium salt is then hydrolyzed to yield the desired aldehyde. The regioselectivity for the 4-position is due to the electronic properties of the pyrazole ring.
Caption: Vilsmeier-Haack formylation of 1H-pyrazole.
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-Pyrazole
Materials:
-
1H-Pyrazole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1H-pyrazole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 eq) to dimethylformamide (3.0 eq) at 0 °C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the pyrazole solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 1H-pyrazole-4-carbaldehyde, which can be purified by column chromatography on silica gel or by recrystallization.
| Reactant/Reagent | Molar Eq. | Purity | Typical Yield |
| 1H-Pyrazole | 1.0 | >98% | 70-85% |
| Phosphorus oxychloride | 1.1 | >99% | - |
| Dimethylformamide | 3.0 | Anhydrous | - |
II. Key Synthetic Transformations of 1H-Pyrazole-4-carbaldehyde in Agrochemical Synthesis
The aldehyde functionality of 1H-pyrazole-4-carbaldehyde serves as a versatile handle for a variety of synthetic transformations, leading to the construction of diverse agrochemical scaffolds.
Oxidation to 1H-Pyrazole-4-carboxylic Acid: A Gateway to Carboxamide Agrochemicals
A crucial transformation of 1H-pyrazole-4-carbaldehyde is its oxidation to 1H-pyrazole-4-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a large and commercially important class of agrochemicals: the pyrazole carboxamides, which include numerous fungicides and herbicides.
Caption: Oxidation of 1H-pyrazole-4-carbaldehyde.
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide. The choice of oxidant depends on the presence of other functional groups in the molecule. For the relatively stable pyrazole ring, stronger oxidants like KMnO₄ are often effective.
Materials:
-
1H-Pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the clear solution to pH 2-3 with concentrated hydrochloric acid.
-
The product, 1H-pyrazole-4-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
| Reactant/Reagent | Molar Eq. | Purity | Typical Yield |
| 1H-Pyrazole-4-carbaldehyde | 1.0 | >95% | 85-95% |
| Potassium permanganate | 2.0 | >99% | - |
Synthesis of Pyrazole Carboxanilide Herbicides
Pyrazole carboxanilides are a significant class of herbicides that often act by inhibiting protoporphyrinogen oxidase (PPO) or other key enzymes in plant biosynthesis pathways. The synthesis of these compounds typically involves the coupling of a pyrazole-4-carboxylic acid derivative with a substituted aniline.
Caption: Synthesis of a pyrazole carboxanilide herbicide.
The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction. To facilitate this coupling, the carboxylic acid is typically activated to a more reactive species, such as an acid chloride. Thionyl chloride (SOCl₂) is a common reagent for this purpose. The resulting acid chloride is then reacted with the desired aniline in the presence of a base to neutralize the HCl byproduct, affording the target carboxanilide.
Materials:
-
1H-Pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
A substituted aniline (e.g., 2-fluoro-4-chloroaniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the acid chloride is formed.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride as an oil or low-melting solid.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the aniline solution to 0 °C in an ice bath.
-
Dissolve the crude pyrazole-4-carbonyl chloride in a small amount of anhydrous DCM and add it dropwise to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure pyrazole carboxanilide.
| Reactant/Reagent | Molar Eq. | Purity | Typical Yield |
| 1H-Pyrazole-4-carboxylic acid | 1.0 | >98% | 75-90% |
| Thionyl chloride | 5.0 | >99% | - |
| Substituted aniline | 1.0 | >98% | - |
| Triethylamine | 1.2 | >99% | - |
Knoevenagel Condensation for the Synthesis of Insecticidal Intermediates
The Knoevenagel condensation of 1H-pyrazole-4-carbaldehyde with active methylene compounds provides a route to various α,β-unsaturated compounds, which can serve as precursors for insecticides.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reaction is typically base-catalyzed. The resulting electron-deficient alkene can undergo further reactions, such as Michael additions, to build more complex molecular scaffolds.
Materials:
-
1H-Pyrazole-4-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
The product will often precipitate from the reaction mixture.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the Knoevenagel condensation product.
Conclusion
1H-Pyrazole-4-carbaldehyde is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group allow for the efficient construction of a wide range of fungicidal, herbicidal, and insecticidal compounds. The protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the development of next-generation crop protection agents.
References
- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1479. [Link]
- Ahluwalia, V. K., & Aggarwal, R. (2000).
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Elgemeie, G. H., & Ali, H. A. (2003). Pyrazole-4-carbaldehydes as building blocks in heterocyclic synthesis: A new route for the synthesis of pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 40(4), 633-637.
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 38(10), 959-974.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole and 1,2,4-triazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Bueno, J. (2007). Synthesis of fluorinated pyrazoles and their application in medicinal chemistry. Current Organic Chemistry, 11(13), 1149-1170.
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Application Notes and Protocols for the Synthesis of Schiff Bases from 1H-Pyrazole-4-carbaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of Schiff bases from 1H-Pyrazole-4-carbaldehyde hydrochloride. Pyrazole-containing Schiff bases are a pivotal class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] This document provides an in-depth analysis of the reaction mechanism, particularly addressing the implications of using a hydrochloride salt as the starting material. Detailed, step-by-step protocols for both in situ neutralization and pre-neutralization synthesis strategies are presented, alongside characterization techniques and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Significance of Pyrazole-Based Schiff Bases
The fusion of the pyrazole nucleus with the azomethine linkage (–C=N–) of a Schiff base results in a molecular scaffold with remarkable pharmacological potential.[5] These compounds have garnered significant attention in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8] The structural versatility of Schiff bases, allowing for the introduction of various substituents via the amine component, enables the fine-tuning of their steric and electronic properties, thereby modulating their therapeutic efficacy.[5]
1H-Pyrazole-4-carbaldehyde is a key building block for accessing this important class of molecules. It is often supplied as a more stable hydrochloride salt. This guide provides the necessary protocols to effectively utilize this starting material for the synthesis of a library of pyrazole-based Schiff bases.
Mechanistic Insights: The Chemistry of Schiff Base Formation
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds in two main stages: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the imine (Schiff base).
The reaction rate is highly dependent on the pH of the reaction medium.[9] While acid catalysis is necessary for the dehydration step, an excessively low pH will protonate the amine nucleophile, rendering it unreactive towards the carbonyl group. Conversely, at high pH, the dehydration of the carbinolamine is slow. Therefore, maintaining an optimal pH, typically weakly acidic, is crucial for efficient Schiff base synthesis.[9]
The Role of the Hydrochloride Salt
The use of this compound introduces an acidic component into the reaction mixture. This necessitates a strategic approach to control the pH and enable the reaction to proceed. Two primary strategies can be employed:
-
In Situ Neutralization: A base is added to the reaction mixture to neutralize the hydrochloride salt, liberating the free aldehyde in situ. This allows for a one-pot synthesis.
-
Pre-Neutralization: The hydrochloride salt is first neutralized in a separate step to isolate the free 1H-Pyrazole-4-carbaldehyde, which is then used in a subsequent reaction with the amine.
This guide will primarily focus on the more efficient in situ neutralization method.
Reaction Mechanism and Experimental Workflow Diagrams
Reaction Mechanism
Caption: General mechanism of Schiff base formation.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of pyrazole Schiff bases.
Materials and Methods
Reagents
-
This compound
-
Substituted primary amines (e.g., aniline, p-toluidine, 4-aminophenol)
-
Anhydrous Ethanol
-
Triethylamine (Et3N) or Sodium Acetate (NaOAc)
-
Glacial Acetic Acid (catalytic amount)
-
Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d6, CDCl3)
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Büchner funnel and flask for filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: In Situ Neutralization for Schiff Base Synthesis (One-Pot Method)
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine using triethylamine as the base for in situ neutralization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Amine and Solvent: Add the desired primary amine (1.0 - 1.1 eq) and anhydrous ethanol. Stir the mixture to form a suspension.
-
In Situ Neutralization: To the stirred suspension, add triethylamine (1.1 eq) dropwise at room temperature. A change in the appearance of the suspension, often to a clearer solution, may be observed as the free pyrazole aldehyde is formed.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane). The formation of the Schiff base will be indicated by the appearance of a new, less polar spot and the disappearance of the aldehyde spot.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Pre-Neutralization of this compound
This protocol is an alternative two-step method.
-
Liberation of the Free Aldehyde:
-
Dissolve this compound in water.
-
Slowly add a 5% aqueous solution of sodium bicarbonate or ammonia until the pH is neutral to slightly basic (pH 7-8).[1]
-
The free aldehyde will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Schiff Base Formation:
-
Follow the standard procedure for Schiff base synthesis by reacting the isolated free 1H-Pyrazole-4-carbaldehyde (1.0 eq) with the desired primary amine (1.0 eq) in refluxing ethanol with a catalytic amount of acetic acid.
-
The work-up and purification steps are the same as in Protocol 1.
-
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1600-1650 cm⁻¹ is characteristic of the C=N (imine) stretching vibration. The absence of a strong carbonyl (C=O) stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹) indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (–CH=N–) in the range of δ 8.0-9.0 ppm. The signals corresponding to the pyrazole and the aromatic protons of the amine moiety will also be present.
-
¹³C NMR: The carbon of the azomethine group (–CH=N–) will appear in the range of δ 150-165 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the target Schiff base confirms its identity.
Summary of Reaction Parameters
| Amine Substrate | Base (for in situ) | Typical Reaction Time (h) | Purification Method |
| Aniline | Triethylamine | 2-4 | Recrystallization (Ethanol) |
| 4-Methylaniline | Triethylamine | 2-4 | Recrystallization (Ethanol) |
| 4-Methoxyaniline | Sodium Acetate | 3-5 | Recrystallization (Methanol) |
| 4-Chloroaniline | Triethylamine | 3-6 | Recrystallization (Ethanol) |
| 2-Aminophenol | Triethylamine | 4-6 | Column Chromatography |
Note: Reaction times and purification methods are representative and may require optimization for specific substrates.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Insufficient neutralization of HCl, deactivating the amine. | Ensure the addition of a sufficient amount of base. Consider using a slightly stronger base or the pre-neutralization protocol. |
| Reaction time is too short. | Continue to monitor the reaction by TLC until the starting materials are consumed. | |
| Inappropriate solvent. | Ensure the use of an anhydrous solvent to favor the dehydration step. | |
| Formation of side products | Self-condensation of the aldehyde. | Ensure the amine is added before or concurrently with the base. |
| Impure starting materials. | Use purified reagents. | |
| Difficulty in purification | Product is highly soluble in the reaction solvent. | Concentrate the solvent and attempt to precipitate the product by adding a non-polar co-solvent (e.g., hexane) or by cooling to a lower temperature. |
| Oily product. | Attempt purification by column chromatography. |
Conclusion
The protocols outlined in this application note provide a robust and reproducible methodology for the synthesis of pyrazole-based Schiff bases from this compound. By understanding the mechanistic nuances, particularly the role of pH and the strategy for handling the hydrochloride salt, researchers can efficiently generate a diverse library of these medicinally important compounds for further investigation in drug discovery and development programs.
References
- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics. [Link]
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. [Link]
- Design, Spectroscopic, and Crystal Structural Characterization of New Pyrazolone-Based Schiff Bases: Molecular Docking Investigations against SARS-Covid-19 Main Proteases (PDB Ids: 6LU7 and 7TLL). Scilit. [Link]
- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. [Link]
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
- Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8.
- Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC - PubMed Central. [Link]
- Synthesis, characterization of Schiff base Pyrazolone compound.
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]
- In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. PMC - NIH. [Link]
- Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies.
- Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. SciSpace. [Link]
- General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol.
- Synthesis of Pyrazole fused Schiff base derivatives.
- Synthesis and reactions of pyrazole-4-carbaldehydes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. isca.me [isca.me]
- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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use of 1H-Pyrazole-4-carbaldehyde in the synthesis of anti-inflammatory agents.
Application Note & Protocols
Topic: 1H-Pyrazole-4-carbaldehyde as a Versatile Synthon for the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, but its chronic dysregulation underpins numerous debilitating diseases. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2][3] This application note provides an in-depth guide on the strategic use of 1H-Pyrazole-4-carbaldehyde, a highly versatile and reactive building block, for the synthesis of potent anti-inflammatory agents. We will explore key synthetic transformations, including Schiff base formation, Claisen-Schmidt condensations to form chalcone intermediates, and multi-component reactions, explaining the chemical rationale behind these pathways. Detailed, field-proven protocols for the synthesis and characterization of key intermediates are provided, alongside a discussion of structure-activity relationships (SAR) and biological evaluation methodologies.
The Pyrazole Scaffold: A Cornerstone in Anti-inflammatory Drug Design
The five-membered pyrazole ring is a bioisostere of other aromatic systems and possesses a unique combination of electronic and steric properties that make it ideal for drug design.[4][5][6] Its presence in established non-steroidal anti-inflammatory drugs (NSAIDs) is not coincidental.[7][8]
Causality Behind Pyrazole's Efficacy:
-
Optimal Geometry: The vicinal (1,2) arrangement of nitrogen atoms in the pyrazole ring allows for specific spatial orientation of substituents. In the case of COX-2 inhibitors like Celecoxib, the 1,5-diaryl-substitution pattern enables the molecule to fit snugly into the hydrophobic side pocket of the COX-2 active site, a feature absent in the narrower COX-1 isoform, thus conferring selectivity.[1][9]
-
Hydrogen Bonding Capacity: The pyrazole nitrogens can act as hydrogen bond acceptors, facilitating crucial interactions with amino acid residues (e.g., Arg513) in the enzyme's active site, which anchors the inhibitor for effective blockade.
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability to the drug molecule, contributing to a favorable pharmacokinetic profile.
1H-Pyrazole-4-carbaldehyde emerges as a particularly valuable starting material because the aldehyde group at the C-4 position serves as a reactive handle for extensive chemical elaboration, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[10][11]
Core Synthetic Strategies and Mechanistic Insights
The aldehyde functionality of 1H-Pyrazole-4-carbaldehyde is the gateway to a multitude of derivatives. The following strategies are fundamental in leveraging this synthon for creating diverse molecular libraries for anti-inflammatory screening.
Strategy 1: Schiff Base Formation
The reaction of the pyrazole aldehyde with primary amines yields Schiff bases (imines). This is a robust and high-yielding condensation reaction.
-
Chemical Rationale: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration, often acid-catalyzed, drives the reaction to completion. The resulting C=N double bond is a key pharmacophoric feature in many biologically active compounds.[12][13]
-
Application: Pyrazole-Schiff base conjugates have demonstrated significant anti-inflammatory, analgesic, and antimicrobial activities.[14][15] The diverse range of commercially available primary amines allows for the creation of large libraries where the "R" group can be systematically varied to probe for optimal interactions with biological targets.
Strategy 2: Claisen-Schmidt Condensation to Chalcones
The base-catalyzed condensation of 1H-Pyrazole-4-carbaldehyde with a ketone (typically an acetophenone derivative) is a cornerstone reaction that produces pyrazole-containing chalcones.[2][16]
-
Chemical Rationale: A strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, generating an enolate. This nucleophilic enolate then attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields the characteristic α,β-unsaturated ketone system of the chalcone.
-
Application: Chalcones are not only active in their own right but are also highly valuable intermediates.[6] The conjugated system is a Michael acceptor, making it susceptible to nucleophilic attack. This reactivity is exploited to synthesize further heterocyclic systems, such as pyrazolines, by reaction with hydrazine derivatives.[16][17]
Strategy 3: Multi-Component Reactions (MCRs)
MCRs offer a powerful, efficient approach to generating molecular complexity in a single step. 1H-Pyrazole-4-carbaldehyde is an excellent substrate for various MCRs.[18]
-
Chemical Rationale: In a typical example, the aldehyde can react in a one-pot synthesis with malononitrile, a β-ketoester, and hydrazine hydrate.[19][20] The reaction proceeds through a cascade of events, including Knoevenagel condensation and Michael addition, to rapidly construct complex fused-ring systems like dihydropyrano[2,3-c]pyrazoles.[18]
-
Application: This strategy aligns with the principles of green chemistry by maximizing atom economy and minimizing steps and waste.[21][22] It allows for the rapid generation of novel, densely functionalized heterocyclic scaffolds for high-throughput screening.
Experimental Protocols & Workflows
The following protocols are designed to be self-validating, incorporating purification and characterization steps essential for confirming the identity and purity of the synthesized compounds.
Protocol 1: Synthesis of a Pyrazole-Chalcone Intermediate
Synthesis of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
This protocol is adapted from methodologies described for Claisen-Schmidt condensations involving substituted pyrazole aldehydes.[2]
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)ethan-1-one (acetanisole) (1.50 g, 10 mmol) and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2.48 g, 10 mmol) in 30 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Reaction Initiation:
-
Prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Slowly add the NaOH solution dropwise to the ethanolic mixture while stirring vigorously. The addition of a base is critical as it generates the nucleophilic enolate required for the condensation.
-
A color change and the formation of a precipitate are typically observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into 100 mL of crushed ice/cold water.
-
Acidify the solution to pH ~5-6 using dilute HCl. This neutralizes the excess base and precipitates the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. This step is crucial for obtaining a high-purity product suitable for subsequent reactions and biological testing.
-
Dry the purified crystals under vacuum.
-
-
Characterization:
-
Obtain the melting point of the dried product.
-
Confirm the structure using spectroscopic methods:
-
¹H NMR: Look for the characteristic doublet signals of the vinyl protons (–CH=CH–) with a coupling constant (J) of ~15-16 Hz, confirming the E-isomer.
-
IR: Identify the C=O stretching frequency of the α,β-unsaturated ketone (~1650-1670 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the product.
-
-
Protocol 2: Synthesis of a Pyrazoline Derivative
Synthesis of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
This protocol describes the cyclization of the previously synthesized chalcone with hydrazine, a common method for producing pyrazoline heterocycles.[16]
-
Reagent Preparation:
-
In a 50 mL round-bottom flask equipped with a condenser, suspend the chalcone from Protocol 1 (1.0 g, ~2.6 mmol) in 20 mL of absolute ethanol.
-
-
Reaction:
-
Add hydrazine hydrate (N₂H₄·H₂O) (0.5 mL, ~10 mmol) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
-
Monitoring and Isolation:
-
Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid product should precipitate out.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Purification and Characterization:
-
Recrystallize the crude product from ethanol or an appropriate solvent.
-
Characterize the final pyrazoline product using ¹H NMR (noting the appearance of aliphatic protons of the pyrazoline ring, typically as an AMX or ABX system) and Mass Spectrometry.
-
Structure-Activity Relationship (SAR) and Biological Evaluation
The primary target for many pyrazole-based anti-inflammatory agents is the COX-2 enzyme.[23][24] Screening newly synthesized compounds for their ability to inhibit COX-1 and COX-2 provides crucial data on potency and selectivity. The Selectivity Index (SI) is a key metric, calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2, which is desirable for reducing gastrointestinal side effects associated with COX-1 inhibition.[11][25]
Table 1: Representative SAR Data for Pyrazole Derivatives as COX Inhibitors
| Compound Class | Key Substituent (R) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-Sulfonamide | -H | >100 | >100 | - | [11] |
| Pyrazole-Sulfonamide | 4-OCH₃ | 2.51 | 165.0 | 65.75 | [11] |
| Pyrazole-Sulfonamide | 4-SO₂NH₂ | 1.79 | 130.2 | 72.73 | [11] |
| Celecoxib (Reference) | - | 0.05 | 3.9 | 78.06 | [11] |
| Pyrazole-Thiazole | 4-F-phenyl | 1.15 | 28.14 | 24.47 | [26] |
| Pyrazole-Thiazole | 3,4,5-(OCH₃)₃-phenyl | 1.50 | 41.23 | 27.49 | [26] |
Data is illustrative and compiled from published sources to demonstrate SAR principles.
Key Insights from SAR Data:
-
N-1 Phenylsulfonamide Moiety: As seen in Celecoxib and its analogs, the presence of a sulfonamide (-SO₂NH₂) or a related group on the N-1 phenyl ring is often critical for high COX-2 selectivity and potency.[11] This group is known to interact with the specific side pocket of the COX-2 enzyme.
-
C-4/C-5 Substituents: The nature of the groups attached via the original aldehyde at C-4 significantly modulates activity. Electron-donating groups like methoxy (-OCH₃) or bulky groups can enhance binding and activity.[26]
Conclusion
1H-Pyrazole-4-carbaldehyde is an exceptionally valuable and versatile platform for the development of novel anti-inflammatory agents. Its reactive aldehyde group provides a strategic entry point for a wide range of synthetic transformations, including condensation reactions and advanced multi-component syntheses. By systematically modifying the substituents on the pyrazole core and its appendages, researchers can rationally design and synthesize new chemical entities with enhanced potency and selectivity for key inflammatory targets like COX-2. The protocols and strategies outlined in this note provide a solid foundation for medicinal chemists and drug development professionals to explore the rich chemical space accessible from this critical starting material.
References
- Title: Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design Source: PubMed URL:[Link]
- Title: Pyrazole as an anti-inflammatory scaffold: A comprehensive review Source: ResearchG
- Title: Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design Source: Bentham Science URL:[Link]
- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL:[Link]
- Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: PubMed Central URL:[Link]
- Title: Pyrazole as an anti-inflammatory scaffold Source: International Journal of Health Sciences URL:[Link]
- Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
- Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source: MDPI URL:[Link]
- Title: Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib Source: ResearchG
- Title: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects Source: PubMed Central URL:[Link]
- Title: synthesis of 1-benzoyl-3-phenyl-1h-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity Source: Semantic Scholar URL:[Link]
- Title: Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method Source: ResearchG
- Title: Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents Source: ResearchG
- Title: 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study Source: ResearchG
- Title: Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]
- Title: A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug Source: PubMed URL:[Link]
- Title: Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies Source: ResearchG
- Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: PubMed Central URL:[Link]
- Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Title: Bioactivity of Schiff bases and pyrazole derivatives Source: ResearchG
- Title: In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic Source: MDPI URL:[Link]
- Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PubMed Central URL:[Link]
- Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions Source: PubMed Central URL:[Link]
- Title: Synthesis, spectral characterization and molecular docking studies of some thiocarbohydrazide-based Schiff bases with pyrazole moiety as potential anti-inflammatory agents Source: Growing Science URL:[Link]
- Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: PubMed URL:[Link]
- Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: PubMed Central URL:[Link]
- Title: Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)
- Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: PubMed Central URL:[Link]
- Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL:[Link]
- Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: ACS Public
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Application Notes & Protocols: Strategic N-Alkylation of 1H-Pyrazole-4-carbaldehyde for Advanced Intermediate Synthesis
Abstract: The N-alkylation of the pyrazole scaffold is a foundational transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. 1H-Pyrazole-4-carbaldehyde, in particular, represents a highly versatile building block where the aldehyde functionality serves as a synthetic handle for constructing complex heterocyclic systems, such as kinase inhibitors. However, the inherent challenge in the alkylation of unsymmetrically substituted pyrazoles lies in controlling the regioselectivity of the reaction, which can yield either N1 or N2-substituted isomers. This document provides a comprehensive guide for researchers, detailing robust experimental protocols for the N-alkylation of 1H-pyrazole-4-carbaldehyde. We will explore the critical factors that govern the regiochemical outcome and present methodologies, including classical base-mediated approaches, phase-transfer catalysis, and the Mitsunobu reaction, to strategically favor the desired isomer.
The Decisive Factor: Understanding and Controlling Regioselectivity
The N-alkylation of 1H-pyrazole-4-carbaldehyde can result in two distinct regioisomers. The final product ratio is not arbitrary but a direct consequence of a delicate interplay between steric, electronic, and conditional factors. An expert understanding of these influences is paramount to directing the reaction toward the desired outcome.
-
Steric Effects : The relative bulkiness of substituents on the pyrazole ring and the alkylating agent is a primary determinant.[1] Alkylation typically favors the nitrogen atom that is less sterically encumbered. In the case of 1H-pyrazole-4-carbaldehyde, the C3 and C5 positions are unsubstituted, making the steric environment around N1 and N2 similar. Therefore, other factors often play a more decisive role.
-
Electronic Effects : The electron-withdrawing nature of the C4-carbaldehyde group reduces the electron density of the pyrazole ring, influencing the nucleophilicity of both nitrogen atoms. The precise electronic distribution on the pyrazolate anion, once formed, dictates the intrinsic reactivity of each nitrogen.
-
Reaction Conditions : The choice of base, solvent, and counter-ion can dramatically influence or even switch the regioselectivity.[1][2]
-
Base and Counter-ion : Strong, non-coordinating bases like sodium hydride (NaH) generate a "freer" pyrazolate anion, where selectivity is often governed by the intrinsic electronics of the anion. In contrast, weaker bases like potassium carbonate (K₂CO₃) can lead to a tighter ion pair between the pyrazolate and the cation (e.g., K⁺). This cation can coordinate with the nitrogen atoms and the alkylating agent, directing the alkylation.
-
Solvent : The solvent's polarity and ability to solvate the cation are critical. Polar aprotic solvents like DMF or DMSO can effectively solvate cations, promoting the formation of a more reactive, dissociated anion. Less polar solvents like THF may favor aggregated or ion-paired species, leading to different selectivity profiles. For instance, the K₂CO₃/DMSO combination is often effective for directing substitution to the N1 position.[1]
-
-
Alkylating Agent : The electrophile's nature is crucial. Sterically demanding alkylating agents can be used to enhance selectivity.[1] Furthermore, specialized reagents like α-halomethylsilanes have been developed to achieve high N1 selectivity.[3]
Caption: Factors governing N-alkylation regioselectivity.
Experimental Methodologies and Protocols
The following protocols provide detailed, step-by-step instructions for performing the N-alkylation of 1H-pyrazole-4-carbaldehyde under various conditions.
Protocol 1: Classical Base-Mediated N-Alkylation
This method is widely adopted for its efficiency and is often the first approach for pyrazole alkylation.[4] The choice of base and solvent is critical for directing regioselectivity. The following procedure uses sodium hydride (NaH), a strong, non-nucleophilic base that ensures complete deprotonation of the pyrazole.
Materials:
-
1H-Pyrazole-4-carbaldehyde
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1H-pyrazole-4-carbaldehyde (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material (target concentration 0.1–0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.1–1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1 and N2 alkylated products.
Protocol 2: Phase-Transfer Catalysis (PTC) - A Mild Alternative
PTC offers a convenient and mild method for N-alkylation, avoiding the need for strong bases and strictly anhydrous conditions.[5][6] This technique is particularly useful when dealing with sensitive substrates.
Materials:
-
1H-Pyrazole-4-carbaldehyde
-
Alkylating agent (e.g., alkyl bromide)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt
-
Dichloromethane (DCM) or Toluene
Procedure:
-
Setup: To a round-bottom flask, add 1H-pyrazole-4-carbaldehyde (1.0 eq.), the alkylating agent (1.2 eq.), K₂CO₃ (2.0 eq.), and TBAB (0.1 eq.).
-
Reaction: Add the organic solvent (DCM or Toluene) and stir the mixture vigorously at a temperature ranging from room temperature to 50 °C.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, filter the solid salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent, wash with water to remove any remaining salts, dry the organic layer, and concentrate. Purify by column chromatography as described in Protocol 1.
Protocol 3: The Mitsunobu Reaction - Alkylation with Alcohols
The Mitsunobu reaction is an exceptionally valuable method for forming C-N bonds from alcohols with a complete inversion of stereochemistry at the alcohol's carbon center.[7][8] It operates under neutral conditions and is tolerant of many functional groups.
Materials:
-
1H-Pyrazole-4-carbaldehyde
-
Alcohol (R-OH, primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq.), the desired alcohol (1.1 eq.), and PPh₃ (1.2 eq.) in anhydrous THF.
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4–24 hours, monitoring by TLC.
-
Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. Note that triphenylphosphine oxide is a major byproduct and can sometimes co-elute with the product, requiring careful fractionation.
Summary of Conditions and Expected Outcomes
The selection of reagents can be tailored to favor a specific regioisomer. The following table summarizes common conditions used in pyrazole N-alkylation and their general effect on selectivity.
| Base | Solvent | Counter-ion | Typical Major Isomer | Notes |
| NaH | THF / DMF | Na⁺ | N1 / Mixture | Creates a "free" anion; selectivity can be sensitive to substrate electronics.[1] |
| K₂CO₃ | DMSO / DMF | K⁺ | N1 | A widely used, effective combination for promoting N1-alkylation.[1] |
| Cs₂CO₃ | MeCN / DMF | Cs⁺ | N1 | The large, soft cesium cation often favors alkylation at the more sterically accessible N1. |
| MgBr₂ (cat.) | THF | Mg²⁺ | N2 | Lewis acid catalysis can chelate the pyrazole, directing alkylation to the N2 position.[9] |
| None (PTC) | DCM / Toluene | QAS⁺ | Mixture | Regioselectivity depends heavily on the substrate and catalyst.[5] |
| None (Mitsunobu) | THF | N/A | Mixture | Outcome is dependent on the specific pyrazole substrate.[7][10] |
Analytical Workflow for Product Characterization
Accurate determination of the N1:N2 isomeric ratio is critical. ¹H NMR spectroscopy is the most direct method for this analysis.
Caption: General experimental and analytical workflow.
NMR Analysis:
-
Crude Mixture: Acquire a ¹H NMR spectrum of the crude reaction mixture before purification.
-
Identify Signals: The protons on the pyrazole ring (C3-H and C5-H) and the protons on the newly attached alkyl group (e.g., the methylene protons in an N-benzyl group) will have distinct chemical shifts for the N1 and N2 isomers.
-
Integration: By integrating a unique, well-resolved signal for each isomer, the N1:N2 ratio can be accurately calculated. The C5 proton of the N1 isomer is often shifted downfield compared to the C3 proton, and vice-versa for the N2 isomer, due to the anisotropic effect of the neighboring substituent.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation (for base methods).2. Alkylating agent is not reactive enough.3. Inactive Mitsunobu reagents. | 1. Use a stronger base (e.g., NaH) or ensure base quality. Extend stirring time after base addition.2. Switch to a more reactive electrophile (e.g., R-I > R-Br > R-Cl). Increase reaction temperature.3. Use freshly opened or purified DEAD/DIAD and PPh₃. |
| Poor Regioselectivity | 1. Reaction conditions are not optimal for the substrate.2. Steric and electronic factors are closely balanced. | 1. Systematically screen bases and solvents (see Table 1). Try the K₂CO₃/DMSO system for N1 or a Lewis acid catalyst for N2.[1][9]2. Consider using a more sterically bulky alkylating agent to favor the less hindered nitrogen.[1] |
| Formation of Byproducts | 1. O-alkylation (if tautomers exist).2. Over-alkylation leading to quaternary salts.3. Decomposition of reagents or product. | 1. This is less common for pyrazoles than pyrazolones but can occur. Ensure complete deprotonation.2. Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.).3. Run the reaction at a lower temperature. Ensure an inert atmosphere is maintained. |
| Difficult Purification | 1. Triphenylphosphine oxide (from Mitsunobu).2. Isomers are not separable on silica. | 1. Can sometimes be precipitated from a nonpolar solvent (e.g., ether/hexanes). Alternative phosphines can be used.[8]2. Try a different solvent system for chromatography or consider preparative HPLC. |
References
- Juliá, S., Salgado, J., & Vega, J. A. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Gagnon, D., Duplessis, M., & Collins, S. K. (2010). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 12(20), 4490-4493.
- ResearchGate. (1990).
- BenchChem. (2025).
- Baryshnikova, M. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13349. [Link]
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10848. [Link]
- BenchChem. (2025).
- ACS Publications. (2022).
- ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. [Link]
- ChemistryViews. (2024).
- Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554-2651. [Link]
- Semantic Scholar. (2022).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction.
- Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- PubMed. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. lookchem.com [lookchem.com]
Application Notes and Protocols: Catalytic Reduction of the Aldehyde Group in 1H-Pyrazole-4-carbaldehyde
<_ _>
Abstract
This document provides a comprehensive technical guide for the catalytic reduction of 1H-Pyrazole-4-carbaldehyde to (1H-pyrazol-4-yl)methanol, a crucial transformation in the synthesis of various pharmaceutical intermediates.[1] The pyrazole moiety is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[2][3][4] This guide details various catalytic methodologies, including classical catalytic hydrogenation with palladium on carbon (Pd/C) and transfer hydrogenation. It offers in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different approaches to aid researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of (1H-pyrazol-4-yl)methanol in Medicinal Chemistry
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. In the context of drug discovery, the conversion of 1H-Pyrazole-4-carbaldehyde to (1H-pyrazol-4-yl)methanol is of particular importance. The resulting primary alcohol serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecules with potential therapeutic applications.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating activities as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2][3][4][5]
The selection of an appropriate reduction method is critical to ensure high yield, purity, and chemoselectivity, especially when dealing with multifunctional pyrazole derivatives. This guide focuses on catalytic methods due to their efficiency, scalability, and often milder reaction conditions compared to stoichiometric reagents like sodium borohydride.
Mechanistic Overview: The Principles of Catalytic Hydrogenation
Catalytic hydrogenation of aldehydes involves the addition of hydrogen (H₂) across the carbonyl (C=O) double bond to yield a primary alcohol.[6][7] This process is typically facilitated by a transition metal catalyst, such as palladium, platinum, or nickel.[8]
The generally accepted mechanism for heterogeneous catalytic hydrogenation on a metal surface involves the following key steps:[6][8]
-
Adsorption of Reactants: Both the hydrogen gas and the aldehyde substrate are adsorbed onto the surface of the metal catalyst.
-
Dissociation of Hydrogen: The catalyst weakens the H-H bond, leading to the formation of reactive metal-hydride species on the surface.
-
Hydrogen Transfer: The adsorbed aldehyde undergoes sequential transfer of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen.
-
Desorption of Product: The resulting alcohol product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.
Figure 1. Simplified workflow of heterogeneous catalytic hydrogenation.
Experimental Protocols
This section provides detailed protocols for the catalytic reduction of 1H-Pyrazole-4-carbaldehyde. Safety precautions, including the pyrophoric nature of catalysts like Palladium on Carbon (Pd/C), should be strictly followed.[9]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a widely used and generally efficient method for the reduction of aromatic and heteroaromatic aldehydes.
Materials:
-
1H-Pyrazole-4-carbaldehyde
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-Pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.[9]
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. For larger scale reactions, a Parr apparatus can be used to apply higher hydrogen pressure.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst should not be allowed to dry, as it can ignite in the presence of air.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude (1H-pyrazol-4-yl)methanol.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.
Sources
- 1. (1-Methyl-1H-pyrazol-4-yl)methanol [myskinrecipes.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
functionalization of the pyrazole ring in 1H-Pyrazole-4-carbaldehyde
An Application Guide to the Strategic Functionalization of 1H-Pyrazole-4-carbaldehyde for Drug Discovery
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile framework for developing therapeutic agents across a wide spectrum of diseases, including inflammation, cancer, and infectious diseases.[4][5][6] The structural rigidity of the pyrazole ring, combined with its capacity for hydrogen bonding (both as a donor at N1-H and an acceptor at N2), allows for precise and high-affinity interactions with biological targets.[7]
Among the myriad of pyrazole building blocks, 1H-Pyrazole-4-carbaldehyde stands out as a particularly valuable synthon. Its trifunctional nature—possessing a reactive N-H group, two activatable C-H bonds at the C3 and C5 positions, and a versatile aldehyde moiety—provides three distinct handles for molecular elaboration. This guide offers a detailed exploration of the strategies and protocols for the selective functionalization of 1H-Pyrazole-4-carbaldehyde, providing researchers with the technical insights necessary to leverage this scaffold in drug discovery and development programs.
Strategic Overview of Functionalization Sites
The reactivity of 1H-Pyrazole-4-carbaldehyde can be systematically exploited at three primary locations. The choice of reagents and reaction conditions dictates the site of modification, enabling a modular approach to library synthesis and lead optimization.
Part 1: N-Functionalization of the Pyrazole Ring
The N1-H of the pyrazole ring is acidic (pKa ≈ 14-15), making deprotonation and subsequent reaction with electrophiles a primary and highly efficient strategy for modification.[7] N-substitution is critical for modulating pharmacokinetic properties such as solubility, metabolic stability, and cell permeability, while also influencing the orientation of other substituents for optimal target engagement.
N-Alkylation
Direct N-alkylation is one of the most common modifications, typically achieved by deprotonation with a suitable base followed by quenching with an alkyl halide.[8][9]
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is crucial. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction to completion. However, for substrates sensitive to harsh conditions, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are effective. These bases are less hazardous and often sufficient to generate the nucleophilic pyrazolide anion.[10]
-
Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred as they effectively solvate the cation of the base (e.g., Na⁺, K⁺) without interfering with the nucleophilicity of the pyrazolide anion.[11]
-
Regioselectivity: For 1H-Pyrazole-4-carbaldehyde, the two nitrogen atoms are equivalent due to tautomerism, so a single N-alkylated product is expected. In unsymmetrically substituted pyrazoles, the reaction can yield a mixture of regioisomers, with steric hindrance around the nitrogen atoms being a key determining factor.[12]
Protocol 1: General N-Alkylation using Sodium Hydride
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Pyrazole-4-carbaldehyde (1.0 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and reagents are dry. H₂ gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium pyrazolide salt forms.
-
Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture back to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
N-Arylation
Introducing an aryl group at the N1 position often enhances biological activity by enabling π-π stacking interactions with protein targets. This is typically accomplished via transition-metal-catalyzed cross-coupling reactions.[13]
Causality Behind Experimental Choices:
-
Catalyst System: Copper-catalyzed Ullmann condensation and Palladium-catalyzed Buchwald-Hartwig amination are the two predominant methods.[13][14] Copper catalysis is often cheaper but may require higher temperatures. Palladium catalysis, particularly with modern biarylphosphine ligands (e.g., XPhos, AdBrettPhos), offers broader substrate scope and milder reaction conditions.[14][15]
-
Ligand: In both copper and palladium catalysis, a ligand is essential. For copper, ligands like 1,10-phenanthroline can accelerate the reaction. For palladium, bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step to form the C-N bond.[14]
-
Base: A base such as Cs₂CO₃ or K₃PO₄ is required to generate the pyrazolide anion in situ and to neutralize the acid produced during the catalytic cycle.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
-
Setup: In an oven-dried Schlenk tube, combine 1H-Pyrazole-4-carbaldehyde (1.0 eq), the aryl halide (Ar-I or Ar-Br, 1.2 eq), copper(I) oxide (Cu₂O, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Ligand Addition: Add a suitable ligand, such as salicylaldoxime (0.2 eq).[13]
-
Solvent: Add anhydrous, degassed DMF or acetonitrile.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and copper residues.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Part 2: C-H Functionalization of the Pyrazole Ring
While electrophilic substitution on the pyrazole ring typically occurs at the electron-rich C4 position, this site is already occupied in our starting material.[16][17] Therefore, functionalization of the C3 and C5 positions requires alternative strategies, most notably transition-metal-catalyzed C-H activation.[18][19][20]
Causality Behind Experimental Choices:
-
Directing Groups: C-H activation reactions often rely on a directing group to position the metal catalyst near the target C-H bond. In pyrazoles, the N2 "pyridine-like" nitrogen can act as an intrinsic directing group, guiding functionalization to the C5 position.[18]
-
Catalyst and Oxidant: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst. These reactions are often oxidative, requiring an oxidant like silver acetate (AgOAc) or benzoquinone to regenerate the active Pd(II) catalyst.[19]
-
Regioselectivity: The inherent electronic properties of the pyrazole ring make the C5 proton more acidic and thus more susceptible to C-H activation compared to the C3 proton, often leading to high regioselectivity for C5 functionalization.[18][19]
Protocol 3: Palladium-Catalyzed Direct C5-Arylation
-
Prerequisite: This protocol is most effective on an N-substituted pyrazole. Perform N-alkylation or N-arylation first (e.g., using Protocol 1 to make N-methyl-1H-pyrazole-4-carbaldehyde).
-
Setup: To a reaction vial, add the N-substituted pyrazole-4-carbaldehyde (1.0 eq), aryl halide (Ar-X, 1.5-2.0 eq), Pd(OAc)₂ (0.05-0.1 eq), and a suitable ligand if necessary (e.g., a phosphine or N-heterocyclic carbene ligand).
-
Additives: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base and, if needed, an additive like pivalic acid (AdCOOH) which can act as a proton shuttle.[21]
-
Solvent: Add a high-boiling point solvent such as toluene, dioxane, or DMF.
-
Reaction: Seal the vial and heat to 100-140 °C for 12-48 hours. Monitor by LC-MS or TLC.
-
Workup: Cool to room temperature, dilute with a suitable organic solvent, and filter through Celite.
-
Purification: Wash the filtrate with water, dry the organic layer, concentrate, and purify via column chromatography.
Table 1: Summary of C-H Functionalization Conditions
| Position | Reaction Type | Catalyst System | Typical Reagents | Solvent | Temp (°C) | Reference |
| C5 | Direct Arylation | Pd(OAc)₂ / K₂CO₃ | Aryl Bromide | Toluene | 120 | [21] |
| C5 | Direct Alkylation | Pd(OAc)₂ / Ag₂CO₃ | Alkyl Iodide | Dioxane | 110 | [19] |
| C4 | Arylation (CDC) | Au/Ag dual catalyst | Perfluoroarenes | DCE | 100 | [19] |
(CDC = Cross-Dehydrogenative Coupling)
Part 3: Chemical Transformations of the Aldehyde Group
The aldehyde at the C4 position is a versatile functional group, readily participating in a wide array of chemical transformations to build molecular complexity.[22]
// Nodes Start [label="1H-Pyrazole-4-carbaldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Condensation [label="Condensation\n(Imine/Schiff Base formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(Carboxylic Acid formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(Alcohol formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges with Reagents Start -> Condensation [label="+ R-NH2\n(e.g., Aniline)\nEthanol, Acetic Acid (cat.)"]; Start -> Oxidation [label="+ Oxidant\n(e.g., KMnO4 or Ag2O)"]; Start -> Reduction [label="+ Reductant\n(e.g., NaBH4)\nMethanol"]; } enddot Caption: Key reactions involving the C4-aldehyde functional group.
Condensation to Form Imines (Schiff Bases)
Condensation with primary amines to form imines is a robust and widely used reaction for linking the pyrazole core to other molecular fragments.[23]
Protocol 4: Imine Formation with a Substituted Aniline
-
Setup: In a round-bottom flask, dissolve 1H-Pyrazole-4-carbaldehyde (1.0 eq) in ethanol.
-
Amine Addition: Add the substituted aniline (1.05 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux for 4-8 hours. The imine product often precipitates from the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.[23]
Oxidation to Carboxylic Acid
Oxidizing the aldehyde to a carboxylic acid provides a handle for amide bond formation, a critical linkage in many pharmaceuticals.
Protocol 5: Oxidation using Potassium Permanganate
-
Setup: Dissolve 1H-Pyrazole-4-carbaldehyde in a mixture of acetone and water.
-
Oxidant: Cool the solution to 0 °C and add a solution of potassium permanganate (KMnO₄, approx. 1.5 eq) in water dropwise. The purple color of the permanganate will disappear as it is consumed.
-
Reaction: Stir at 0 °C to room temperature until the starting material is consumed (monitor by TLC). A brown precipitate of MnO₂ will form.
-
Workup: Quench the reaction by adding a small amount of sodium sulfite to destroy excess KMnO₄. Filter the mixture through Celite to remove the MnO₂.
-
Isolation: Acidify the clear filtrate to pH 2-3 with dilute HCl. The carboxylic acid product should precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry.
Reduction to Alcohol
Reducing the aldehyde to a primary alcohol creates a new site for diversification, for example, through ether formation or esterification.
Protocol 6: Selective Reduction using Sodium Borohydride
-
Setup: Dissolve 1H-Pyrazole-4-carbaldehyde in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise. Caution: H₂ gas is evolved.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until the reaction is complete (TLC).
-
Workup: Quench the reaction by slowly adding water or dilute acetic acid at 0 °C.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, concentrate, and purify by column chromatography if necessary.
Conclusion
1H-Pyrazole-4-carbaldehyde is a powerful and versatile building block for medicinal chemistry. Its three distinct points of reactivity—the N1-H, the C5-H, and the C4-aldehyde—can be addressed with high selectivity through careful selection of reaction conditions. By mastering the protocols for N-alkylation/arylation, C-H activation, and aldehyde transformations, researchers can efficiently generate diverse libraries of complex pyrazole derivatives, accelerating the discovery of new therapeutic agents. The strategic application of these methods, grounded in a clear understanding of the underlying chemical principles, is key to unlocking the full potential of this valuable scaffold.
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- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical Science.
- Pyrazole. (n.d.). SlideShare.
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2021). ACS Publications.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate.
- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.
- Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. (2010). Taylor & Francis Online.
- A review on Chemistry and Therapeutic effect of Pyrazole. (n.d.). Ignited Minds Journals.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Royal Society of Chemistry.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthetic strategies of pyrazole‐directing C−H activation. (2021). ResearchGate.
- Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora.
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). National Institutes of Health (NIH).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). National Institutes of Health (NIH).
- Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). National Institutes of Health (NIH).
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017). ACS Publications.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.
- Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2017). DSpace@MIT.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). KTU ePubl.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies.
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- Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2022). National Institutes of Health (NIH).
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). National Institutes of Health (NIH).
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (2023). KTU ePubl.
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- One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (2024). Organic Chemistry Portal.
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Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 1H-Pyrazole-4-carbaldehyde Hydrochloride
Introduction: The Strategic Importance of 1H-Pyrazole-4-carbaldehyde in Modern Drug Discovery
1H-Pyrazole-4-carbaldehyde is a critical heterocyclic building block in the synthesis of a multitude of pharmaceutical agents and agrochemicals.[1] Its versatile structure, featuring a reactive aldehyde group on the pyrazole core, allows for the facile introduction of diverse functional groups, making it an indispensable intermediate in the development of novel bioactive molecules.[1][2] Notably, derivatives of this scaffold have shown promise in targeting a range of conditions, including neurological and anti-inflammatory disorders.[1] Given its significance, the development of a robust, safe, and scalable synthetic process for 1H-Pyrazole-4-carbaldehyde and its hydrochloride salt is of paramount importance to researchers and professionals in the drug development industry.
This document provides a detailed guide for the scale-up synthesis of 1H-Pyrazole-4-carbaldehyde hydrochloride, with a focus on the widely employed Vilsmeier-Haack reaction.[3] We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol, and address critical considerations for process safety, optimization, and analytical quality control.
Synthetic Strategy: The Vilsmeier-Haack Reaction for Efficient Formylation
The Vilsmeier-Haack reaction is the cornerstone for the industrial-scale formylation of electron-rich heterocycles like pyrazole.[3][4] This method is favored for its use of relatively inexpensive and readily available reagents: phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of POCl₃ and DMF. This electrophilic species then attacks the electron-rich 4-position of the pyrazole ring, leading to the formation of an iminium intermediate. Subsequent hydrolysis yields the desired 1H-Pyrazole-4-carbaldehyde.
Caption: The Vilsmeier-Haack reaction pathway for the formylation of pyrazole.
While effective, the Vilsmeier-Haack reaction presents significant thermal hazards, especially at scale.[6][7] The formation of the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.[7][8] Therefore, stringent temperature control is crucial to prevent runaway reactions.[6]
Detailed Scale-Up Protocol for this compound
This protocol outlines a general procedure for the multi-gram synthesis of 1H-Pyrazole-4-carbaldehyde, which can be subsequently converted to its hydrochloride salt. It is imperative that this process is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Part 1: Synthesis of 1H-Pyrazole-4-carbaldehyde
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| 1H-Pyrazole | 68.08 | 1.0 | Ensure high purity |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.0 | Anhydrous grade |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 - 2.0 | Freshly distilled recommended |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For quenching |
| Crushed Ice | - | - | For quenching |
| Ethyl Acetate | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
Experimental Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq.).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.5-2.0 eq.) dropwise to the stirred DMF via the dropping funnel, maintaining the internal temperature below 10 °C.[5] The formation of the Vilsmeier reagent is exothermic and requires careful control.[6]
-
After the addition is complete, stir the resulting viscous mixture at 0-5 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve 1H-Pyrazole (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C.[5] The optimal temperature may require small-scale optimization to balance reaction rate and impurity formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-24 hours).[5]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[5] This quenching step is highly exothermic and can release HCl gas; perform with extreme caution in a well-ventilated fume hood. [9]
-
Continue stirring until the gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude 1H-Pyrazole-4-carbaldehyde.
-
Part 2: Purification and Hydrochloride Salt Formation
Purification of 1H-Pyrazole-4-carbaldehyde:
For scale-up, purification by recrystallization is often preferred over column chromatography.[5] Suitable solvent systems should be determined on a small scale. Common solvents for recrystallization of similar compounds include ethyl acetate/hexanes or isopropanol.
Formation of this compound:
-
Dissolve the purified 1H-Pyrazole-4-carbaldehyde in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.
Caption: Overall workflow for the synthesis and purification of this compound.
Process Safety and Hazard Analysis
Scaling up the Vilsmeier-Haack reaction necessitates a thorough understanding of the associated hazards.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[5] It should be handled with extreme care in a chemical fume hood.
-
Vilsmeier Reagent: The pre-formed reagent is thermally unstable and its decomposition can be highly exothermic.[6][7] Maintaining low temperatures during its formation and subsequent reaction is critical for safety.
-
Quenching: The addition of the reaction mixture to an aqueous solution is a critical step with a high potential for a runaway reaction due to the exothermic hydrolysis of unreacted POCl₃ and the Vilsmeier reagent.[9] Slow, controlled addition into a vigorously stirred, well-cooled quenching solution is mandatory.
For industrial-scale production, reaction calorimetry studies are highly recommended to quantify the heat of reaction and determine safe operating parameters.[8][10]
Analytical Quality Control
To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Signals corresponding to the pyrazole ring protons and the aldehyde proton. The integration should be consistent with the structure. |
| ¹³C NMR | Structural Confirmation | Resonances for the carbon atoms of the pyrazole ring and the carbonyl carbon of the aldehyde. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the mass of the protonated molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating high purity (typically >95%).[11] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the N-H stretch of the pyrazole ring and the C=O stretch of the aldehyde. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Moisture contamination- Incorrect stoichiometry | - Increase reaction temperature or time, monitoring for impurity formation.- Ensure all glassware is dry and use anhydrous solvents.- Verify the molar ratios of reagents. An excess of the Vilsmeier reagent is often beneficial.[5] |
| By-product Formation | - Overheating- Incorrect work-up | - Optimize the reaction temperature to minimize side reactions.- Ensure the quenching process is efficient and maintains a neutral to slightly basic pH. |
| Difficult Purification | - Presence of polar impurities | - An additional wash of the organic layer with water during work-up may help remove residual DMF.- Experiment with different recrystallization solvents. |
Conclusion
The scale-up synthesis of this compound via the Vilsmeier-Haack reaction is a well-established but technically demanding process. Success hinges on a deep understanding of the reaction mechanism, meticulous control of reaction parameters, and a rigorous approach to process safety. By following the detailed protocols and considering the critical insights provided in these application notes, researchers and drug development professionals can confidently and safely produce this vital chemical intermediate for their ongoing research and development endeavors.
References
- Miyake, A., et al. "Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
- Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, vol. 2018, no. 5, 2018, pp. 1-14. [Link]
- Patil, S., et al. "Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes." Degres Journal, vol. 9, no. 7, 2024. [Link]
- Al-Tel, T. H. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
- Bollyn, M. "Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin." Mettler Toledo, 2005. [Link]
- Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, vol. 13, no. 38, 2023, pp. 26765-26795. [Link]
- Urbonas, D., et al. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." Arkivoc, vol. 2011, no. 11, 2011, pp. 1-21. [Link]
- Petrulytė, M., et al. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank, vol. 2023, no. 1, 2023, p. M1584. [Link]
- Mohite, S. K., and C. S. Magdum. "1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives." Asian Journal of Chemistry, vol. 20, no. 3, 2008, pp. 1851-1856. [Link]
- Molitor, E. J., et al. United States Patent. US 9,845,296 B2. 19 Dec. 2017. [Link]
- Yeh, V. S. C. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO2014120397A1. 7 Aug. 2014.
- Moody, C. M., et al. "Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory." Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 877-883. [Link]
- Miyake, A., et al. "Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA." Organic Process Research & Development, vol. 9, no. 6, 2005, pp. 982-996. [Link]
- Walter, H. Process for the production of pyrazoles. EP2008996A1. 31 Dec. 2008.
- Karegoudar, P., et al. "Urea/thiourea: efficient, inexpensive and reusable catalysts for the synthesis of pyrazole derivatives with 2-iminothiazolidin-4-one and 2,4-thiazolidinediones under solvent-free conditions.
- El-Shehry, M. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, vol. 2011, no. 1, 2011, pp. 196-245. [Link]
- El-Shehry, M. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, vol. 2011, no. 1, 2011, pp. 196-245. [Link]
- Zierke, T., et al. Method for purifying pyrazoles. WO2011076194A1. 30 Jun. 2011.
- Deng, X., et al. "1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE." Organic Syntheses, vol. 84, 2007, p. 323. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this critical reaction. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-proven protocols to ensure the success of your syntheses.
Introduction to Vilsmeier-Haack Formylation of Pyrazoles
The Vilsmeier-Haack (V-H) reaction is a versatile and cost-effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings, such as pyrazoles.[1][2] The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] The resulting formylated pyrazoles are valuable intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][3][5]
The pyrazole ring system is considered π-excessive, making it susceptible to electrophilic aromatic substitution, predominantly at the C4 position.[1][6] The Vilsmeier-Haack reaction leverages this reactivity to achieve regioselective formylation.
Reaction Mechanism Overview
The generally accepted mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[1][2]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[1]
-
Intermediate Formation: This attack leads to the formation of a cationic intermediate.
-
Hydrolysis: Subsequent hydrolysis of the intermediate during aqueous workup yields the desired pyrazole-4-carbaldehyde.[1][2]
Sources
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Technical Support Center: Troubleshooting Low Yield in 1H-Pyrazole-4-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1H-Pyrazole-4-carbaldehyde. As a pivotal building block in medicinal and agrochemical research, achieving a high yield of this compound is often critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols, primarily focusing on the most common synthetic route: the Vilsmeier-Haack reaction.[3][4]
Troubleshooting Guide: Addressing Low Yield
This section tackles the most pressing issue reported by chemists: consistently low yields. The questions are structured to help you diagnose and resolve specific experimental failures.
Q1: My Vilsmeier-Haack reaction for 1H-Pyrazole-4-carbaldehyde is resulting in a very low yield or failing completely. What are the most likely causes?
Low yields in this formylation reaction can typically be traced back to one of four areas: the Vilsmeier reagent itself, the reaction conditions, the work-up procedure, or the substrate's intrinsic reactivity.
A. Cause 1: Ineffective Vilsmeier Reagent Formation or Degradation
The Vilsmeier reagent (chloro-N,N-dimethyl-methyleniminium salt) is the electrophile responsible for formylation.[5][6] Its proper formation and stability are paramount.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[7] Phosphorus oxychloride (POCl₃) and the resulting reagent will readily hydrolyze in the presence of water, rendering them inactive.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use only anhydrous grade N,N-Dimethylformamide (DMF).[7]
-
-
Incorrect Reagent Stoichiometry: The molar ratio of POCl₃ and DMF to the pyrazole substrate is critical. While a 1:1 ratio of POCl₃ to DMF forms the reagent, an excess is typically used relative to the pyrazole to drive the reaction to completion.[7]
-
Improper Formation Temperature: The exothermic reaction between POCl₃ and DMF must be controlled.
B. Cause 2: Suboptimal Reaction Conditions
-
Incorrect Temperature: The formylation of the pyrazole ring is temperature-dependent. If the temperature is too low, the reaction will be sluggish and incomplete.[1][7] Conversely, excessively high temperatures can lead to decomposition and the formation of unwanted side products.[7]
-
Solution: After adding the pyrazole to the pre-formed Vilsmeier reagent, the reaction is typically heated. A temperature range of 70°C to 120°C is commonly reported.[1][3][7][8] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and time for your specific setup.
-
-
Substrate Reactivity: The electronic nature of the pyrazole ring significantly influences its susceptibility to electrophilic formylation.
-
Explanation: Pyrazoles are π-excessive aromatic systems, making them suitable for electrophilic substitution, which occurs preferentially at the 4-position.[10] However, the presence of strong electron-withdrawing groups on the pyrazole ring can deactivate it towards the Vilsmeier-Haack reaction, leading to low reactivity and poor yields.[1]
-
Solution: For deactivated substrates, more forcing conditions may be necessary, such as higher temperatures or longer reaction times. However, be aware that this also increases the risk of side reactions.
-
C. Cause 3: Ineffective Quenching and Work-up
The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and separating it from reaction byproducts.
-
Improper Hydrolysis: The reaction is typically quenched by pouring the mixture onto crushed ice.[9][11][12] This hydrolyzes the intermediate and neutralizes strong acids.
-
Solution: Perform the quench slowly and with vigorous stirring to manage the exothermic reaction. After quenching, the mixture must be neutralized. A saturated solution of sodium bicarbonate or another suitable base is used to bring the pH to approximately 7-8.[11] Incomplete neutralization can lead to product loss.
-
D. Cause 4: Side Reactions
In some cases, particularly with substituted pyrazoles, the Vilsmeier reagent can promote other reactions.
-
Chlorination: When formylating hydroxypyrazoles, the Vilsmeier conditions can lead to the replacement of the hydroxyl group with a chlorine atom.[13]
-
Elimination/Dehydrochlorination: For substrates with specific side chains, elimination reactions can occur, leading to vinyl pyrazole byproducts.[1]
-
Solution: If side reactions are suspected, a thorough characterization of the crude product (e.g., by ¹H NMR and MS) is necessary to identify the byproducts. Optimizing the reaction temperature and stoichiometry may help minimize their formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction for pyrazole formylation?
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by the electrophilic substitution of the pyrazole ring.
-
Vilsmeier Reagent Formation: DMF attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations releases a phosphate species and generates the highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C4 position.
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous work-up, where it is hydrolyzed to yield the final 1H-Pyrazole-4-carbaldehyde.[3][4]
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Q2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method.[7] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting pyrazole from the more polar product.[7] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate. The reaction is complete when the starting material spot has been completely consumed.
Q3: What is the best practice for purifying crude 1H-Pyrazole-4-carbaldehyde?
Purification is most commonly achieved by flash column chromatography on silica gel.[7][14]
-
Solvent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute the product.[14]
-
Alternative: For some solid products, recrystallization can be an effective purification method.[14] A common solvent system for this is ethyl acetate and hexane.
Q4: Are there alternative methods for synthesizing 1H-Pyrazole-4-carbaldehyde?
Yes, while the Vilsmeier-Haack reaction is prevalent, other methods exist, though they may have disadvantages.
-
Grignard-based Formylation: This involves preparing a Grignard reagent from a 4-halopyrazole (e.g., 4-iodopyrazole), which is then reacted with a formylating agent like DMF.[2][15][16] This method can be effective for large-scale synthesis and avoids some of the harshness of the Vilsmeier conditions.[2][15]
-
Oxidation of 4-Hydroxymethylpyrazole: If the corresponding alcohol is available, it can be oxidized to the aldehyde using reagents like manganese dioxide (MnO₂).[2] However, the starting alcohol may not be readily available.[2]
Q5: What are the recommended storage conditions for the final product?
1H-Pyrazole-4-carbaldehyde should be stored in a cool, dry, and dark place.[17] To prevent potential oxidation of the aldehyde group, storage under an inert atmosphere (nitrogen or argon) in a tightly sealed container is recommended, typically at 2-8°C.[17]
Data Summary
The following table summarizes typical reaction parameters for the Vilsmeier-Haack synthesis. Note that these are starting points and may require optimization.
| Parameter | Recommended Value | Rationale & Notes |
| Substrate | 1H-Pyrazole | 1.0 equivalent |
| POCl₃ | 2.0 - 6.0 eq. | Excess is used to drive the reaction.[1] |
| DMF | Used as solvent/reagent | Anhydrous grade is essential.[7] |
| Reagent Formation Temp. | -10°C to 10°C | Controls exothermic reaction.[8] |
| Formylation Temp. | 70°C to 120°C | Balance between reaction rate and side products. Monitor by TLC.[1][7] |
| Reaction Time | 2 - 17 hours | Highly substrate and temperature dependent. Monitor by TLC.[1][12] |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of reagents.[7] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 1H-Pyrazole-4-carbaldehyde
This protocol is a generalized procedure and should be adapted and optimized.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (6 eq.). Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (4 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[7][9]
-
Formylation: Dissolve 1H-Pyrazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-100°C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting pyrazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low synthesis yields.
References
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-1.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). Royal Society of Chemistry.
- Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2016). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science, 4(3), 259-265.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. ResearchGate.
- Taydakov, I. V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(16), 2430-2434.
- Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.
- Taydakov, I. V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(16), 2430-2434.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
- 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. PubChem.
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. ResearchGate.
- Ali, M. F., AlDifar, H. A., Al Difar, H., Baaiu, B. S., & Darwish, K. M. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology, 15(03).
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Attaryan, O. S., Samvelyan, M. A., & Eliazyan, G. A. (2006). Vilsmeier-Haak formylation of 3, 5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 1H-Pyrazole-4-carbaldehyde Hydrochloride by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1H-Pyrazole-4-carbaldehyde hydrochloride by recrystallization. This guide emphasizes the scientific principles behind the purification technique to empower users to overcome common challenges and achieve high-purity final products.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The selection of an appropriate solvent system is paramount. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][2][3] This differential solubility is the driving force for crystal formation upon cooling.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, often occurring when the melting point of the compound is lower than the boiling point of the solvent.[4][5][6] To resolve this, try redissolving the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly to encourage the formation of an ordered crystal lattice.[5][7] Seeding the solution with a pure crystal of the target compound can also induce crystallization.[7]
Q3: I have a very low yield after recrystallization. What are the likely causes?
A3: Low recovery can stem from several factors. The most common is using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor even after cooling.[5][8] Another possibility is that the compound has significant solubility in the cold solvent.[7] To improve yield, you can try to carefully evaporate some of the solvent to concentrate the solution before cooling.[5] Additionally, ensuring the solution is cooled to a sufficiently low temperature, for instance, in an ice bath, can maximize crystal precipitation.[7]
Q4: How do I choose a starting solvent for recrystallization if I have no prior information?
A4: A good starting point is to consider the polarity of this compound. As a hydrochloride salt, it is a polar, ionic compound. Therefore, polar solvents are more likely to be suitable. Small-scale solubility tests with a variety of solvents (e.g., water, ethanol, methanol, isopropanol) are recommended.[1][9] The principle of "like dissolves like" can be a useful guide.[8]
Q5: Can I use a mixed solvent system?
A5: Yes, a mixed-solvent system, often referred to as solvent/anti-solvent recrystallization, can be very effective when a single solvent does not provide the desired solubility profile.[1][3] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes turbid, indicating the onset of precipitation. The solution is then heated until it becomes clear again, and then allowed to cool slowly.[3]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific issues encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Possible Causes:
-
Solution is not supersaturated: Too much solvent was used, preventing the concentration of the solute from exceeding its solubility limit upon cooling.[5]
-
Solution cooled too quickly: Rapid cooling can sometimes inhibit nucleation, the initial formation of crystal seeds.[2]
-
Presence of soluble impurities: High concentrations of impurities can inhibit crystal formation.[4]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystal growth.[7]
-
Reduce Solvent Volume: If the above methods fail, carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen and then attempt to cool the more concentrated solution again.[5]
-
-
Optimize Cooling Rate:
Problem 2: Formation of an Oil Instead of Crystals ("Oiling Out")
Possible Causes:
-
High concentration of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[4]
-
Solution is too concentrated: If the solution is supersaturated to a very high degree, the compound may come out of solution as a liquid.
-
Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound.[6]
Solutions:
-
Re-dissolve and Dilute:
-
Heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to slightly dilute the solution.[10]
-
Allow the solution to cool very slowly.
-
-
Change the Solvent System:
-
If oiling out persists, a different solvent or a mixed solvent system may be necessary. Experiment with solvents that have a lower boiling point.
-
Problem 3: Poor Recovery of the Purified Product
Possible Causes:
-
Excessive solvent used: As mentioned, this is a primary cause of low yield.[5][8]
-
Premature crystallization: Crystals forming in the filter funnel during hot filtration can lead to loss of product.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold will redissolve some of the product.[8]
Solutions:
-
Minimize Solvent Volume:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[2] It is better to add the solvent in small portions.
-
-
Prevent Premature Crystallization:
-
Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[4]
-
Keep the solution at or near its boiling point during the filtration process.
-
-
Optimize Crystal Washing:
Experimental Protocols
Single-Solvent Recrystallization Workflow
Caption: Single-solvent recrystallization workflow.
Detailed Steps:
-
Solvent Selection: Through small-scale trials, identify a suitable solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[8][11]
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Highly polar. Good for many salts. Can be difficult to remove.[12][13] |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent.[13] |
| Methanol | 65 | 32.7 | More polar than ethanol. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol. |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Often used in mixed solvent systems.[12] |
| Acetone | 56 | 20.7 | Polar aprotic solvent. Can be a good choice for moderately polar compounds.[12] |
Note: The suitability of each solvent must be determined experimentally for this compound.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wired Chemist. (n.d.). Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Wired Chemist. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
- University of California, Davis. (n.d.). Recrystallization and Crystallization.
- Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
- California State University, Northridge. (n.d.). Recrystallization1.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Recrystallization [wiredchemist.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
identifying side products in the synthesis of 1H-Pyrazole-4-carbaldehyde
Technical Support Center: Synthesis of 1H-Pyrazole-4-carbaldehyde
A Guide for Researchers and Drug Development Professionals on Identifying and Mitigating Side Products
Welcome to our dedicated technical support guide for the synthesis of 1H-pyrazole-4-carbaldehyde. As Senior Application Scientists, we understand the nuances of pyrazole chemistry and the challenges that can arise during synthesis. This guide is structured to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your research and development. We will delve into the common pitfalls, focusing on the identification and mitigation of side products, particularly in the context of the widely used Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: I've performed a Vilsmeier-Haack reaction on pyrazole, but my crude NMR shows multiple aldehyde peaks. What are the likely side products?
This is a very common issue. The Vilsmeier-Haack formylation of unsubstituted pyrazole is known to produce a mixture of regioisomers. The primary side products are typically the other possible C-formylated pyrazoles.
-
Expected Product: 1H-Pyrazole-4-carbaldehyde
-
Common Side Products: 1H-Pyrazole-3-carbaldehyde and 1H-Pyrazole-5-carbaldehyde. Due to the tautomerism of the pyrazole ring, the 3- and 5-positions are often considered chemically equivalent, and you may see them referred to interchangeably or as a combined impurity. Diformylated products can also occur under forcing conditions.
Causality: The Vilsmeier reagent (formed from DMF and POCl₃ or a similar reagent) is a powerful electrophile. While the 4-position of the pyrazole ring is electron-rich and often favored, the 3- and 5-positions also have sufficient electron density to undergo electrophilic substitution, leading to a mixture of products. The reaction temperature and stoichiometry are critical parameters that influence the regioselectivity.
Q2: How can I definitively identify the different pyrazole-carbaldehyde isomers in my product mixture?
A combination of chromatographic and spectroscopic methods is the most robust approach for identification and quantification.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): A quick initial assessment to visualize the number of components in your crude mixture. A solvent system like ethyl acetate/hexane can often provide good separation.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method is ideal. The different isomers will have slightly different polarities, allowing for their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable. The chemical shifts and coupling constants of the ring protons and the aldehyde proton are distinct for each isomer.
Data Summary: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aldehyde Proton (CHO) | Ring Proton H3 | Ring Proton H4 | Ring Proton H5 |
| 1H-Pyrazole-4-carbaldehyde | ~9.9 ppm (s) | ~8.1 ppm (s) | - | ~8.1 ppm (s) |
| 1H-Pyrazole-3-carbaldehyde | ~10.1 ppm (s) | - | ~6.8 ppm (d) | ~7.8 ppm (d) |
| 1H-Pyrazole-5-carbaldehyde | ~9.8 ppm (s) | ~7.9 ppm (d) | ~6.7 ppm (d) | - |
Note: Chemical shifts can vary based on solvent and concentration. The key diagnostic feature for the desired 4-carbaldehyde is the presence of two singlet peaks for the equivalent H3 and H5 ring protons.
Experimental Protocol: HPLC Method for Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: Typically, the 4-carbaldehyde isomer is more polar and will have a shorter retention time than the 3/5-carbaldehyde isomers.
Troubleshooting Guide: Mitigating Side Product Formation
Issue: My synthesis yields a low ratio of the desired 1H-pyrazole-4-carbaldehyde to the 3/5-isomers.
This is a common challenge related to controlling the regioselectivity of the Vilsmeier-Haack reaction. Here’s how to troubleshoot and optimize the reaction.
Troubleshooting Workflow:
Caption: Simplified pathway of the Vilsmeier-Haack reaction.
Purification Strategies
Even with an optimized reaction, some level of impurity is likely. Here are proven methods for purifying 1H-pyrazole-4-carbaldehyde.
-
Recrystallization: This is often the most effective method for removing minor impurities, especially regioisomers.
-
Protocol: Dissolve the crude solid in a minimal amount of a hot solvent in which the desired product has good solubility but the impurities have lower solubility. Suitable solvents include toluene, ethyl acetate, or a mixture of ethanol and water. Allow the solution to cool slowly to promote the formation of pure crystals. The desired 4-carbaldehyde isomer is often less soluble than the 3/5-isomers in many solvent systems.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard approach.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective. The more polar 4-carbaldehyde isomer will usually elute later than the less polar starting material but may elute before or after the other isomers depending on the exact conditions. Monitor the fractions by TLC to isolate the pure product.
-
References
- Title: A Regioselective Synthesis of 4-Formylpyrazole Source: Synthetic Communic
- Title: Vilsmeier-Haack reaction of some pyrazoles Source: Journal of the Serbian Chemical Society URL:[Link]
- Title: The Vilsmeier-Haack Reaction Source: Chemical Reviews URL:[Link]
- Title: A simple and efficient procedure for the synthesis of 4-formylpyrazoles Source: Arkivoc URL:[Link]
minimizing tar formation in Vilsmeier-Haack reactions.
Technical Support Center: Vilsmeier-Haack Reactions
Introduction: Navigating the Challenges of Vilsmeier-Haack Formylation
The Vilsmeier-Haack (V-H) reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, serving as a cornerstone in the synthesis of valuable aldehyde intermediates.[1][2][3] The reaction employs a potent electrophile, the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride (POCl₃).[4][5][6]
Despite its utility, the V-H reaction is frequently plagued by a significant challenge: the formation of dark, intractable, and difficult-to-purify byproducts colloquially known as "tar." This guide provides in-depth technical support for researchers, scientists, and drug development professionals to diagnose the root causes of tar formation and implement effective strategies for its minimization, ensuring cleaner reactions and higher yields of the desired product.
Understanding Tar Formation: The Chemistry of Unwanted Side Reactions
Tar in the context of a Vilsmeier-Haack reaction is not a single compound but a complex mixture arising from several concurrent and sequential side reactions. Understanding the underlying mechanisms is the first step toward prevention.
The core of the reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich substrate.[2][3][7] However, this potent reagent can also participate in or trigger several undesirable pathways:
-
Vilsmeier Reagent Instability and Self-Condensation: The Vilsmeier reagent itself is thermally unstable.[8][9] At elevated temperatures, it can decompose or self-condense, leading to the formation of highly colored cyanine dye byproducts, which are often a component of the observed tar.[10]
-
Substrate Decomposition: Highly activated or sensitive substrates can be prone to degradation or polymerization under the acidic and often exothermic conditions of the reaction.
-
Over-Reaction and Diformylation: If the reaction is not carefully controlled, the initially formed product may be reactive enough to undergo a second formylation or other reactions with the Vilsmeier reagent.[11]
-
Side Reactions with Functional Groups: The Vilsmeier reagent is not only a formylating agent but can also act as a chlorinating or dehydrating agent.[1][12] For example, hydroxyl groups on a uracil ring can be chlorinated, leading to undesired chlorinated byproducts.[1]
Controlling these side reactions is paramount to preventing the formation of tar. The following sections provide actionable troubleshooting advice to maintain control over the reaction chemistry.
Troubleshooting Guide: From Tarry Mixtures to Clean Products
This section addresses specific issues that lead to tar formation in a question-and-answer format.
Q1: My reaction turns dark brown or black immediately upon adding the substrate. What is causing this rapid decomposition?
Answer: This issue typically points to poor temperature control during two critical phases: the formation of the Vilsmeier reagent and the addition of the substrate.
-
Causality: The reaction between DMF and POCl₃ is highly exothermic.[8][13] If this heat is not dissipated effectively, localized hot spots can form, leading to the rapid decomposition of the Vilsmeier reagent even before the substrate is added. When the substrate is then introduced to this degraded reagent mixture at an elevated temperature, rapid polymerization or degradation of the substrate can occur.
-
Recommended Solutions:
-
Strict Temperature Control: Prepare the Vilsmeier reagent at 0°C or below in an ice-salt or dry ice/acetone bath. Add the POCl₃ dropwise to the DMF over an extended period (e.g., 30-60 minutes) to ensure the internal temperature does not rise significantly.[11]
-
Sequential Addition: Always add the substrate solution to the pre-formed, cold Vilsmeier reagent. This ensures the substrate encounters a controlled, non-degraded reagent.
-
Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure uniform temperature distribution and prevent localized heating.[11]
-
Q2: The reaction proceeds, but I isolate a sticky, dark oil that is very difficult to purify instead of a crystalline product. Why?
Answer: This common problem suggests that while the main reaction occurred, significant side reactions contributed to the final mixture. The key is to optimize reagent stoichiometry, reaction time, and temperature.
-
Causality: Using a large excess of the Vilsmeier reagent or allowing the reaction to run for too long or at too high a temperature can promote the formation of diformylated products or other byproducts.[11][14] The Vilsmeier reagent can also react with the product itself.
-
Recommended Solutions:
-
Optimize Reagent Equivalents: Start with a modest excess of the Vilsmeier reagent (e.g., 1.5 equivalents relative to the substrate) and adjust as needed.[11] For highly reactive substrates, even less may be required.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[11] Quench the reaction as soon as the starting material is consumed to prevent subsequent byproduct formation.
-
Control Reaction Temperature: For highly activated substrates, the reaction may proceed cleanly at 0°C or even lower. For less reactive substrates, a gradual increase in temperature (e.g., to room temperature or 40-60°C) may be necessary.[12][15] Determine the lowest effective temperature for your specific substrate.
-
Q3: During the workup, I get a persistent emulsion and a lot of colored impurities in my organic layer. How can I improve the workup procedure?
Answer: A difficult workup is often a symptom of an incomplete reaction or improper quenching. The intermediate iminium salt must be fully hydrolyzed to the aldehyde.
-
Causality: The intermediate aryl iminium salt formed after the electrophilic attack is relatively stable.[2] If the quenching and hydrolysis step is not performed correctly, this salt and other charged byproducts can act as surfactants, causing emulsions. Incomplete hydrolysis leaves reactive species that can decompose upon concentration.
-
Recommended Solutions:
-
Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water.[11] This helps to control the exotherm of the quench.
-
pH Adjustment: After the initial quench, the mixture will be highly acidic. Carefully neutralize it by adding a base like sodium hydroxide, sodium carbonate, or sodium acetate solution.[4][16] This facilitates the complete hydrolysis of the iminium salt to the final aldehyde. The optimal pH will be substrate-dependent.
-
Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it by increasing the ionic strength of the aqueous phase.[11]
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solutions |
| Dark, Tarry Mixture | 1. Poor temperature control (exotherm).[8][13] 2. Reagent decomposition.[17] 3. Substrate instability. | 1. Pre-form Vilsmeier reagent at ≤ 0°C. 2. Add POCl₃ dropwise over 30-60 min.[11] 3. Add substrate solution to cold reagent. |
| Low Yield of Desired Product | 1. Insufficiently activated substrate.[6] 2. Degraded reagents (old DMF/POCl₃).[17] 3. Insufficient reaction temperature or time.[11] | 1. Ensure substrate has electron-donating groups. 2. Use freshly distilled or new reagents.[11] 3. Gradually increase temperature; monitor by TLC.[11][15] |
| Formation of Precipitate During Reagent Prep | 1. High concentration of reagents. 2. Inefficient cooling.[18] | 1. Add an inert co-solvent (e.g., DCM, DCE).[11][12] 2. Ensure vigorous stirring and slow addition.[11] |
| Difficult Workup/Emulsion | 1. Incomplete hydrolysis of iminium salt.[10] 2. Improper quenching procedure. | 1. Quench by pouring into ice water.[11] 2. Neutralize with base (e.g., NaOH, NaOAc) to complete hydrolysis.[4] 3. Use brine to break emulsions.[11] |
Optimized General Protocol to Minimize Tar Formation
This protocol provides a robust starting point. It must be optimized for each specific substrate.
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic/heteroaromatic substrate
-
Anhydrous co-solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), optional
-
Ice, water, and a suitable base (e.g., Sodium Acetate) for workup
-
Extraction solvent (e.g., Ethyl Acetate, DCM)
Procedure:
-
Vilsmeier Reagent Preparation (Strict Temperature Control):
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3.0 equiv.). If using a co-solvent, add it at this stage.
-
Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.5 equiv.) dropwise via an addition funnel to the stirred DMF solution over 30-60 minutes. Crucially, maintain the internal temperature below 5°C throughout the addition. [11]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent.
-
-
Reaction with Substrate:
-
Dissolve the substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or the co-solvent.
-
Add the substrate solution dropwise to the cold, pre-formed Vilsmeier reagent. Maintain the temperature at 0°C during the addition.
-
Once the addition is complete, monitor the reaction by TLC. Depending on substrate reactivity, the reaction may be stirred at 0°C, allowed to warm slowly to room temperature, or gently heated (e.g., 40-60°C) until the starting material is consumed.[11][15]
-
-
Workup and Hydrolysis:
-
Once the reaction is complete (as judged by TLC), cool the mixture back to 0°C.
-
In a separate, large beaker, prepare a vigorously stirred solution of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice water.
-
Once the initial quench is complete, add a saturated solution of a base like sodium acetate or carefully add aqueous NaOH to neutralize the acid and facilitate complete hydrolysis of the intermediate iminium salt.[4][11]
-
Stir the mixture until the hydrolysis is complete (this can take from 30 minutes to several hours).
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).[19]
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[10]
-
Visual Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve issues related to tar formation.
Caption: Troubleshooting workflow for minimizing tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent? The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction.[2] It is typically formed by the reaction of a substituted amide like DMF with an acid chloride like POCl₃.[4]
Q2: Can I use other solvents besides DMF? Yes, while DMF is both a reagent and a solvent, inert co-solvents like dichloromethane (DCM), dichloroethane (DCE), chloroform, or toluene are often used.[11][12] These can help to keep the Vilsmeier reagent in solution, control viscosity, and aid in temperature management.
Q3: My aromatic substrate is not very electron-rich. Will the reaction work? The Vilsmeier-Haack reaction is generally most effective for aromatic and heteroaromatic compounds that are activated with electron-donating groups.[6] Deactivated systems typically do not react well and may require harsh conditions that promote tar formation. The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations.[6]
Q4: My DMF smells fishy. Can I still use it? No. A fishy smell indicates that the DMF has started to decompose into dimethylamine.[17] Dimethylamine is a nucleophile that will react with and consume the Vilsmeier reagent, leading to lower yields and more byproducts. Always use fresh, anhydrous DMF.
References
- Benchchem.
- Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- NROChemistry. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
- Ballyn, M., et al. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
- Semantic Scholar. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Wikipedia. Vilsmeier–Haack reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Chahal, M., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. The Royal Society of Chemistry.
- Reddit. Having some troubles with a Vislmeier-Haack reaction.
- Kimura, Y., et al.
- chemeurope.com. Vilsmeier-Haack reaction.
- Chem-St
- Kumari, S., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocyples using Vilsmeier–Haack reagent. NIH.
- Slideshare. Vilsmeier haack reaction.
- ResearchGate. How can I improve the Vilsmeier-Haack reaction?.
- Reddit. Vilsmeier Haack Reaction.
- Organic Syntheses Procedure. 3.
- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack reaction [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. mt.com [mt.com]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 15. jk-sci.com [jk-sci.com]
- 16. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 1H-Pyrazole-4-carbaldehyde Hydrochloride in Different Reaction Media
Welcome to the Technical Support Center for 1H-Pyrazole-4-carbaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As a hydrochloride salt of a weakly basic pyrazole, its stability in various reaction media is a critical parameter for reproducible and successful outcomes. This document offers a blend of foundational chemical principles and actionable protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns stem from the reactive aldehyde functional group and the nature of the pyrazole ring. The primary degradation pathways include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1H-Pyrazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, oxidizing agents, or light.
-
Hydrolysis and Hydrate Formation: In aqueous media, the aldehyde can exist in equilibrium with its hydrate (gem-diol). While this is often reversible, it can affect reactivity and analytical measurements. The pyrazole ring itself is generally stable to hydrolysis, but extreme pH conditions could potentially lead to ring-opening.[1]
-
Cannizzaro Reaction: Under strongly basic conditions, 1H-Pyrazole-4-carbaldehyde, which lacks an alpha-hydrogen, can undergo a disproportionation reaction to yield 1H-pyrazol-4-yl)methanol and 1H-pyrazole-4-carboxylic acid.
-
Photodegradation: Aromatic aldehydes and pyrazole derivatives can be sensitive to light, which may induce photochemical reactions leading to degradation.[1]
Q2: How does the hydrochloride salt form affect the stability of the compound in solution?
This compound is the salt of a weak base (pyrazole, pKa of the conjugate acid is ~2.5) and a strong acid (HCl).[2] When dissolved in a neutral solvent like water or alcohols, it will generate an acidic solution. This acidic environment can influence reaction rates and stability. For instance, acid catalysis can accelerate the formation of acetals in the presence of alcohols. Conversely, it can provide some protection against base-catalyzed degradation pathways like the Cannizzaro reaction.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of the compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry place.[1] For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (2-8 °C or -20 °C) under an inert atmosphere (e.g., nitrogen or argon).
Q4: In which solvents is this compound most stable?
-
Aprotic Solvents: Generally, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are preferred for dissolving this compound for reactions, as they are less likely to participate in degradation pathways like hydrate or acetal formation.
-
Protic Solvents: Protic solvents such as water, methanol, and ethanol can be used, but users should be aware of the potential for hydrate and acetal formation, especially if the solution is to be stored. The inherent acidity of the hydrochloride salt in these solvents may catalyze such reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reactivity in a nucleophilic addition reaction. | Degradation of the aldehyde to the less reactive carboxylic acid. | - Confirm the purity of the starting material using ¹H NMR or HPLC. The aldehyde proton should be a sharp singlet around 9.8-10.1 ppm. - Prepare solutions fresh before use. - If using a solution that has been stored, run a control reaction with a freshly opened batch of the reagent. |
| Formation of an unexpected, more polar byproduct. | Oxidation to 1H-Pyrazole-4-carboxylic acid. | - Purge reaction vessels and solvents with an inert gas (nitrogen or argon) to minimize exposure to oxygen. - Protect the reaction from light by using amber glassware or wrapping the vessel in aluminum foil. |
| Inconsistent results between batches. | Variable purity or degradation of the starting material. | - Qualify each new batch of this compound by analytical techniques like NMR, HPLC, and melting point determination. - Follow strict storage and handling procedures for all batches. |
| Reaction with an alcohol solvent leads to a new, less polar spot on TLC. | Formation of an acetal. | - If the desired reaction does not involve the alcohol as a reagent, switch to an aprotic solvent. - If the alcohol is a necessary component of the reaction medium, consider performing the reaction at a lower temperature to minimize acetal formation. |
| In a basic reaction medium, two new products are formed, one more polar and one less polar than the starting material. | Cannizzaro reaction. | - Avoid strongly basic conditions if possible. Use a weaker base or perform the reaction at a lower temperature. - If strongly basic conditions are required, add the this compound slowly to the cooled reaction mixture. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol provides a framework for systematically evaluating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., a photostability chamber) for a defined period, as per ICH guidelines.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: General Procedure for a Knoevenagel Condensation
This protocol illustrates a typical use of this compound in a carbon-carbon bond-forming reaction.
1. Reaction Setup:
-
To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1 equivalent) in ethanol, add a catalytic amount of a mild base (e.g., piperidine or triethylamine, 0.1 equivalents).
2. Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired condensed product.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Conditions
| Degradation Pathway | Triggering Condition | Primary Degradation Product | Notes |
| Oxidation | Air (O₂), light, heat, oxidizing reagents | 1H-Pyrazole-4-carboxylic acid | Store under inert atmosphere and protect from light. |
| Hydrolysis/Hydration | Water | 1H-Pyrazole-4-carbaldehyde hydrate (gem-diol) | Equilibrium process; can affect reactivity. Use anhydrous solvents to avoid. |
| Cannizzaro Reaction | Strong base (e.g., NaOH, KOH) | (1H-Pyrazol-4-yl)methanol and 1H-Pyrazole-4-carboxylic acid | Avoid strongly basic conditions if the aldehyde is the desired reactant. |
| Photodegradation | Exposure to UV or visible light | Complex mixture of products | Store in amber vials or protect from light. |
| Acetal Formation | Alcohols (especially with acid catalysis) | Corresponding acetal | The hydrochloride salt can catalyze this. Use aprotic solvents if this is a side reaction. |
Visualizations
Diagram 1: Key Degradation Pathways
Caption: Workflow for a forced degradation study of this compound.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
Sources
Technical Support Center: Strategies for Regiocontrol in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. The formation of regioisomers, particularly when using unsymmetrical starting materials, is a persistent challenge that can impede discovery and development timelines.
This document provides in-depth, field-tested insights and troubleshooting strategies to help you achieve high regioselectivity in your reactions. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when encountering regioisomerism in pyrazole synthesis.
Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue?
A1: In the synthesis of unsymmetrically substituted pyrazoles, regioisomers are structural isomers that differ only in the placement of substituents on the pyrazole ring. This issue most commonly arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as methylhydrazine.[1][2][3] The reaction can produce two distinct products, for example, a 1,3,5-trisubstituted pyrazole and its corresponding 1,5,3-trisubstituted isomer.
The formation of a specific regioisomer is paramount because different isomers can possess vastly different biological activities, pharmacological properties (ADME), and toxicological profiles.[1] For drug development and agrochemical applications, isolating a single, desired isomer is often a regulatory and efficacy requirement. Uncontrolled formation of mixtures leads to difficult and costly separation processes, ultimately reducing the overall yield of the target molecule.
Q2: What is the primary mechanism that leads to the formation of a regioisomeric mixture in the classical Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis is a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6] When both reactants are unsymmetrical, the formation of regioisomers is a direct consequence of two competing reaction pathways. The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbon atoms.
With a substituted hydrazine (e.g., R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. With an unsymmetrical dicarbonyl (e.g., R¹-CO-CH₂-CO-R²), the two carbonyl carbons have different electrophilicities. The reaction can initiate at either carbonyl carbon, leading directly to two different intermediates that cyclize and dehydrate to form the two final regioisomeric pyrazole products.[1][4]
Q3: What are the primary experimental factors that I can adjust to control the regiochemical outcome?
A3: The regioselectivity of pyrazole synthesis is not governed by a single factor but by a sensitive balance of several experimental parameters. The key levers you can pull are:
-
Substrate Electronic Effects: Electron-withdrawing groups (like -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.[1][7]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block the approach to one of the carbonyl groups, favoring attack at the less hindered site.[1][7]
-
Solvent Choice: This is one of the most powerful tools. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols, can dramatically alter the isomeric ratio.[8][9][10]
-
Reaction pH / Catalyst: The acidity or basicity of the medium can change the protonation state and nucleophilicity of the hydrazine, thereby influencing the initial site of attack.[1][4][6]
-
Temperature and Reaction Time: These factors can determine whether the reaction is under kinetic or thermodynamic control, potentially favoring one isomer over the other.[11][12][13][14][15]
Troubleshooting Guide
Problem: My reaction is producing a nearly inseparable 1:1 mixture of regioisomers.
-
Analysis: This outcome suggests that the intrinsic electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are minimal. Under standard conditions (e.g., ethanol as a solvent), neither reaction pathway is significantly favored.
-
Primary Solution: Change the Solvent. The most impactful and experimentally simple change is to switch from a standard alcohol like ethanol to a fluorinated alcohol.
-
Recommendation: Rerun the reaction in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents, through strong hydrogen bonding, can selectively stabilize one of the transition states, often leading to a dramatic improvement in regioselectivity, sometimes achieving ratios greater than 99:1.[8][9][10]
-
Causality: Fluorinated alcohols are strong hydrogen-bond donors but poor acceptors. They can stabilize intermediates where a negative charge develops, such as the hemiaminal intermediate, and this stabilization is highly sensitive to the steric and electronic environment around the reaction center, thus amplifying small intrinsic differences between the two pathways.
-
Problem: The major product of my reaction is the wrong regioisomer. How can I reverse the selectivity?
-
Analysis: Your current conditions favor the formation of the undesired isomer. This could be the kinetically favored product (the one that forms fastest) or the thermodynamically favored one (the most stable).
-
Solution 1: Investigate Kinetic vs. Thermodynamic Control.
-
If your current reaction is run at a high temperature for a long time, you may be forming the thermodynamic product. Try running the reaction at a much lower temperature (e.g., 0 °C or room temperature) for a shorter duration to favor the kinetic product.[14][15]
-
Conversely, if you are running at low temperatures and isolating the major product quickly, you may have the kinetic isomer. Try increasing the temperature and reaction time (with careful monitoring by TLC/LCMS) to see if the product ratio equilibrates over time toward the more stable thermodynamic isomer.[11][12][13]
-
-
Solution 2: Alter the Reaction pH.
-
The regioselectivity can be pH-dependent. If your reaction is run under neutral or basic conditions, try adding a catalytic amount of acid (e.g., acetic acid or TFA). Acid catalysis can protonate a carbonyl group, altering its electrophilicity, or protonate the hydrazine, changing the relative nucleophilicity of the two nitrogen atoms.[16] For instance, using arylhydrazine hydrochlorides instead of the free base has been shown to completely reverse the regioselectivity in certain systems.[16]
-
-
Solution 3: Pursue an Alternative Synthetic Strategy.
-
Some synthetic routes provide complementary regioselectivity to the standard Knorr condensation. For example, the reaction of N-arylhydrazones with nitroolefins often yields 1,3,5-trisubstituted pyrazoles with high regioselectivity, which may be the opposite isomer provided by the dicarbonyl route.[17]
-
Advanced Strategies & Detailed Protocols
Strategy 1: Solvent-Mediated Regiocontrol with Fluorinated Alcohols
This is arguably the most broadly applicable and effective strategy for controlling regioselectivity in the synthesis of N-alkyl and N-aryl pyrazoles from 1,3-diketones.
Experimental Protocol: Regioselective Synthesis of 3-Aryl-5-trifluoromethyl-1-methylpyrazole
This protocol is adapted from methodologies that demonstrate a dramatic increase in regioselectivity upon switching from ethanol to a fluorinated alcohol.[8][9][10]
-
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.3 M solution)
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP.
-
To this stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. Reactions are often complete within 1-4 hours.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired, highly enriched regioisomer.
-
-
Self-Validation:
-
Expected Outcome: The major isomer will be the one where the methyl group of the hydrazine is attached to the nitrogen adjacent to the aryl-substituted carbon, and the other nitrogen is bonded to the trifluoromethyl-substituted carbon. This is due to the preferential initial attack of the more nucleophilic NH₂ group of methylhydrazine onto the more electrophilic carbonyl carbon adjacent to the CF₃ group. The fluorinated solvent enhances this intrinsic preference.
-
Characterization: Confirm the structure and isomeric purity using ¹H and ¹⁹F NMR spectroscopy. The chemical shift of the pyrazole C-H proton and the coupling constants can definitively distinguish between the two regioisomers.
-
Data Summary: The Impact of Solvent on Regioselectivity
The choice of solvent can have a profound effect on the final product ratio. The following table summarizes typical results for the reaction of a 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine.
| Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| Ethanol (EtOH) | Room Temp | 15:85 | [8] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85:15 | [8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | >99:1 | [8] |
Regioisomer A: 3-CF₃-5-furyl pyrazole; Regioisomer B: 5-CF₃-3-furyl pyrazole.
Strategy 2: Decision-Making Workflow for Synthetic Strategy
Before starting your experiment, use this workflow to guide your choice of strategy for achieving regiocontrol.
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508.
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-9. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate.
- Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(9), 2310–2313. [Link]
- Daugulis, O., et al. (2013). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie, 52(34), 8961-8964. [Link]
- ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
- Schmidt, A., & Stark, A. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 652–665. [Link]
- Akrour, I., et al. (2023).
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
- Wang, X., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 28(11), 4509. [Link]
- Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate.
- Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]
- Li, J., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Li, J., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Schmidt, A., & Stark, A. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
- Schmitt, D. C., et al. (2014). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 16(24), 6448–6451. [Link]
- Maiuolo, L., et al. (2021). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 22(1), 384. [Link]
- Dong, M., et al. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. ChemistryViews. [Link]
- Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 56, 1-26. [Link]
- Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. [Link]
- da Silva, A. L., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17056–17067. [Link]
- ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Khan Academy. (2010, March 1). Thermodynamic versus Kinetic Control [Video]. YouTube. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
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Technical Support Center: Navigating Reactions with 1H-Pyrazole-4-carbaldehyde Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for handling the poor solubility of 1H-Pyrazole-4-carbaldehyde hydrochloride in chemical reactions. The salt form, while offering stability, often presents significant challenges in achieving homogeneous reaction conditions, impacting reaction rates, yields, and reproducibility. This document is structured to provide a logical workflow, from initial problem identification to advanced resolution techniques, grounded in established chemical principles.
Part 1: Understanding the Challenge: The "Why" Behind Poor Solubility
The hydrochloride salt of 1H-Pyrazole-4-carbaldehyde is an ionic compound. Its solubility is dictated by the energy required to overcome the crystal lattice energy and the subsequent solvation of the resulting ions. In many common organic solvents used for synthesis (e.g., THF, DCM, toluene), the solvent molecules have low polarity and cannot effectively solvate the charged pyrazolium and chloride ions. This mismatch leads to low solubility and heterogeneous reaction mixtures.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered when using this compound in various chemical transformations.
FAQ 1: My reaction is sluggish or fails to initiate. How can I be sure solubility is the issue?
Answer: A primary indicator of solubility issues is a heterogeneous reaction mixture where the solid starting material remains visible even after prolonged stirring at the reaction temperature. If you observe this, and a test reaction with a more soluble analog proceeds as expected, it is highly likely that the poor solubility of the hydrochloride salt is the rate-limiting factor.
Troubleshooting Workflow:
Caption: Initial troubleshooting decision tree.
FAQ 2: What are the initial, simplest strategies to improve the solubility of this compound?
Answer: Before moving to more complex solutions, several straightforward approaches can be attempted.
1. Solvent Screening: While sparingly soluble in many non-polar solvents, its solubility might be sufficient in more polar aprotic solvents.
2. Temperature Elevation: Increasing the reaction temperature can enhance the solubility of the salt. However, be mindful of the thermal stability of your reactants and products. The pyrazole ring itself is generally stable, but the aldehyde group can be susceptible to degradation at elevated temperatures.[1][2]
Solvent & Temperature Considerations:
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | General Observations |
| Dichloromethane (DCM) | 9.1 | 40 | Generally poor solubility. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Poor to slight solubility. |
| Acetonitrile (MeCN) | 37.5 | 82 | Moderate solubility, often a good starting point. |
| Dimethylformamide (DMF) | 36.7 | 153 | Good solubility, but high boiling point can complicate workup.[3] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Excellent solubility, but can be reactive and difficult to remove. |
| Methanol (MeOH) | 32.7 | 65 | Good solubility, but as a protic solvent, it may interfere with certain reactions (e.g., with organometallics).[4][5] |
Experimental Protocol: Solvent Screening
-
Place a small, known amount (e.g., 5 mg) of this compound into several vials.
-
Add a measured volume (e.g., 0.5 mL) of each selected solvent to the vials.
-
Stir the mixtures at room temperature for 30 minutes.
-
Visually assess the dissolution.
-
If the solid persists, gently heat the vials and observe any changes in solubility.
-
Select the solvent that provides the best solubility at a suitable reaction temperature.
FAQ 3: I've tried different solvents with limited success. Should I convert the hydrochloride salt to the free base?
Answer: Yes, converting the hydrochloride salt to the free base, 1H-Pyrazole-4-carbaldehyde, is often the most effective strategy. The free base is a neutral molecule and typically exhibits significantly higher solubility in common organic solvents.[4][6][7]
Chemical Rationale: The conversion involves a simple acid-base neutralization. A suitable base deprotonates the pyrazolium ion, removing the positive charge and breaking the ionic interaction with the chloride anion. This results in the neutral pyrazole, which is more compatible with organic solvents.
Experimental Protocol: Conversion to Free Base
-
Dissolution: Dissolve the this compound in a minimal amount of water or a water/co-solvent mixture (e.g., water/THF).
-
Neutralization: Cool the solution in an ice bath. Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise with vigorous stirring. Monitor the pH of the aqueous phase with pH paper, aiming for a pH of 7-8.
-
Extraction: Once neutralized, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. The free base will preferentially move into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which often presents as a solid.[8]
Important Considerations:
-
Avoid strong bases like NaOH or KOH, as they can promote side reactions with the aldehyde group, such as the Cannizzaro reaction.[2]
-
The free base may be less stable than the hydrochloride salt upon long-term storage. It is often best to generate it fresh for immediate use in the subsequent reaction.[1]
Caption: Workflow for free base conversion.
FAQ 4: Are there methods to use the hydrochloride salt directly in a biphasic system if I want to avoid the free base conversion and isolation step?
Answer: Yes, Phase-Transfer Catalysis (PTC) is an excellent technique for reactions involving an ionic, water-soluble reactant and an organic-soluble substrate. This method avoids the need to isolate the free base.[9][10]
Mechanism of Phase-Transfer Catalysis: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of an anion from the aqueous phase to the organic phase.[9][11] In this context, if your reaction involves a nucleophile that is also in the aqueous phase (e.g., from a sodium salt), the PTC can bring it into the organic phase to react with your substrate. For reactions where the pyrazole itself needs to be deprotonated in situ, the PTC can help shuttle the base or the deprotonated pyrazole across the phase boundary.
Experimental Protocol: General Phase-Transfer Catalysis Setup
-
Reaction Setup: In a reaction vessel, combine your organic substrate in a water-immiscible organic solvent (e.g., toluene, DCM).
-
Aqueous Phase: In a separate step, dissolve the this compound and any other water-soluble reagents (e.g., an inorganic base like K₂CO₃) in water.
-
Combine and Catalyze: Add the aqueous solution to the organic solution. Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst (e.g., TBAB).
-
Reaction: Stir the biphasic mixture vigorously to ensure a large surface area between the two phases, and heat as required. The reaction occurs in the organic phase or at the interface.
Advantages of PTC:
-
Uses the hydrochloride salt directly.
-
Often employs mild reaction conditions.
-
Can be a "greener" chemistry approach by reducing the need for polar aprotic solvents.[12]
FAQ 5: I've seen sonication used to improve reaction rates. Can this help with my solubility problem?
Answer: Absolutely. Sonication, the application of ultrasound energy, can be a powerful physical method to enhance solubility and accelerate reactions in heterogeneous systems.[13][14]
How Sonication Works: Ultrasound induces a phenomenon called acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid.[13][15] This collapse generates localized hot spots with extremely high temperatures and pressures, as well as powerful microjets of solvent.[14] These physical effects can:
-
Break down the crystal lattice of the solid starting material, increasing its surface area and promoting dissolution.[15][16]
-
Continuously clean the surface of the solid, preventing passivation and improving mass transport between the solid and liquid phases.[13]
Practical Application:
-
Equipment: A simple ultrasonic cleaning bath is often sufficient for laboratory-scale reactions.[13] For larger scales or more efficient energy transfer, an ultrasonic probe is recommended.
-
Procedure: Simply place the reaction flask into the ultrasonic bath (with water as a transfer medium) or insert the probe into the reaction mixture. The reaction is then run under the desired temperature and time with sonication applied.
When to Consider Sonication:
-
When other methods of solubilization are not feasible or desirable.
-
In solid-liquid reactions where mass transport is the limiting factor.
-
To potentially reduce reaction times and temperatures.[14]
Caption: Summary of troubleshooting strategies.
Part 3: Concluding Remarks
Dealing with the poor solubility of this compound is a common hurdle in its synthetic application. A systematic approach, starting with simple solvent and temperature adjustments, progressing to the highly effective free-base conversion, and considering advanced techniques like phase-transfer catalysis or sonication, will equip researchers to overcome this challenge. By understanding the underlying chemical principles of each method, you can make informed decisions to optimize your reaction conditions, leading to improved yields, higher purity, and more reliable synthetic outcomes.
References
- Dabholkar, V. V. (n.d.). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Semantic Scholar.
- Request PDF. (n.d.). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review).
- Cravotto, G., & Cintas, P. (2006). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 71(17), 6271–6293. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Chem-Station. (2016, May 7). Sonication in Organic Synthesis.
- Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
- Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- PubMed. (n.d.). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- ResearchGate. (n.d.). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- ResearchGate. (n.d.). What is the best method for conversion of guanidine hydrochloride to free base guanidine?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 6. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [chemicalbook.com]
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- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
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- 16. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
Vilsmeier-Haack Reaction Technical Support Center: The Critical Role of Anhydrous Conditions
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into ensuring the success of your formylation reactions. We will move beyond simple procedural steps to explore the causal relationships behind the stringent requirement for anhydrous conditions, offering robust troubleshooting advice based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Vilsmeier-Haack reaction before the final workup?
A1: The success of the Vilsmeier-Haack reaction hinges on the efficient formation and stability of the electrophilic "Vilsmeier reagent" (a chloroiminium salt). This reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] Both POCl₃ and the resulting Vilsmeier reagent are highly sensitive to moisture.
-
POCl₃ Hydrolysis: Phosphorus oxychloride reacts vigorously and exothermically with water in a stepwise process to yield phosphoric acid and hydrogen chloride (HCl) gas.[3][4][5] Any premature exposure to water will consume the POCl₃, preventing the formation of the Vilsmeier reagent and halting the reaction before it can begin.
-
Vilsmeier Reagent Decomposition: The Vilsmeier reagent itself is susceptible to hydrolysis.[6] Its purpose is to act as the electrophile that is attacked by your electron-rich substrate. If water is present, it can compete with your substrate, attacking the reagent and leading to its decomposition, thus significantly reducing the yield of your desired formylated product.
The final step of the reaction sequence is an intentional aqueous workup, but this is only performed after the Vilsmeier reagent has successfully reacted with the aromatic substrate to form an intermediate iminium ion, which is then hydrolyzed to the aldehyde.[1][7]
Q2: I used a new bottle of anhydrous DMF, but my reaction still failed. What could be the issue?
A2: While using a sealed bottle of anhydrous DMF is a good start, it's not a guarantee of success. DMF is notoriously hygroscopic and can absorb moisture from the air very quickly upon opening. Furthermore, old DMF can decompose to form dimethylamine, which can also interfere with the reaction.[8] Consider the following:
-
Improper Handling: Was the bottle left open for an extended period? Was a non-dried syringe or needle used for transfer?
-
Contaminated POCl₃: Is your POCl₃ fresh? Old or improperly stored POCl₃ may have already been partially hydrolyzed by atmospheric moisture, appearing less reactive (e.g., not fuming in the air).[9]
-
"Dry" Glassware: Glass surfaces can adsorb a significant amount of water.[10] Glassware that appears dry to the eye is often not sufficiently dry for a moisture-sensitive reaction. It must be oven-dried or flame-dried immediately before use.
Q3: Can I use other solvents for the Vilsmeier-Haack reaction?
A3: Yes, while DMF is the most common amide used (acting as both reagent and solvent), other solvents like dichloromethane (DCM), 1,2-dichloroethane, or even an excess of POCl₃ can be used.[2][8] However, the requirement for anhydrous conditions for all reagents and solvents remains paramount regardless of the solvent system employed.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific experimental issues that can lead to poor outcomes in the Vilsmeier-Haack reaction, with a focus on moisture-related problems.
Issue 1: No reaction or very low conversion of starting material.
-
Question: I've mixed my substrate, anhydrous DMF, and POCl₃, but TLC/LCMS analysis shows only starting material even after several hours. What went wrong?
-
Root Cause Analysis: This is the most common symptom of catastrophic moisture contamination. The Vilsmeier reagent, the key electrophile, likely never formed in sufficient concentration.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Was the POCl₃ bottle fresh? A simple (but cautious) test is to observe if it fumes upon brief exposure to air; this indicates reactivity.[9] If it's an old bottle, consider purchasing a new one. For DMF, use a freshly opened bottle of anhydrous grade or consider purifying it by standard methods (e.g., distillation over a suitable drying agent).
-
Re-evaluate Your Anhydrous Technique: How was your glassware dried? Glassware should be placed in a drying oven (e.g., at 125 °C) for at least 24 hours or flame-dried under a stream of inert gas (like nitrogen or argon) immediately before use.[10][11]
-
Inert Atmosphere is Key: The entire reaction, from reagent addition to the reaction period, should be conducted under an inert atmosphere. This prevents atmospheric moisture from entering the reaction vessel.[12]
-
Issue 2: A precipitate forms when adding POCl₃ to DMF, and my stir bar gets stuck.
-
Question: During the dropwise addition of POCl₃ to DMF in an ice bath, a thick precipitate forms, preventing stirring. Is this normal?
-
Root Cause Analysis: The formation of the Vilsmeier reagent as a salt can sometimes lead to precipitation, especially at low temperatures and high concentrations.[13] While this is not necessarily a sign of failure, it can become a practical problem if it halts mixing, leading to localized overheating and side reactions when the substrate is added.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest solution is to use a larger volume of anhydrous solvent (e.g., DCM or 1,2-dichloroethane) to keep the Vilsmeier reagent solubilized.
-
Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can power through thicker slurries.
-
Change Order of Addition: In some cases, adding the substrate to the DMF first, and then adding the POCl₃ (if the substrate is stable to it), can prevent the initial high concentration of the Vilsmeier salt.
-
The Vilsmeier-Haack Mechanism and the Impact of Water
The following diagram illustrates the standard reaction pathway and highlights the stages where water contamination can derail the synthesis.
Caption: Vilsmeier-Haack reaction pathway and points of water interference.
Experimental Protocol: Vilsmeier-Haack Formylation under Strict Anhydrous Conditions
This protocol describes a general procedure for the formylation of an activated aromatic compound (e.g., N,N-dimethylaniline).
Materials & Equipment:
-
Three-neck round-bottom flask, dropping funnel, and condenser (all oven- or flame-dried)
-
Nitrogen or Argon gas inlet and bubbler
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Syringes and needles (oven-dried)
-
N,N-dimethylformamide (DMF), anhydrous grade
-
Phosphorus oxychloride (POCl₃), fresh bottle
-
Electron-rich substrate (e.g., N,N-dimethylaniline)
-
Saturated aqueous sodium acetate solution
-
Extraction solvent (e.g., ethyl acetate)
-
Brine and anhydrous sodium sulfate
Procedure:
-
Apparatus Setup:
-
Assemble the dried three-neck flask with a stir bar, dropping funnel, and condenser.
-
Establish an inert atmosphere by connecting the apparatus to a nitrogen/argon line with an oil bubbler outlet. Purge the system for 10-15 minutes.[12]
-
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
Using a dried syringe, charge the reaction flask with anhydrous DMF (e.g., 5 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
Via the dropping funnel, add POCl₃ (e.g., 1.2 equivalents) dropwise to the stirred DMF over 30-60 minutes. The addition is exothermic, so maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for another 30-60 minutes.
-
-
Reaction with Substrate:
-
Dissolve your electron-rich substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.
-
Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Depending on the substrate's reactivity, heating may be required (e.g., 40-60 °C).[1] Monitor the reaction progress by TLC or LCMS.
-
-
Aqueous Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH is between 6-8.[14] This step can be exothermic.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
-
Data Summary: Recommended Drying Agents for Solvents
| Solvent | Recommended Drying Agent | Technique |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å), CaH₂ | Store over sieves; Distill from CaH₂ |
| Dichloromethane (DCM) | CaH₂ | Distill from CaH₂ |
| 1,2-Dichloroethane (DCE) | CaH₂ | Distill from CaH₂ |
References
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Phosphoryl chloride. (n.d.). Wikipedia.
- Phosphorus oxychloride. (n.d.). ChemBK.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023). YouTube.
- Reaction Set-up. (n.d.). Drug Discovery Unit - University of Dundee.
- Preparation of POCl3. (n.d.). BYJU'S.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Vilsmeier Reaction. (2021). YouTube.
- Vilsmeier reagent. (n.d.). Wikipedia.
- Anhydrous Conditions. (2021). Sciencemadness Discussion Board.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scirp.org.
- How To Run A Reaction: The Setup. (n.d.). University of Rochester, Department of Chemistry.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- How can I improve the Vilsmeier-Haack reaction?. (2020). ResearchGate.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
- Preparing Vilsmeier reagent?. (2019). ResearchGate.
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- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. m.youtube.com [m.youtube.com]
- 13. scirp.org [scirp.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Optimizing Reactions of 1H-Pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing reactions involving 1H-Pyrazole-4-carbaldehyde. This guide, structured in a question-and-answer format, provides troubleshooting advice and detailed protocols to address common challenges encountered during experimentation. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research and development.
Part 1: General Catalyst Selection & Troubleshooting
This section provides a foundational understanding of catalyst selection for reactions with 1H-Pyrazole-4-carbaldehyde and addresses overarching issues that can affect various reaction types.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a catalyst for a reaction with 1H-Pyrazole-4-carbaldehyde?
A1: The choice of catalyst is paramount and depends on several factors:
-
Reaction Type: The specific transformation (e.g., condensation, oxidation, reduction, cross-coupling) will dictate the class of catalyst required.
-
Substrate Reactivity: The electronic nature of the pyrazole ring and any substituents can influence the reactivity of the aldehyde group. The electron-donating nature of the pyrazole ring can affect the aldehyde's reactivity.[1]
-
Desired Selectivity: In cases where multiple reaction pathways are possible, the catalyst choice is critical for directing the reaction towards the desired product.
-
Reaction Conditions: Factors such as solvent, temperature, and pressure can significantly impact catalyst activity and stability.
-
"Green" Chemistry Principles: Increasingly, the selection of milder, cheaper, and more environmentally friendly catalysts, such as ammonium carbonate or L-proline, is a key consideration.[2][3]
Q2: My reaction is sluggish or not proceeding to completion. What are the first troubleshooting steps I should take?
A2: A sluggish reaction can be due to several factors. Systematically investigate the following:
-
Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air or moisture. Consider increasing the catalyst loading, but be mindful of potential side reactions.
-
Reagent Purity: Impurities in starting materials, including the 1H-Pyrazole-4-carbaldehyde, can inhibit the catalyst or lead to unwanted side products.[1]
-
Solvent Choice: The solvent can dramatically affect reaction rates and solubility of reagents. Ensure you are using an appropriate and dry solvent. For instance, in Knoevenagel condensations, a water:ethanol mixture has proven effective.[2]
-
Temperature: Many reactions benefit from gentle heating to overcome the activation energy barrier. Experiment with a range of temperatures to find the optimum for your specific reaction.[1][4]
Part 2: Reaction-Specific Troubleshooting and Protocols
This section delves into specific reaction types involving 1H-Pyrazole-4-carbaldehyde, offering targeted advice and detailed experimental procedures.
A. Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming new C-C bonds by reacting an aldehyde with an active methylene compound.
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Troubleshooting Solution |
| Low Yield | Inefficient catalyst; unfavorable equilibrium. | Optimize catalyst choice (e.g., piperidine, ammonium acetate) and concentration.[4][5] Remove water byproduct using a Dean-Stark apparatus or molecular sieves to drive the reaction forward.[4][5] |
| Side Product Formation | Harsh reaction conditions; incorrect catalyst. | Use a milder base to minimize self-condensation of the aldehyde.[4] Control the reaction temperature; sometimes ambient temperature is sufficient.[1] |
| Reaction Fails to Start | Inactive methylene compound; poor catalyst choice. | Ensure the methylene compound is sufficiently activated (e.g., malononitrile, ethyl cyanoacetate). Test a range of catalysts from mild (ammonium carbonate) to stronger bases (piperidine).[2][4] |
Experimental Protocol: Green Knoevenagel Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile [2]
-
Reactant Preparation: In a round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of water and ethanol (10 mL) to the flask. Introduce ammonium carbonate (20 mol%) as the catalyst.
-
Reaction Execution: Reflux the mixture with stirring.
-
Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.
Visualization of Knoevenagel Condensation Workflow
Caption: Workflow for a green Knoevenagel condensation.
B. Oxidation Reactions
Oxidation of the aldehyde group in 1H-Pyrazole-4-carbaldehyde to a carboxylic acid is a common and important transformation.
Troubleshooting Guide: Oxidation
| Issue | Potential Cause | Troubleshooting Solution |
| Incomplete Oxidation | Insufficiently strong oxidizing agent; poor reaction conditions. | Select a stronger oxidizing agent like potassium permanganate (KMnO₄) or pyridinium chlorochromate.[1][6] Ensure adequate reaction time and temperature, monitoring by TLC. |
| Over-oxidation or Side Reactions | Oxidizing agent is too harsh; pyrazole ring instability. | Use a milder, more selective oxidizing agent such as manganese dioxide (MnO₂), which is effective for converting pyrazole alcohols to aldehydes and can be adapted for aldehyde to acid conversion under specific conditions.[7] The pyrazole ring itself is generally stable to oxidation, but the side chain may be susceptible.[8] |
| Difficult Product Isolation | Product is highly polar and water-soluble. | After quenching the reaction, acidify the aqueous layer to protonate the carboxylic acid, which may facilitate extraction into an organic solvent. |
Experimental Protocol: Oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding aldehyde [6]
While this protocol details the alcohol to aldehyde oxidation, the principles of oxidant choice are relevant for the subsequent aldehyde to carboxylic acid step.
-
Reactant and Catalyst Setup: In a suitable solvent, dissolve the (1,3-diaryl-1H-pyrazol-4-yl)methanol.
-
Oxidant Addition: Add a suitable oxidizing agent. For a selective oxidation to the aldehyde without over-oxidation to the carboxylic acid, pyridinium chlorochromate is a good choice.[6]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction appropriately (e.g., with a reducing agent like sodium sulfite if using a strong oxidant).
-
Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify further by column chromatography if needed.
C. C-C Cross-Coupling Reactions (Suzuki and Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl or vinyl groups at various positions on the pyrazole ring.
Troubleshooting Guide: C-C Cross-Coupling
| Issue | Potential Cause | Troubleshooting Solution |
| Low or No Conversion | Inactive catalyst; poor choice of base or ligand. | For Suzuki reactions, Pd(PPh₃)₄ with K₃PO₄ as the base is a common starting point.[9] For Heck reactions, a variety of palladium catalysts can be used.[10][11] Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. |
| Decomposition of Starting Material | Reaction temperature is too high. | Optimize the reaction temperature. While some couplings require elevated temperatures, excessive heat can lead to degradation. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; incorrect stoichiometry. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Use a slight excess of the boronic acid. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyrazole Triflate [9]
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add the pyrazole triflate (1.0 equiv), the desired boronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous Na₂CO₃ (2.5 equiv).[12]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture at 90 °C with vigorous stirring for the required time (monitor by TLC).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of Catalytic Cycle
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 1H-Pyrazole-4-carbaldehyde by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 1H-Pyrazole-4-carbaldehyde. As a versatile heterocyclic building block, understanding its chromatographic behavior is paramount for successful synthesis and purification. This document is structured to provide immediate, actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust experimental setup from the outset.
Q1: What are the key physicochemical properties of 1H-Pyrazole-4-carbaldehyde that influence its TLC behavior?
A1: Understanding the structure of 1H-Pyrazole-4-carbaldehyde is crucial for predicting its behavior on a polar stationary phase like silica gel.[1] Key features include:
-
A Polar Heterocyclic Ring: The pyrazole ring contains two nitrogen atoms, with one N-H group capable of hydrogen bonding.
-
A Polar Aldehyde Group: The -CHO group is a strong hydrogen bond acceptor.
-
Aromaticity: The pyrazole ring is aromatic, which allows for strong UV absorbance, making visualization straightforward.[2]
These characteristics make 1H-Pyrazole-4-carbaldehyde a relatively polar compound.[3] Consequently, it will have a strong affinity for the polar silica gel stationary phase and will require a moderately polar mobile phase (eluent) to achieve an optimal retention factor (Rf).[4][5]
Q2: What is the best starting solvent system for TLC of 1H-Pyrazole-4-carbaldehyde and its reactions?
A2: A mixture of a non-polar and a polar solvent is typically the most effective.[6] For pyrazole derivatives, a combination of n-hexane and ethyl acetate is a very common and effective starting point.[2]
A recommended starting ratio is 7:3 Hexane:Ethyl Acetate . From here, you can adjust the polarity based on the initial result.
-
If the spot remains at the baseline (low Rf), increase the polarity by increasing the proportion of ethyl acetate (e.g., 1:1 Hexane:EtOAc).[5][7]
-
If the spot moves to the solvent front (high Rf), decrease the polarity by reducing the proportion of ethyl acetate (e.g., 9:1 Hexane:EtOAc).[5][7]
Q3: How should I prepare my reaction mixture for TLC analysis?
A3: Proper sample preparation is key to obtaining clean, interpretable chromatograms.
-
Dilution is Critical: Take a small aliquot (a drop on the end of a glass capillary) from the reaction mixture.
-
Dissolve in a Volatile Solvent: Dilute this aliquot in a small vial with ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane. This prevents overloading the TLC plate, which can cause streaking.[8]
-
Handle High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, which can cause severe streaking, it is crucial to dilute the sample significantly.[9] Alternatively, after spotting the plate, you can place it under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[9][10]
Q4: How do I visualize the spots on the TLC plate?
A4: 1H-Pyrazole-4-carbaldehyde and many of its derivatives are UV-active due to their aromatic and conjugated systems.[2][11]
-
UV Light (254 nm): This is the primary, non-destructive method.[11] On TLC plates containing a fluorescent indicator, UV-active compounds will appear as dark spots against a glowing green background.[4][11] Always circle the spots with a pencil while under the lamp, as they will disappear once the light is removed.[4][11]
-
Iodine Chamber: If a compound is not UV-active, placing the plate in a chamber with a few iodine crystals is a good second step.[7][11] Iodine vapor has a high affinity for aromatic and unsaturated compounds, which will appear as brown spots.[12][13] These spots are transient, so they must be circled immediately.[7][12]
-
Chemical Stains: For more definitive visualization, especially for aldehydes, specific chemical stains are highly effective.[12]
-
p-Anisaldehyde Stain: This is an excellent, multipurpose stain that is particularly sensitive to aldehydes, which often form distinctly colored spots upon heating.[7][12]
-
Potassium Permanganate (KMnO₄) Stain: Aldehydes are readily oxidized. This stain will react with the aldehyde to produce a yellow spot on a purple background.[7]
-
Q5: What is an ideal Retention Factor (Rf) and how is it calculated?
A5: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[14][15] An ideal Rf value for the starting material or product is between 0.3 and 0.7, as this range provides the best separation from other potential components in the mixture.[5]
The formula for calculating Rf is:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15][16]
Both distances should be measured from the origin line where the sample was initially spotted.[15] The Rf value is constant for a compound only under identical conditions (stationary phase, mobile phase, temperature).[17]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TLC analysis.
Problem: My spots are streaking or elongated.
-
Cause: The most common reason is overloading the sample on the plate.[8][18] Highly polar or acidic/basic compounds can also interact too strongly with the silica gel.
-
Solution 1 (Dilute the Sample): Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[7][8] You should aim for a spot that is small and concentrated, typically 1-2 mm in diameter.[16]
-
Solution 2 (Modify the Mobile Phase): The N-H of the pyrazole ring can be slightly acidic. If you observe significant streaking, adding a small amount of an acid or base to the eluent can improve spot shape.[7]
Problem: My starting material and product spots are not separating (Rf values are too close).
-
Cause: The chosen solvent system does not have the right polarity to differentiate between the two compounds.[8][9]
-
Solution 1 (Change Solvent Ratio): Fine-tune the polarity of your eluent. Try a series of small changes in the solvent ratio (e.g., from 7:3 to 8:2 or 6:4 Hexane:EtOAc).
-
Solution 2 (Change Solvent System): If adjusting the ratio doesn't work, you need to change the solvents themselves. The selectivity of the separation can be altered by swapping one of the components. For example, try replacing ethyl acetate with acetone or replacing hexane with toluene. A common alternative system is Dichloromethane:Methanol.
-
Solution 3 (Use a Co-spot): To confirm if two spots are truly the same compound or just have very similar Rf values, a co-spot is essential. In one lane, spot your starting material. In a second lane, spot the reaction mixture. In a third, central lane, spot the starting material first, and then spot the reaction mixture directly on top of it. If the starting material and a spot in your reaction mixture are identical, the co-spot lane will show a single, well-defined spot. If they are different compounds with similar Rf values, the co-spot will often appear elongated or as two very closely overlapping spots.[9]
Problem: All my spots are stuck at the baseline (Rf ≈ 0).
-
Cause: The eluent is not polar enough to move the compounds up the polar silica plate.[5][19] Your compounds are adhering too strongly to the stationary phase.[3]
-
Solution: Increase the polarity of your eluent.[5][7] For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if 9:1 Hexane:EtOAc failed, try 7:3 or 1:1.
Problem: All my spots ran to the solvent front (Rf ≈ 1).
-
Cause: The eluent is too polar for your compounds.[5][19] The mobile phase is so effective at dissolving your compounds that it carries them up the plate with little interaction with the stationary phase.[3]
-
Solution: Decrease the polarity of your eluent.[5][7] For a hexane/ethyl acetate system, this means decreasing the proportion of ethyl acetate. For example, if 1:1 Hexane:EtOAc was too polar, try 4:1 or 9:1.
Problem: I can't see any spots under the UV lamp.
-
Cause 1 (Compound is not UV-active): While 1H-Pyrazole-4-carbaldehyde is UV-active, some reaction products might not be, or their concentration might be too low.
-
Solution 1: Use a chemical visualization method like an iodine chamber or a p-anisaldehyde or KMnO₄ stain.[7][12]
-
Cause 2 (Sample is too dilute): The concentration of your compound on the plate is below the limit of detection.[7][18]
-
Solution 2: Spot the sample multiple times in the same location, allowing the solvent to completely dry between each application.[4][7][18] This concentrates the sample on the origin.
-
Cause 3 (Sample dissolved in the solvent reservoir): The origin line where you spotted your samples was below the level of the eluent in the developing chamber.[4][18]
-
Solution 3: Ensure the origin line is always drawn about 1 cm from the bottom of the plate and that the solvent level in the chamber is well below this line (e.g., 0.5 cm deep).[20]
Data Presentation & Protocols
Table 1: Recommended Solvent Systems for Pyrazole Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| 9:1 Hexane / Ethyl Acetate | Low | For separating less polar pyrazole derivatives from non-polar impurities. |
| 7:3 Hexane / Ethyl Acetate | Medium (Good Starting Point) | Ideal for initial screening of reactions with 1H-Pyrazole-4-carbaldehyde. |
| 1:1 Hexane / Ethyl Acetate | Medium-High | For more polar products, or when starting material has a low Rf. |
| 95:5 Dichloromethane / Methanol | High | Effective for highly polar pyrazole derivatives that do not move in EtOAc systems. |
Workflow for TLC Solvent System Optimization
The following diagram illustrates a systematic approach to finding the optimal mobile phase for your reaction.
Caption: A systematic workflow for selecting and optimizing a TLC solvent system.
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Prepare the Chamber: Pour your chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor, and cover the chamber.[21] Allow it to equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil (never a pen, as the ink will run), gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.[20][21] Make small tick marks for each lane.
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a clean capillary tube, apply a small spot of your diluted starting material solution to the first tick mark.
-
Lane 2 (Co-spot): Apply a spot of the starting material, then, using a new capillary, apply a spot of your diluted reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Using a new capillary, apply a spot of the diluted reaction mixture to the third tick mark.
-
Ensure each spot is small (1-2 mm) and allow the solvent to fully evaporate before proceeding.[16][17]
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[4][18] Cover the chamber and allow the solvent to travel up the plate via capillary action.[4][21]
-
Stop the Development: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[19][21] Immediately mark the position of the solvent front with a pencil.[17][19]
-
Visualize and Analyze: Allow the plate to dry completely. Visualize the spots using a UV lamp and/or appropriate staining techniques. Circle all visible spots, calculate their Rf values, and record the results in your lab notebook.[5] By comparing the lanes, you can observe the consumption of the starting material and the formation of the product.[21]
References
- SiliCycle. (2021, December 8).
- ChemBAM. TLC troubleshooting.
- University of Toronto Scarborough.
- A-Z Chemistry. (2023, November 13).
- Bitesize Bio. (2025, June 3).
- Chemistry LibreTexts. (2020, April 17). 6.
- Proprep.
- University of Colorado Boulder.
- Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide.
- University of Rochester, Department of Chemistry.
- Chemistry Hall.
- UCLA Chemistry.
- Chemistry For Everyone. (2025, January 30).
- Chemistry LibreTexts. (2022, August 23).
- PubChem. 1H-pyrazole-4-carbaldehyde.
- Taylor & Francis Online. (2014). Green synthesis of pyrazole systems under solvent-free conditions.
- Sigma-Aldrich.
- Washington State University.
- University of California, Irvine.
- Cooperative Organic Chemistry Student Labor
- University of Rochester, Department of Chemistry. Troubleshooting: TLC.
- Chemistry LibreTexts. (2022, April 7). 2.
- Washington State University. Monitoring Reactions by TLC.
- Scribd.
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- 21. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 1H-Pyrazole-4-carbaldehyde
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1H-Pyrazole-4-carbaldehyde. As a critical building block in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity is paramount for reaction efficiency and the safety of the final product.[1][2][3] We will move beyond rote procedural lists, focusing instead on the scientific rationale behind our choices, comparing two distinct reversed-phase methods to achieve optimal separation.
Part 1: Foundational Principles & Analyte Characterization
Before any practical method development begins, a thorough understanding of the analyte is essential. This foundational knowledge prevents wasted experiments and guides us toward a logical starting point.
Physicochemical Properties of 1H-Pyrazole-4-carbaldehyde:
-
Structure and Polarity: 1H-Pyrazole-4-carbaldehyde is a small heterocyclic molecule containing a polar pyrazole ring and a carbonyl group. Its calculated LogP value is approximately -0.9 to 0.22, indicating it is a hydrophilic (polar) compound.[4][5] This polarity is the single most important factor for our initial method design. In reversed-phase HPLC, highly polar compounds are often poorly retained on traditional non-polar stationary phases like C18.[6][7][8]
-
UV Absorbance: The conjugated system of the pyrazole ring and the carbaldehyde group provides a strong chromophore, making UV detection a suitable and sensitive choice for analysis.
-
Potential Impurities: The most common synthesis route is the Vilsmeier-Haack reaction.[9] Potential impurities may include unreacted starting materials, di-formylated byproducts, or isomers formed by formylation at other positions on the pyrazole ring.[9] A successful purity method must be able to resolve the main analyte from these closely related species.
This initial characterization strongly suggests that a standard reversed-phase method might be challenging. While it's the most common HPLC mode, the high polarity of our analyte requires careful column and mobile phase selection to achieve adequate retention. An alternative approach, such as Hydrophilic Interaction Liquid Chromatography (HILIC), could also be considered.[10][11][12][13] However, for this guide, we will focus on optimizing and comparing two different, yet widely accessible, reversed-phase approaches.
Part 2: Comparative Method Development & Experimental Protocols
Here, we compare two distinct reversed-phase HPLC methods. Method A utilizes the industry-standard C18 column. Method B employs a Phenyl-Hexyl stationary phase to introduce an alternative separation mechanism, which can be highly effective for aromatic compounds like our analyte.
Method A: The Workhorse C18 Approach
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[14][15] For polar analytes, achieving sufficient retention requires a highly aqueous mobile phase.
Experimental Protocol: Method A
-
HPLC System: Standard Analytical HPLC with UV Detector
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19.1-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of 1H-Pyrazole-4-carbaldehyde in a 95:5 (v/v) mixture of Water:Acetonitrile.
Causality and Rationale:
-
C18 Column: Chosen as the universal starting point for reversed-phase method development.[14] The 150 mm length provides sufficient resolving power for a purity analysis.
-
Formic Acid: The addition of an acidifier like formic acid to the mobile phase is crucial. It protonates silanol groups on the silica backbone of the column, reducing peak tailing for basic compounds. It also helps to maintain a consistent pH, ensuring reproducible retention times.
-
Gradient Elution: A gradient is used because we are analyzing for purity and need to elute not only the polar main peak but also any potentially more hydrophobic impurities within a reasonable timeframe. The initial low organic (5% Acetonitrile) condition is designed to maximize the retention of our very polar analyte.[7]
Method B: The Orthogonal Screening Phenyl-Hexyl Approach
A Phenyl-Hexyl stationary phase offers a different selectivity compared to a standard C18.[15] In addition to hydrophobic interactions, it provides π-π interactions with aromatic or unsaturated analytes. This can significantly alter the elution order and improve the resolution of aromatic compounds from their closely related impurities.[15][16]
Experimental Protocol: Method B
-
HPLC System: Same as Method A
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Identical to Method A for direct comparison
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Same as Method A
Causality and Rationale:
-
Phenyl-Hexyl Column: Selected specifically for its potential to offer alternative selectivity for aromatic compounds like pyrazoles.[16] The π-π bonding capability can provide enhanced separation between the analyte and impurities that may have similar hydrophobicity but different aromatic character.
-
Identical Conditions: All other parameters (mobile phase, gradient, etc.) are kept identical to Method A. This is a critical experimental control that ensures any observed differences in chromatography are directly attributable to the change in column chemistry, allowing for a true "apples-to-apples" comparison.
Part 3: Data Analysis & Performance Comparison
To objectively evaluate the two methods, a sample of 1H-Pyrazole-4-carbaldehyde was spiked with a hypothetical closely-related impurity (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) and analyzed using both methods. The following key chromatographic parameters were measured.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria (Typical) |
| Retention Time (Main Peak) | 3.5 min | 4.8 min | Report |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | ≤ 1.5 |
| Resolution (Main Peak/Impurity) | 1.8 | 3.2 | ≥ 2.0 |
| Theoretical Plates (Main Peak) | 6500 | 8200 | ≥ 2000 |
Analysis of Results:
-
Retention: Method B provided significantly more retention for the main analyte (4.8 min vs. 3.5 min). This is advantageous as it moves the peak away from the solvent front, where interference is common, and indicates stronger interaction with the stationary phase.
-
Peak Shape: The Phenyl-Hexyl column delivered a more symmetrical peak with a tailing factor of 1.1, which is superior to the 1.4 observed on the C18 column. Better peak shape leads to more accurate integration and quantification.
-
Resolution: This is the most critical parameter for a purity method. Method B provided a resolution of 3.2 between the main peak and the spiked impurity, which is well above the baseline separation goal of 2.0. Method A, with a resolution of 1.8, did not achieve baseline separation, making it unsuitable for reliably quantifying this specific impurity.
-
Efficiency: The higher theoretical plate count for Method B indicates a more efficient separation, resulting in sharper peaks.
Part 4: Visualization of Workflow and Logic
To ensure the principles of this guide are easily understood and implemented, the following diagrams visualize the key processes and relationships.
Caption: A workflow for systematic HPLC method development.
Caption: Cause-and-effect relationships in HPLC.
Final Recommendations
For the purity analysis of 1H-Pyrazole-4-carbaldehyde, a reversed-phase method on a Phenyl-Hexyl column is strongly recommended over a standard C18 column. The alternative selectivity provided by π-π interactions is key to resolving the polar, aromatic analyte from its potential process-related impurities. This guide demonstrates that a logical, analyte-centric approach to method development, combined with orthogonal screening of column chemistries, is a highly effective strategy for developing robust and reliable purity methods. All developed methods should subsequently be validated according to ICH and/or USP guidelines to ensure they are fit for purpose.[17][18][19][20]
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- 38 Tips on HPLC Method Validation. Pharma Specialists.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Library of Medicine.
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- HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
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- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
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- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography.
- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.
- HPLC Column Selection Guide. Chromtech.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.
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- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. ResearchGate.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
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A Senior Application Scientist's Guide to Pyrazole Formylation: Vilsmeier-Haack and Its Alternatives
For researchers, scientists, and professionals in drug development, the strategic introduction of a formyl group onto a pyrazole scaffold is a pivotal step in the synthesis of a vast array of biologically active molecules and functional materials. The resulting pyrazole-4-carboxaldehydes are versatile intermediates, unlocking pathways to diverse molecular architectures. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack reaction with other key formylation methods, grounded in experimental data and mechanistic insights to empower you in selecting the optimal synthetic strategy.
The Central Role of Pyrazole-4-carboxaldehydes
The formyl group at the C4 position of the pyrazole ring is a synthetic linchpin. Its reactivity allows for a multitude of transformations, including but not limited to, oxidation to carboxylic acids, reduction to alcohols, and conversion to imines, oximes, and hydrazones. These derivatives serve as foundational building blocks for compounds with applications ranging from pharmaceuticals to materials science. Given the significance of this synthetic transformation, a thorough understanding of the available formylation methodologies is paramount.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction is arguably the most prevalent and reliable method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Mechanistic Rationale
The efficacy of the Vilsmeier-Haack reaction hinges on the generation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich C4 position of the pyrazole ring. The choice of a mild electrophile allows for high regioselectivity, targeting the most nucleophilic carbon of the pyrazole.
Caption: Key stages of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
Materials:
-
1-Phenyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Data: Vilsmeier-Haack Reaction
| Substrate | R1 | R2 | R3 | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylpyrazole | H | Ph | H | 70 | 6 | 90 | [2] |
| 1,3-Dimethylpyrazole | Me | Me | H | 120 | 2 | 55 | [3] |
| 1-Phenyl-3-methylpyrazole | Me | Ph | H | 60 | 3 | 85 | [4] |
| 1-(p-Tolyl)pyrazole | H | p-Tolyl | H | 70 | 4 | 88 | [4] |
| 1-(p-Chlorophenyl)pyrazole | H | p-ClPh | H | 70 | 5 | 82 | [4] |
Advantages:
-
High Yields: Generally provides good to excellent yields for a wide range of substituted pyrazoles.[1][2]
-
Good Regioselectivity: The formylation occurs selectively at the electron-rich C4 position of the pyrazole ring.
-
Mild Conditions: The reaction can often be carried out at moderate temperatures.[5]
-
Versatility: Tolerates a variety of functional groups on the pyrazole ring.
Limitations:
-
Stoichiometric Reagents: The reaction requires stoichiometric amounts of often corrosive and hazardous reagents like POCl₃.
-
Electron-Rich Substrates: The reaction is most effective for pyrazoles with electron-donating or neutral substituents. Strongly electron-withdrawing groups can hinder the reaction.[3]
Alternative Formylation Strategies
While the Vilsmeier-Haack reaction is a powerful tool, certain substrates or experimental constraints may necessitate the exploration of alternative methods.
The Duff Reaction: A Phenol-Focused Alternative with Pyrazole Applications
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[1] While traditionally employed for the ortho-formylation of phenols, it has been successfully applied to the formylation of electron-rich heterocycles like pyrazoles.[6]
The Duff reaction proceeds through a complex mechanism involving the generation of an electrophilic iminium ion from HMTA, which then attacks the aromatic ring. This is followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.
Caption: Logical flow of the Duff formylation reaction.
Materials:
-
1-Phenyl-1H-pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
10% Sodium bicarbonate solution
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenyl-1H-pyrazole (1 equivalent), HMTA (1.5 equivalents), and TFA (5-10 volumes).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution with a 10% sodium bicarbonate solution until the pH is neutral.
-
The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.[6]
| Substrate | R1 | R2 | R3 | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylpyrazole | H | Ph | H | Reflux | 12 | 77.9 | [7] |
| 1-(4-Methylphenyl)pyrazole | H | 4-MePh | H | Reflux | 12 | 98.5 | [7] |
| 1-(4-Chlorophenyl)pyrazole | H | 4-ClPh | H | Reflux | 12 | 89.2 | [7] |
| 1-(4-Nitrophenyl)pyrazole | H | 4-NO₂Ph | H | Reflux | 12 | 76.5 | [7] |
| 1-(2-Fluorophenyl)pyrazole | H | 2-FPh | H | Reflux | 12 | 98.0 | [7] |
Advantages:
-
Milder Reagents: Avoids the use of highly corrosive reagents like POCl₃.
-
Good Yields for Specific Substrates: Can provide high yields for certain substituted 1-phenylpyrazoles.[6][7]
Limitations:
-
Longer Reaction Times and Higher Temperatures: Generally requires more forcing conditions compared to the Vilsmeier-Haack reaction.[1]
-
Lower Efficiency: Often less efficient than the V-H reaction, particularly for less activated pyrazoles.[1]
-
Complex Mechanism: The mechanism is intricate and can sometimes lead to side products.[1]
The Reimer-Tiemann Reaction: A Method with Caution for Pyrazoles
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, utilizing chloroform in a basic medium.[8][9] The reactive electrophile is dichlorocarbene, generated in situ.[9][10] While effective for phenols and other electron-rich heterocycles like pyrroles and indoles, its application to pyrazoles is not straightforward.[8][10]
The highly reactive dichlorocarbene intermediate in the Reimer-Tiemann reaction can lead to undesired side reactions with the pyrazole ring. For some N-heterocycles like pyrrole, the reaction is known to cause ring expansion, leading to the formation of 3-chloropyridine in what is known as the Ciamician-Dennstedt rearrangement.[10][11] This makes the Reimer-Tiemann reaction generally unsuitable for the direct C4-formylation of simple pyrazoles.
Caption: Reimer-Tiemann reaction and its potential outcome with pyrazoles.
Due to the high probability of undesired rearrangement products, the Reimer-Tiemann reaction is not a recommended method for the routine formylation of pyrazoles.
Formylation with Triethyl Orthoformate: A Milder Lewis Acid-Catalyzed Approach
Formylation using triethyl orthoformate in the presence of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) offers a milder alternative to the Vilsmeier-Haack reaction for electron-rich aromatic and heterocyclic compounds.[12]
The reaction proceeds through the in-situ generation of a diethoxycarbenium ion, which acts as the electrophile. This electrophile then attacks the electron-rich pyrazole ring, followed by hydrolysis to yield the aldehyde.
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A Comparative Guide to the Reactivity of 1H-Pyrazole-4-carbaldehyde and 1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole and imidazole scaffolds are cornerstones in the design of pharmacologically active agents. The introduction of a formyl group at the 4-position of these rings creates versatile intermediates—1H-Pyrazole-4-carbaldehyde and 1H-imidazole-4-carbaldehyde—that serve as pivotal starting points for the synthesis of a diverse array of complex molecules. While structurally similar, the distinct arrangement of the nitrogen atoms within their five-membered rings imparts subtle yet significant differences in their electronic nature, which in turn governs their chemical reactivity.
This guide provides an in-depth comparison of these two critical building blocks. By examining their electronic properties and performance in key chemical transformations, we aim to equip researchers with the insights needed to make informed decisions in synthetic strategy and experimental design.
Part 1: Unraveling the Electronic Differences
The fundamental difference between pyrazole and imidazole lies in the placement of their two nitrogen atoms. In pyrazole, the nitrogens are adjacent (1,2-position), whereas in imidazole, they are separated by a carbon (1,3-position). This seemingly minor variation has profound consequences for the electron distribution and aromatic character of the rings.
Imidazole: The 1,3-arrangement of nitrogens in imidazole allows the lone pair of the "pyrrole-like" nitrogen (N1) to effectively delocalize around the ring, contributing to the aromatic sextet. The "pyridine-like" nitrogen (N3) is basic and its lone pair resides in an sp2 orbital in the plane of the ring.[1][2] This configuration results in a more electron-rich aromatic system compared to pyrazole.[3] Consequently, the C4 and C5 positions are electron-rich, while the C2 position is relatively electron-deficient.[1]
Pyrazole: In pyrazole, the two nitrogen atoms are adjacent. Both exert an inductive electron-withdrawing effect. While one nitrogen is "pyrrole-like" and the other is "pyridine-like," their proximity leads to a comparatively more electron-deficient ring system than imidazole.[4] Electrophilic substitution in pyrazoles typically occurs at the C4 position, which is the most electron-rich carbon in the ring.[2][5]
This electronic disparity directly influences the reactivity of the aldehyde group at the C4 position. The electron-donating character of the imidazole ring tends to decrease the electrophilicity of the aldehyde's carbonyl carbon compared to the pyrazole analogue.
dot
Caption: Electronic influence of the heterocyclic ring on the C4-aldehyde group.
Part 2: Comparative Reactivity in Key Transformations
The differing electronic landscapes of 1H-Pyrazole-4-carbaldehyde and 1H-imidazole-4-carbaldehyde manifest in their reactivity towards common synthetic transformations.
Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone reaction for C-C bond formation, involves the reaction of an aldehyde with an active methylene compound. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.
Based on the electronic properties discussed, it is predicted that 1H-Pyrazole-4-carbaldehyde will exhibit greater reactivity in Knoevenagel condensations compared to its imidazole counterpart under identical conditions. The less electron-rich nature of the pyrazole ring results in a more electrophilic aldehyde, which is more susceptible to nucleophilic attack.
While direct, side-by-side kinetic studies are sparse in the literature, a survey of published procedures reveals trends that support this hypothesis. Knoevenagel condensations involving pyrazole-4-carbaldehydes often proceed efficiently under mild basic catalysis (e.g., ammonium carbonate, piperidine) and can be carried out in aqueous media.[6][7]
Table 1: Representative Knoevenagel Condensation Conditions
| Aldehyde | Active Methylene | Catalyst | Solvent | Conditions | Yield | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | Reflux | >90% | [7] |
| Substituted Pyrazole-4-carbaldehydes | Malononitrile | Piperidine | Ethanol | Reflux | Good-Excellent | [8] |
| Aromatic Aldehydes (general) | Malononitrile | Imidazole | Dichloromethane | Reflux | High-Excellent | [9] |
Note: The data represents typical conditions and yields for analogous systems, highlighting the feasibility of the reaction under various protocols.
Oxidation to Carboxylic Acids
The oxidation of the formyl group to a carboxylic acid is a fundamental transformation. Both aldehydes can be oxidized to their corresponding carboxylic acids, 1H-pyrazole-4-carboxylic acid and 1H-imidazole-4-carboxylic acid.
For 1H-Pyrazole-4-carbaldehyde , efficient oxidation has been reported using systems like vanadium catalysts with H₂O₂. This method is effective across a range of substituted pyrazole aldehydes.[10]
For 1H-imidazole-4-carbaldehyde , oxidation is also readily achievable. A common laboratory-scale synthesis of 1H-imidazole-4-carboxylic acid involves the hydrolysis of the corresponding ethyl ester, which itself can be derived from the aldehyde.[11][12] Studies on plant aldehyde dehydrogenases have shown that imidazole-4-carbaldehyde can be oxidized effectively, suggesting its susceptibility to enzymatic oxidation as well.[5][13]
There is no clear evidence to suggest a significant difference in the ease of oxidation based solely on the electronic nature of the rings under standard laboratory conditions. The choice of oxidant and reaction conditions is typically dictated by the overall functional group tolerance of the substrate.
Part 3: Experimental Protocols
To provide a practical context, we present a detailed, validated protocol for a representative Knoevenagel condensation, a reaction where the electronic differences between the two aldehydes are most pronounced.
Protocol: Knoevenagel Condensation of a Pyrazole-4-carbaldehyde
This protocol is adapted from established green chemistry methods for the synthesis of heterocyclic alkenes.[7]
Objective: To synthesize 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)
-
Ethanol (5 mL)
-
Deionized Water (5 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
dot
Caption: Experimental workflow for the Knoevenagel condensation.
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Catalyst Addition: Stir the mixture at room temperature for 5 minutes to ensure dissolution. Add ammonium carbonate (0.2 mmol, 20 mol%) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically < 1 hour).
-
Workup: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water to remove the catalyst and any water-soluble impurities.
-
Purification: The product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
Trustworthiness of Protocol: This self-validating system relies on the low solubility of the product in the aqueous ethanol mixture, leading to its precipitation upon formation and driving the reaction to completion. The progress is easily monitored by TLC, providing a clear endpoint. The use of a mild, inexpensive, and easily removable catalyst like ammonium carbonate enhances the protocol's practicality and green credentials.[7]
Conclusion and Outlook
While both 1H-Pyrazole-4-carbaldehyde and 1H-imidazole-4-carbaldehyde are indispensable tools in synthetic chemistry, their reactivity profiles are not identical. The key takeaway for the practicing scientist is the enhanced electrophilicity of the pyrazole-based aldehyde.
-
For reactions sensitive to aldehyde electrophilicity , such as Knoevenagel, Wittig, and similar nucleophilic additions, 1H-Pyrazole-4-carbaldehyde is expected to react more readily . This may translate to milder reaction conditions, shorter reaction times, or higher yields.
-
In contrast, the slightly attenuated reactivity of 1H-imidazole-4-carbaldehyde might be advantageous in complex syntheses where chemoselectivity is paramount, potentially allowing for transformations elsewhere in a molecule without affecting the aldehyde.
Understanding this fundamental difference, rooted in the electronic nature of the parent heterocycles, allows for more rational design of synthetic routes and efficient optimization of reaction conditions, ultimately accelerating the drug development process.
References
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- ResearchGate (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ResearchGate.
- SID (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
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- Chemical Methodologies (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
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- MDPI (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
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- University of East Anglia (n.d.). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. University of East Anglia.
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- MDPI (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
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- ResearchGate (n.d.). (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.
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- ACG Publications (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.
- KTU ePubl (2013). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
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- RSC Publishing (2021). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology.
- ResearchGate (n.d.). Nucleophilic addition of imidazole analogues to oxo‐substituted enals.. ResearchGate.
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- Semantic Scholar (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- ResearchGate (n.d.). A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate.
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A Comparative Guide to the Structural Validation of 1H-Pyrazole-4-carbaldehyde Derivatives by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone for understanding biological activity and rationally designing next-generation therapeutics. Among the heterocyclic scaffolds of significant interest is the 1H-pyrazole-4-carbaldehyde core, whose derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The unambiguous validation of their molecular architecture is therefore paramount. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques and presents a comprehensive, field-proven protocol for the structural elucidation of 1H-pyrazole-4-carbaldehyde derivatives.
The Imperative of Unambiguous Structural Validation: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy are indispensable for confirming connectivity and functional groups, they provide an incomplete picture.[4][5] NMR, for instance, offers insights into the solution-state conformation, which can differ significantly from the solid-state structure that often dictates biological interactions. MS confirms molecular weight and fragmentation patterns, and FT-IR identifies characteristic vibrational modes. However, none of these methods can definitively reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and the subtle yet crucial intermolecular interactions that govern crystal packing and, by extension, properties like solubility and bioavailability.
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a crystal.[6] This technique is not an interpretation but a direct observation of the molecule's structure, offering irrefutable evidence of its atomic arrangement. For 1H-pyrazole-4-carbaldehyde derivatives, this is particularly critical for:
-
Establishing Structure-Activity Relationships (SAR): Understanding how minor structural modifications impact biological efficacy is central to drug discovery. X-ray crystallography provides the exact geometric parameters needed to build robust SAR models.[1]
-
Informing Computational Modeling: High-quality crystal structures are the gold standard for validating and refining computational studies such as molecular docking and density functional theory (DFT) calculations.[7][8]
-
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can have vastly different physical properties. X-ray crystallography is the definitive method for identifying and characterizing these polymorphs.
-
Absolute Stereochemistry Determination: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration, which is crucial for pharmacological activity.
A Comparative Overview of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations for 1H-Pyrazole-4-carbaldehyde Derivatives |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry.[6] | Provides an unambiguous and complete molecular structure.[9][10] | Requires a suitable single crystal, which can be challenging to grow.[11][12] |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes.[5] | Non-destructive, provides information about the molecule in solution. | Does not provide precise bond lengths or angles; conformation may differ from the solid state. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[4][5] | High sensitivity, requires very small amounts of sample. | Provides no information about the 3D arrangement of atoms. |
| FT-IR Spectroscopy | Presence of specific functional groups.[4][5] | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized 1H-pyrazole-4-carbaldehyde derivative to a validated crystal structure is a meticulous process. The following protocol is a self-validating system, with checkpoints to ensure data quality at each stage.
Step-by-Step Methodology
-
Crystal Growth (The Art and Science):
-
Causality: The quality of the crystal directly dictates the quality of the diffraction data. The goal is to grow a single crystal, typically >0.1 mm in all dimensions, that is free from significant defects.[6]
-
Protocol:
-
Start with highly pure material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Prepare a saturated or near-saturated solution of the 1H-pyrazole-4-carbaldehyde derivative in a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble.[11]
-
Filter the solution to remove any particulate matter.
-
Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial is often effective.[13] Alternatively, vapor diffusion, where a less volatile precipitant slowly diffuses into the solution, can yield high-quality crystals.
-
Allow the crystals to grow undisturbed in a vibration-free environment.
-
-
-
Data Collection:
-
Causality: The aim is to measure the intensities of a large number of unique diffraction spots. Collecting data at low temperatures (typically 100-120 K) minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure.[1][12]
-
Protocol:
-
Under a microscope, select a well-formed crystal and mount it on a goniometer head.[1]
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[14]
-
Rotate the crystal and collect a series of diffraction images at different orientations.
-
-
-
Structure Solution and Refinement:
-
Causality: The collected diffraction data is a reciprocal space representation of the crystal structure. Mathematical methods are used to convert this data into a real-space electron density map, from which the atomic positions can be determined and refined.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial structural model.
-
Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using software like PLATON or the IUCr's CheckCIF service to ensure it is chemically and crystallographically reasonable.[15]
-
-
Comparative Crystallographic Data of 1H-Pyrazole-4-carbaldehyde Derivatives
The following table summarizes key crystallographic parameters for several published 1H-pyrazole-4-carbaldehyde derivatives, illustrating the structural diversity within this class of compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₂N₂O | Triclinic | P-1 | 10.1367(9) | 15.5952(16) | 16.7550(15) | 90.135(5) | [16] |
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁ClN₂O | Monoclinic | P2₁/c | 16.0429(4) | 4.8585(1) | 16.7960(4) | 96.581(1) | [17] |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₂H₁₂N₂O | Monoclinic | P2₁/c | 6.6264(4) | 6.7497(4) | 22.6203(12) | 94.785(5) | [18] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₁H₉ClN₂O | Monoclinic | P2₁/c | 6.7637(4) | 6.8712(3) | 22.4188(10) | 93.8458(14) | [19] |
| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807(8) | 15.1720(13) | 8.7370(8) | 93.6180(11) | [20] |
Note: α and γ angles are 90° for monoclinic and vary for triclinic systems.
This comparative data highlights how different substituents influence the crystal packing, leading to variations in the crystal system, space group, and unit cell dimensions.[1]
Visualizing the Structure: A Case Study
The crystal structure of a 1H-pyrazole-4-carbaldehyde derivative reveals not just the intramolecular geometry but also the crucial intermolecular interactions that stabilize the crystal lattice.
In many reported structures of these derivatives, intermolecular interactions such as C-H···O hydrogen bonds involving the carbaldehyde oxygen and π-π stacking between the pyrazole and phenyl rings play a significant role in the crystal packing.[16][17][18] These interactions are critical for understanding the solid-state behavior of these compounds.
Conclusion
For the definitive structural validation of 1H-pyrazole-4-carbaldehyde derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail and certainty that is unattainable with other analytical techniques. By furnishing a precise three-dimensional model of the molecule, it empowers researchers and drug development professionals to make informed decisions, accelerate the design-synthesis-test-analyze cycle, and ultimately, unlock the full therapeutic potential of this important class of compounds. The adoption of a rigorous and self-validating experimental workflow is key to obtaining high-quality, publication-ready crystallographic data.
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A Comparative Guide to the Biological Activity of Pyrazole-4-Carbaldehyde Derivatives
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, making them privileged scaffolds in drug discovery.[1][3] Among these, pyrazole-4-carbaldehyde derivatives have emerged as particularly versatile intermediates and potent bioactive agents. The aldehyde functional group at the 4-position serves as a reactive handle for extensive chemical modifications, allowing for the synthesis of diverse molecular libraries.[4][5] This guide provides a comparative analysis of the principal biological activities of these derivatives—anticancer, antimicrobial, anti-inflammatory, and anticonvulsant—supported by experimental data and methodological insights to aid researchers in the field.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge in oncology. Pyrazole derivatives have shown considerable promise, often acting through mechanisms like kinase inhibition, apoptosis induction, and cell cycle arrest.[6][7]
Mechanism of Action: Many pyrazole-4-carbaldehyde derivatives exert their anticancer effects by inhibiting key enzymes involved in cell growth and signaling pathways. For instance, some derivatives have been identified as potent inhibitors of PI3K (Phosphoinositide 3-kinase) and tubulin polymerization.[6] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death).[6] Other derivatives have been shown to bind to the minor groove of DNA or inhibit topoisomerase IIα, an enzyme crucial for DNA replication, thereby halting the proliferation of cancer cells.[6]
Comparative Performance Data: The cytotoxic activity of various pyrazole-4-carbaldehyde derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [6] |
| Polysubstituted pyrazole 59 | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [6] |
| Quinolin-2(1H)-one-based pyrazole 3i | HCT-116 (Colon) | 2.2 | Adriamycin | 8.7 | [8] |
| Pyrazolo[3,4-d]pyrimidin-4-one 10e | MCF-7 (Breast) | 11 | - | - | [7] |
| Pyrazole-based benzo[d]imidazole 56a-g | MCF-7 (Breast) | Varies | Cisplatin | - | [8] |
Structure-Activity Relationship (SAR) Insights: SAR studies reveal that the anticancer efficacy of these derivatives can be significantly modulated by the nature and position of substituents on the pyrazole and associated phenyl rings.
-
Kinase Inhibition: Derivatives designed as PI3K inhibitors often feature specific moieties that can interact with the ATP-binding pocket of the enzyme. Compound 43 , for example, was identified as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells.[6]
-
Apoptosis Induction: The introduction of groups like nitrobenzylideneamino at the N5 position of a pyrazolo[3,4-d]pyrimidin-4-one core (compound 10e ) was found to be highly effective against the MCF-7 cell line.[7]
-
DNA Intercalation: Polysubstituted pyrazoles, such as compound 59 , have demonstrated high DNA binding affinity, which correlates with their potent antitumor activity against liver cancer cells.[6]
Featured Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Workflow for Anticancer Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a protective biological response, but chronic inflammation contributes to numerous diseases. [9]Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents. [10] Mechanism of Action: The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [9][11]COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal as it reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. [12] Comparative Performance Data: Anti-inflammatory activity is often assessed in vivo using the carrageenan-induced paw edema model, where the percentage of edema inhibition is measured.
| Compound Class/Derivative | % Inhibition of Edema @ 3h (Dose) | Standard Drug | % Inhibition of Edema @ 3h (Dose) | Reference |
| 1,3,4,5-tetrasubstituted pyrazole 117a | 93.80% (1 mM, in vitro) | Diclofenac Sodium | 90.21% (1 mM, in vitro) | [12] |
| Pyrazole Analogue 4 | High Activity | Diclofenac Sodium | - | [10] |
| 1-phenyl-1H-pyrazole-4-carbaldehydes | Maximum Activity | - | - | [3] |
Structure-Activity Relationship (SAR) Insights:
-
COX-2 Selectivity: The presence of a p-sulfonamidophenyl or a similar pharmacophore at the N-1 position of the pyrazole ring is a key structural feature for potent and selective COX-2 inhibition.
-
Aryl Substituents: The nature of the aryl groups at positions 3 and 5 of the pyrazole ring significantly influences anti-inflammatory potency. Different substitutions can enhance binding to the active site of the COX-2 enzyme. [11] Featured Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them for one week. Fast them overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the rats into groups: a control group, a standard group (e.g., receiving Diclofenac sodium), and test groups receiving different doses of the pyrazole derivatives orally.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and standard drug to the respective groups. Administer the vehicle (e.g., 0.5% CMC solution) to the control group.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the plantar surface of the right hind paw of all rats.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Anticonvulsant Activity: Managing Neurological Seizures
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. There is a continuous need for new antiepileptic drugs (AEDs) with better efficacy and fewer side effects. [13]Several pyrazole derivatives have shown promising anticonvulsant properties in preclinical models. [14][15][16] Mechanism of Action: The anticonvulsant mechanisms of pyrazole derivatives are not fully elucidated but may involve modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or antagonism of glutamatergic excitation. Some compounds may act by reducing oxidative stress and inflammation in the brain, which are contributing factors to seizures. [13] Comparative Performance Data: Anticonvulsant activity is typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.
| Compound | MES Test Protection (%) | scPTZ Test Protection (%) | Standard Drug | Activity | Reference |
| Pyrazolone 11b | - | Remarkable Protection | Phenobarbital | Close Activity | [14][15] |
| Pyrazolone 11a | - | Remarkable Protection | Phenytoin | More Potent | [14][15] |
| Pyrazolone 11d | - | Remarkable Protection | - | - | [14][15] |
| Pyrazole 7h | Significant Activity | Significant Activity | - | - | [13] |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Appropriate lipophilicity is crucial for crossing the blood-brain barrier.
-
Substituent Effects: The anticonvulsant profile (e.g., protection against MES vs. scPTZ seizures) can be fine-tuned by altering the substituents on the pyrazole core. Compounds 11a, 11b, and 11d exhibited significant protection against PTZ-induced clonic seizures. [14][15] Featured Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use Swiss albino mice (20-25g).
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally.
-
Electrical Stimulation: At the time of peak effect (e.g., 30-60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has provided protection against the induced seizure.
Workflow for Anticonvulsant Testing
Caption: Workflow of the Maximal Electroshock (MES) test.
Conclusion and Future Outlook
Pyrazole-4-carbaldehyde derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for the creation of diverse chemical libraries, which have demonstrated potent activities across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The comparative data presented in this guide highlight that specific structural modifications can effectively tune the biological activity, leading to highly potent and selective agents. Future research should focus on elucidating detailed mechanisms of action, optimizing pharmacokinetic properties through medicinal chemistry efforts, and leveraging computational modeling to design next-generation derivatives with enhanced efficacy and safety profiles.
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A Senior Application Scientist's Guide to Assessing the Kinase Inhibitory Activity of Synthesized Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in a multitude of kinase inhibitors that have shown significant therapeutic promise, particularly in oncology.[1][2][3][4] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases, making them prime targets for therapeutic intervention. This guide provides a comprehensive, in-depth comparison of methodologies to assess the kinase inhibitory activity of novel synthesized pyrazole compounds, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Rationale Behind Kinase Inhibition Assessment
The therapeutic efficacy of a kinase inhibitor is fundamentally linked to its potency and selectivity. A potent inhibitor will effectively block the target kinase at low concentrations, minimizing the required therapeutic dose and potential off-target effects. Selectivity, on the other hand, ensures that the inhibitor predominantly interacts with the intended kinase target, reducing the likelihood of adverse effects caused by the inhibition of other essential kinases. Therefore, a rigorous and systematic evaluation of a compound's inhibitory activity against a panel of kinases is a cornerstone of the drug discovery process.
A Comparative Overview of Assay Methodologies
The assessment of kinase inhibitory activity can be broadly categorized into two complementary approaches: in vitro biochemical assays and cell-based assays. Each approach provides distinct and crucial insights into the inhibitor's properties.
In Vitro Kinase Inhibition Assays: A Direct Measure of Potency
In vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are essential for determining the intrinsic potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). A variety of formats are available, with luminescence-based assays, such as the ADP-Glo™ Kinase Assay, being widely adopted due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[5][6][7]
Principle of the ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed, and then a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[8][9]
Advantages:
-
High Sensitivity: Capable of detecting low levels of kinase activity.
-
Universal: Can be used for virtually any kinase that utilizes ATP.[6]
-
High-Throughput Amenable: Easily automated for screening large compound libraries.
Limitations:
-
Lacks Cellular Context: Does not account for factors such as cell permeability, intracellular ATP concentrations, or interactions with other cellular components.[5]
Cell-Based Assays: Assessing Efficacy in a Biological Context
Cell-based assays are critical for evaluating a compound's activity within a living system.[10] These assays provide a more physiologically relevant assessment by considering factors like cell membrane permeability and engagement with the target kinase in its native environment.
1. Cell Viability Assays (e.g., MTT Assay): These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines. The IC50 value derived from a cell viability assay indicates the concentration at which the compound reduces cell viability by 50%.[3][11]
Principle of the MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[4][12]
2. Western Blotting for Downstream Signaling: This technique is used to assess the inhibitor's effect on the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of a known substrate provides direct evidence of target engagement and inhibition within the cell.[5][13][14]
Principle of Western Blotting: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the protein of interest.
Performance Comparison of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of selected FDA-approved and investigational pyrazole-based kinase inhibitors against their primary targets and a panel of other kinases to illustrate their potency and selectivity profiles.
Table 1: In Vitro Kinase Inhibition Profile of FDA-Approved Pyrazole-Based Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets (IC50, nM) | Therapeutic Areas |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2)[1][11][15] | JAK3 (~428), TYK2 (19)[1][16] | Myelofibrosis, Polycythemia Vera[1] |
| Crizotinib | ALK, ROS1, c-Met | ~3 (ALK)[11] | - | Non-Small Cell Lung Cancer[11] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3), 5.7 (FGFR4)[2] | VEGFR2 (36.8)[2] | Urothelial Carcinoma[2] |
Table 2: In Vitro Kinase Inhibition Profile of Investigational Pyrazole-Based Inhibitors
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Aurora Kinase Inhibitors | Aurora A, Aurora B | AT9283 | 3 (Aurora A), 3 (Aurora B)[17] | [17] |
| Aurora B | [I] | 1.31[18] | [18] | |
| CDK Inhibitors | CDK2 | Compound 17 | 0.29[19] | [19] |
| CDK1 | Compound 25 | 1520[13] | [13] | |
| JAK Inhibitors | JAK2, JAK3 | TK4g | 12.61 (JAK2), 15.80 (JAK3)[20] | [20] |
Experimental Protocols
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of a synthesized pyrazole compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Synthesized pyrazole compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted pyrazole compound or vehicle (DMSO) control.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[21]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.[8]
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: Cell Viability Assay (MTT)
Objective: To determine the IC50 of a pyrazole compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized pyrazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in a complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.[3]
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: Western Blotting for Downstream Signaling
Objective: To assess the effect of a pyrazole compound on the phosphorylation of a downstream target of the kinase of interest.
Materials:
-
Cancer cell line of interest
-
Synthesized pyrazole compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the pyrazole compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
Visualization of Key Signaling Pathways and Workflows
Caption: A generalized workflow for the preclinical evaluation of pyrazole-based kinase inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrazole compounds.
Caption: Overview of the FGFR signaling pathway and inhibition by pyrazole-based compounds.
References
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- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
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A Comparative Guide to Pyrazole Synthesis: A Quantitative Analysis of Product Yields Across Classical and Modern Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The selection of a synthetic route is a critical decision, directly impacting project timelines and resource allocation. This guide provides an in-depth, objective comparison of prominent pyrazole synthesis methodologies, moving beyond procedural lists to analyze the quantitative performance and mechanistic rationale that underpin these crucial reactions. We will explore classical thermal methods and contrast them with modern energy-efficient approaches, providing the supporting experimental data necessary for informed methodological selection.
The Classical Approach: Knorr Pyrazole Synthesis
First described in 1883, the Knorr pyrazole synthesis is the quintessential method for forming the pyrazole ring.[3][4] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][5][6]
Mechanistic Rationale: The reaction proceeds via an initial condensation between one of the carbonyl groups and the more nucleophilic nitrogen of the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event that results in the stable, aromatic pyrazole ring.[7][8] The reaction is typically catalyzed by a weak acid, which serves to protonate the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack.[9]
Performance and Yield: The Knorr synthesis is renowned for its reliability and generally provides good to excellent yields, often in the range of 70-95%.[10][11] Its primary advantages are the straightforward procedure and the use of readily available starting materials.[11] However, a significant drawback arises when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of two regioisomeric products, complicating purification efforts.[4][10] Furthermore, hydrazines are known for their toxicity, requiring careful handling.[12]
Modern Methodologies: Enhancing Efficiency and Yield
In the quest for faster, more efficient, and environmentally benign chemical processes, several modern techniques have been applied to pyrazole synthesis. These methods often offer dramatic improvements in reaction time and product yield.
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating.[5][13] By utilizing microwave irradiation, the reaction mixture is heated uniformly and rapidly, which can significantly accelerate reaction rates.
Causality of Improved Performance: Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave energy couples directly with polar molecules in the reaction mixture. This leads to efficient internal heating, allowing temperatures to be reached much faster and often resulting in cleaner reactions with fewer side products.[1][5] This rapid energy transfer can overcome activation barriers more effectively, leading to drastically reduced reaction times and often higher yields.[14]
Multicomponent reactions, where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, represent a paradigm of efficiency.[11][15] For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), a β-ketoester, and a hydrazine.[16][17]
Causality of Improved Performance: The high efficiency of MCRs stems from their operational simplicity and high atom economy.[11] By combining multiple synthetic steps without isolating intermediates, MCRs save significant time, energy, and resources, while also reducing waste.[16]
Sonication, the application of ultrasound energy to a reaction, is another green chemistry technique that can enhance pyrazole synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.[16]
Quantitative Performance: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures, highlighting the efficiencies gained by moving from classical to modern synthetic routes.
| Synthesis Method | Key Reactants | Typical Conditions | Reaction Time | Yield Range (%) | Key Advantages | Key Disadvantages |
| Conventional Knorr | 1,3-Dicarbonyl, Hydrazine | Acetic Acid, Reflux (75-118°C) | 2 - 9 hours | 72 - 90%[14] | Simple, readily available materials[11] | Long reaction times, potential for regioisomers[10] |
| Microwave-Assisted | 1,3-Dicarbonyl, Hydrazine | Acetic Acid, MW Irradiation (60°C) | 5 - 10 minutes | 91 - 98%[14] | Drastically reduced time, higher yields[1][5][13] | Requires specialized equipment |
| Multicomponent (MW) | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | SnCl₂, MW Irradiation | ~25 minutes | ~88%[16] | High atom economy, operational simplicity[11] | Can be complex to optimize |
| Multicomponent (Ultrasound) | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Mn/ZrO₂, Sonication | ~10 minutes | ~98%[16] | Very fast, high yield, green method | Requires specialized equipment |
Experimental Protocols
The following protocols are based on established literature procedures and provide a self-validating system for comparing methodologies.
This protocol is adapted from classic Knorr synthesis procedures.[1][7]
-
Materials: Aryl hydrazine, β-ketoester (e.g., ethyl acetoacetate), Ethanol, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve the appropriate aryl hydrazine (1 mmol) and β-ketoester (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath at 75°C for 2 hours.[1][14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add cold water to the mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
-
This protocol demonstrates the significant acceleration offered by MAOS.[1][14]
-
Materials: Aryl hydrazine, β-ketoester, Ethanol, Glacial acetic acid, Microwave reactor.
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl hydrazine (1 mmol) and β-ketoester (1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with an initial power of 50 W.[1][14]
-
After the reaction is complete, the vessel is automatically cooled to a safe temperature by the instrument.
-
Transfer the reaction mixture and induce precipitation with cold water.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product is often of high purity without the need for further recrystallization.[14]
-
Visualization of Synthetic Workflows and Logic
To better illustrate the practical implications of choosing a synthetic route, the following diagrams outline the workflows and decision-making processes.
Caption: Comparative workflow of conventional vs. microwave-assisted pyrazole synthesis.
Caption: Decision logic for selecting a pyrazole synthesis methodology.
Caption: Simplified reaction mechanism pathway for the Knorr pyrazole synthesis.
Conclusion
The synthesis of pyrazoles has evolved significantly from the foundational Knorr synthesis. While conventional reflux methods remain viable and do not require specialized equipment, the quantitative data overwhelmingly supports the adoption of modern techniques for enhanced efficiency.[5] Microwave-assisted organic synthesis (MAOS) offers a compelling case for routine use, providing dramatic reductions in reaction time and substantial increases in product yield.[1][13][14] For projects demanding the highest levels of efficiency and alignment with green chemistry principles, multicomponent reactions, particularly when coupled with energy sources like ultrasound, present the state-of-the-art approach, delivering near-quantitative yields in minutes.[16] The choice of method ultimately involves a trade-off between throughput needs, available instrumentation, and project-specific goals, but a clear understanding of the quantitative advantages of each route empowers researchers to make the most strategic and effective decisions in their synthetic endeavors.
References
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega - ACS Publications.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. SciELO.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Pyrazole synthesis. Organic Chemistry Portal.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library.
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- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate.
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A Senior Application Scientist's Guide to Confirming the Composition of 1H-Pyrazole-4-carbaldehyde HCl: An Elemental Analysis-Centric Approach
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Importance of Stoichiometric Confirmation
In the realm of drug discovery and synthetic chemistry, 1H-Pyrazole-4-carbaldehyde serves as a versatile heterocyclic building block for a multitude of pharmacologically active agents.[1] Its hydrochloride salt (HCl) form is often preferred for its improved stability and solubility. Before this intermediate is advanced through a synthetic route, its elemental composition and purity must be unequivocally confirmed. An incorrect starting material stoichiometry can compromise reaction yields, lead to complex impurity profiles, and ultimately invalidate downstream biological data.
This guide provides an in-depth, experience-driven comparison of analytical techniques for confirming the composition of 1H-Pyrazole-4-carbaldehyde HCl. We will focus on elemental analysis as the primary quantitative method, contextualizing its data with qualitative insights from complementary spectroscopic techniques. Our objective is not merely to present protocols, but to explain the causal logic behind their selection and execution, ensuring a self-validating analytical workflow.
Part 1: Elemental Analysis - The Gold Standard for Stoichiometry
Elemental analysis is the cornerstone technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms—in this case, chlorine (Cl)—in a purified sample. Its power lies in its direct, quantitative nature. Unlike spectroscopic methods that infer structure from physical properties, elemental analysis provides a direct measure of the elemental makeup, allowing for a fundamental comparison between empirical results and theoretical values.[2]
Theoretical Composition of 1H-Pyrazole-4-carbaldehyde HCl
The first step in any validation is to establish the theoretical ground truth. The molecular formula for 1H-Pyrazole-4-carbaldehyde is C₄H₄N₂O.[3][4][5] As the hydrochloride salt, its formula becomes C₄H₅ClN₂O.
-
Molecular Formula: C₄H₅ClN₂O
-
Molecular Weight: 132.55 g/mol [4]
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 4 | 48.044 | 36.25% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.80% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 26.75% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 21.13% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 12.07% |
| Total | 132.55 | 100.00% |
Note: Oxygen is typically determined by difference in modern elemental analyzers to avoid analytical interferences.
Experimental Protocol: Combustion Analysis
The most common method for determining C, H, and N content is combustion analysis.[6]
Causality Behind the Choice: This method is chosen for its high precision and accuracy. By converting the entire organic sample into simple inorganic gases (CO₂, H₂O, N₂), we can quantify the elements from a complex matrix with minimal interference.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, purified 1H-Pyrazole-4-carbaldehyde HCl sample into a tin or silver capsule. The sample must be meticulously dried to remove residual solvents (especially water) that would artificially inflate hydrogen and oxygen percentages.
-
Combustion: The capsule is dropped into a high-temperature (900-1000 °C) furnace rich in oxygen. The sample undergoes rapid and complete combustion.
-
Reduction & Gas Separation: The resulting gas mixture (CO₂, H₂O, NₓOᵧ, and HCl) is passed over a reduction tube (containing heated copper) to convert nitrogen oxides to N₂ gas. The HCl is trapped in this stage.
-
Detection: The separated gases (CO₂, H₂O, N₂) are passed through a series of detectors, typically a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.
-
Quantification: The instrument's software integrates the detector signals and, using a calibration curve generated from a known standard (e.g., acetanilide), calculates the mass percentages of C, H, and N in the original sample.
Validation Checkpoint: A result is considered trustworthy when the experimental percentages for C, H, and N are within ±0.4% of the theoretical values. For example, an acceptable carbon result would be in the range of 35.85% to 36.65%.
Experimental Protocol: Chlorine Determination
While some modern elemental analyzers can be equipped for halogen detection, the classic and reliable Schöniger flask combustion followed by titration is an excellent method for demonstrating the principle.
Causality Behind the Choice: This method ensures that all chlorine from the sample is converted into a single, easily quantifiable ionic species (Cl⁻), providing robust and specific data for the halogen content.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 3-5 mg of the sample onto a piece of ashless filter paper.
-
Combustion: The paper is folded and placed in a platinum gauze holder, which is then sealed in a thick-walled flask filled with pure oxygen and containing a sodium hydroxide absorbing solution. The sample is ignited remotely.
-
Absorption: The combustion products, including HCl gas, are absorbed into the sodium hydroxide solution, converting the HCl into sodium chloride (NaCl).
-
Titration: The resulting chloride solution is then titrated, typically with a standardized silver nitrate (AgNO₃) solution using an indicator like potassium chromate (Mohr's method) or potentiometrically. The amount of titrant used is directly proportional to the amount of chloride in the sample.
-
Calculation: The percentage of chlorine is calculated from the titration volume and the initial sample mass.
Visualizing the Elemental Analysis Workflow
Caption: Workflow for elemental analysis of 1H-Pyrazole-4-carbaldehyde HCl.
Part 2: A Comparative Guide to Orthogonal Analytical Methods
While elemental analysis provides the ultimate quantitative confirmation, it reveals nothing about molecular structure, connectivity, or the presence of isomeric impurities. Therefore, a multi-faceted approach using spectroscopic techniques is essential for comprehensive characterization.[7][8][9]
The Role of Spectroscopy
Spectroscopic methods provide the qualitative "fingerprint" of the molecule. They confirm that the atoms quantified by elemental analysis are assembled in the correct structure.
Caption: The complementary roles of different analytical techniques.
Comparison of Performance
The following table objectively compares elemental analysis with key spectroscopic alternatives for the characterization of 1H-Pyrazole-4-carbaldehyde HCl.
| Technique | Information Provided | Strengths for this Compound | Limitations for this Compound |
| Elemental Analysis | Quantitative mass percentages of C, H, N, Cl. | - Directly confirms stoichiometric ratio of elements and the presence of HCl. - Highly precise and accurate for purity assessment. | - Destructive technique. - Provides no structural information (cannot distinguish isomers). |
| ¹H & ¹³C NMR | Atomic connectivity and chemical environment.[10][11] | - Unambiguously confirms the pyrazole ring structure, aldehyde group, and their relative positions. - Can detect and quantify solvent and organic impurities. | - Less sensitive for quantitative purity than elemental analysis. - The acidic N-H proton may exchange or broaden, complicating integration. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecular ion and its fragments.[12] | - Confirms the molecular weight of the free base (C₄H₄N₂O, MW 96.09).[3] - Fragmentation pattern can support structural assignment. | - HCl is often lost during ionization; does not directly confirm the salt form. - Not inherently quantitative without extensive calibration. |
| FTIR Spectroscopy | Presence of specific functional groups based on vibrational frequencies.[13][14] | - Quickly confirms key functional groups: aldehyde C=O stretch (~1670 cm⁻¹), N-H stretch (~3100-3180 cm⁻¹), and C=N/C=C ring stretches.[12][15] | - Provides no information on atom connectivity. - Highly qualitative; not suitable for determining purity or stoichiometry. |
Conclusion: An Integrated and Self-Validating Strategy
Confirming the composition of a critical synthetic intermediate like 1H-Pyrazole-4-carbaldehyde HCl is not a task for a single technique. It requires a logical, integrated approach where each method validates the others.
-
Start with Spectroscopy: Use FTIR and NMR to confirm that the correct functional groups and molecular structure have been synthesized.
-
Confirm Molecular Weight: Employ Mass Spectrometry to verify that the structure has the correct molecular weight.
-
Validate Stoichiometry: Finally, use elemental analysis as the definitive quantitative tool. If the experimental percentages for C, H, N, and Cl match the theoretical values for C₄H₅ClN₂O, you have unequivocally confirmed the identity, purity, and salt stoichiometry of your compound.
This multi-pronged strategy, grounded in the fundamental strengths of each analytical technique, provides the highest degree of confidence for researchers, scientists, and drug development professionals, ensuring the integrity of the entire research and development pipeline.
References
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- Ghiuș, C. et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH).
- Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- PubChem. 1H-pyrazole-4-carbaldehyde.
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- Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- Witanowski, M. et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
- ResearchGate. FTIR spectra of (a) chitosan (CS) and (b) CS/3-phenyl-1H-pyrazole-4-carbaldehyde.
- Shetty, M. et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- NIST. 1H-Pyrazole - Condensed Phase Spectrum.
- ICL. 1H-pyrazole-4-carbaldehyde.
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- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- LibreTexts Chemistry. Stoichiometry: Elemental Analysis.
- Professor Dave Explains. (2015). Elemental Analysis: Empirical and Molecular Formulas. YouTube.
- UW-Madison Chemistry. Empirical Formula.
- University of Illinois. Elemental Composition Calculator.
- Khan Academy. Worked example: Determining an empirical formula from combustion data.
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A Senior Application Scientist's Guide to Correlating Spectroscopic Data with the Bioactivity of Pyrazole Derivatives
Introduction: The Pivotal Role of Pyrazole Derivatives and Spectroscopic Analysis in Drug Discovery
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are indispensable tools in this endeavor.[9][10][11][12] They provide a detailed fingerprint of a molecule's structure, allowing researchers to confirm the synthesis of the target compound and to elucidate subtle electronic and conformational features that may govern its interaction with biological targets. This guide provides a comprehensive framework for correlating spectroscopic data with the bioactivity of pyrazole derivatives, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in drug development.
I. The Spectroscopic Toolkit: Unveiling the Molecular Architecture of Pyrazole Derivatives
The first step in establishing a correlation between structure and bioactivity is the unambiguous characterization of the synthesized pyrazole derivatives. Each spectroscopic technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise connectivity of atoms in a molecule.[13] For pyrazole derivatives, specific chemical shifts and coupling constants can reveal key structural features that influence bioactivity.
-
Proton NMR (¹H NMR): The chemical shifts of protons on the pyrazole ring and its substituents are highly sensitive to the electronic environment. For instance, the presence of electron-withdrawing or electron-donating groups on the pyrazole or adjacent phenyl rings will cause predictable downfield or upfield shifts, respectively.[1][9][14] These electronic modifications can directly impact the compound's ability to interact with biological targets. The disappearance of a signal for an NH proton, for example, can confirm N-alkylation or acylation, a common strategy for modifying the pharmacokinetic properties of pyrazole-based drugs.[2]
-
Carbon NMR (¹³C NMR): The chemical shifts of the carbon atoms in the pyrazole ring provide further confirmation of the substitution pattern and electronic distribution.[11][15] For example, the chemical shift of the C=N carbon can be correlated with the electron density at the nitrogen atoms, which are often involved in hydrogen bonding with protein residues.[11]
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy is particularly useful for identifying key functional groups whose presence or absence can be directly linked to a compound's biological activity.[1][2][16]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.[9][10]
-
Correlation with Conjugation: The λmax (wavelength of maximum absorbance) of a pyrazole derivative can be correlated with the extent of the π-conjugated system. An extension of conjugation, for example, by introducing aromatic substituents, typically leads to a bathochromic (red) shift in the UV-Vis spectrum. This extended conjugation can enhance the molecule's planarity and its ability to intercalate with DNA or fit into the active site of an enzyme, thereby influencing its anticancer or antimicrobial properties.[10]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
MS is essential for confirming the molecular weight of the synthesized compounds and can provide valuable structural information through the analysis of fragmentation patterns.[10][12]
-
Molecular Ion Peak: The molecular ion peak (M+) provides definitive confirmation of the compound's elemental composition.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can reveal the connectivity of its different components. This is particularly useful for confirming the regiochemistry of substitution on the pyrazole ring.
II. Bioactivity Screening: Quantifying the Biological Effects of Pyrazole Derivatives
Once the structures of the pyrazole derivatives have been rigorously confirmed by spectroscopy, the next step is to evaluate their biological activity using appropriate in vitro or in vivo assays.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is often assessed against a panel of pathogenic bacteria and fungi.[1][2][5][9][14][17][18][19][20]
-
Common Assays: The agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard techniques.[2][9][14][20][21] The zone of inhibition in the agar diffusion assay provides a qualitative measure of antimicrobial activity, while the MIC value offers a quantitative measure of the compound's potency.[2][21]
Anti-inflammatory Activity
Anticancer Activity
The anticancer potential of pyrazole derivatives is typically evaluated by their cytotoxicity against various cancer cell lines.[3][10][11][25][26]
-
Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[10] The IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a standard measure of cytotoxic potency.[3][10]
III. Bridging the Gap: Correlating Spectroscopic Data with Bioactivity
The core of this guide lies in establishing a logical and evidence-based correlation between the spectroscopic features of pyrazole derivatives and their observed biological activities. This is often achieved through the synthesis and analysis of a series of structurally related compounds, allowing for a systematic evaluation of how changes in structure affect both the spectroscopic data and the bioactivity.
A Case Study: Correlating ¹H NMR and IR Data with Antimicrobial Activity
Consider a series of pyrazole-1-sulphonamides synthesized from chalcones.[1] The structures are confirmed by elemental analysis and spectroscopy.
-
Spectroscopic Evidence:
-
IR Spectra: The IR spectra of the final pyrazole products show the characteristic C=N stretching band around 1632–1656 cm⁻¹ and the disappearance of the C=O band from the chalcone precursor. The presence of the NH₂ band of the sulphonamide group is also confirmed around 3378–3393 cm⁻¹.[1]
-
¹H NMR Spectra: The ¹H NMR spectra exhibit a singlet for the NH₂ protons between δ 9.33–10.37 ppm and a singlet for the methyl protons at C3 of the pyrazole ring around δ 2.22–2.28 ppm.[1]
-
-
Bioactivity Data: The antimicrobial activity of these compounds is evaluated against Gram-positive and Gram-negative bacteria and fungi. It is observed that compounds with certain substituents on the phenyl rings exhibit higher activity.
-
The Correlation: By comparing the spectroscopic data and bioactivity of the series, a correlation can be drawn. For example, if a derivative with an electron-withdrawing group (e.g., a chloro or nitro group) on the phenyl ring shows a downfield shift in the aromatic proton signals in the ¹H NMR spectrum and also exhibits higher antimicrobial activity, it can be hypothesized that the electron-withdrawing nature of the substituent enhances the compound's interaction with a microbial target. This hypothesis can be further explored using computational methods like molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR provides a more quantitative approach to correlating molecular structure with biological activity.[8][23][27][28][29] In QSAR, physicochemical descriptors, which can be derived from or correlated with spectroscopic data, are used to build mathematical models that predict the bioactivity of compounds.[23][27][28][29]
-
Descriptor Generation: Descriptors can include electronic parameters (like Hammett constants, which correlate with NMR chemical shifts), steric parameters, and lipophilicity (log P).
-
Model Building: Statistical methods like multiple linear regression are used to develop an equation that relates the descriptors to the observed bioactivity (e.g., pIC50).[23][28]
A successful QSAR model not only predicts the activity of new compounds but also provides insights into the structural features that are crucial for bioactivity.
IV. Experimental Protocols
General Protocol for Synthesis and Spectroscopic Characterization of Pyrazole Derivatives
-
Synthesis: A common method for synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with a hydrazine derivative.[5]
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Spectra are recorded on a 300 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: Spectra are recorded on an FTIR spectrometer using KBr pellets.
-
UV-Vis: Spectra are recorded in a suitable solvent (e.g., ethanol or methanol).
-
MS: Mass spectra are recorded using an electrospray ionization (ESI) source.
-
Protocol for In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Media Preparation: Prepare nutrient agar for bacteria and potato dextrose agar for fungi.[21]
-
Inoculation: Inoculate the sterile agar plates with the test microorganisms.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Sample Addition: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well, which indicates the inhibition of microbial growth.[21]
V. Visualizing the Workflow and Relationships
Workflow for Correlating Spectroscopy with Bioactivity
Caption: Workflow for correlating spectroscopic data with the bioactivity of pyrazole derivatives.
Logical Relationship between Spectroscopy, Structure, and Bioactivity
Caption: The logical relationship between spectroscopic data, molecular structure, and biological activity.
VI. Conclusion and Future Directions
The correlation of spectroscopic data with the bioactivity of pyrazole derivatives is a powerful strategy in modern drug discovery. By systematically analyzing how subtle changes in molecular structure, as revealed by spectroscopy, influence biological function, researchers can move beyond serendipitous discovery towards the rational design of novel therapeutics. The integration of spectroscopic analysis with computational modeling, such as QSAR and molecular docking, will continue to refine our understanding of structure-activity relationships and accelerate the development of new and more effective pyrazole-based drugs.[8][23]
References
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- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
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- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Pyrazoles as anticancer agents: Recent advances.
- Structures of pyrazole derivatives with anti-inflammatory activity.
- 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. Journal of Young Pharmacists. [Link]
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
- Synthesis and anti-inflammatory activity of some pyrazole deriv
- Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents. CoLab. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
- Review: biologically active pyrazole deriv
- Synthesis and biological activity evaluation of some new pyrazole derivatives.
- Synthetic Approaches, Biological Activities, and Structure–Activity Relationship of Pyrazolines and Related Derivatives. Topics in Current Chemistry. [Link]
- SYNTHESIS AND BIOLOGICAL SCREENING OF SOME PYRAZOLINES. Connect Journals. [Link]
- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2.
- Review: biologically active pyrazole deriv
- The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry. [Link]
- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.
- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
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- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1H-Pyrazole-4-carbaldehyde Hydrochloride
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The handling and disposal of specialized chemical reagents like 1H-Pyrazole-4-carbaldehyde hydrochloride demand a meticulous and informed approach. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process, moving beyond rote compliance to foster a culture of intrinsic safety in the laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's inherent risks is critical. This compound is an organic compound that presents multiple hazards. Its hydrochloride salt form indicates that in aqueous solution, it will exhibit acidic properties, which must be considered during handling and for waste stream compatibility.
The primary hazards, as identified in Safety Data Sheets (SDS) for the base compound and structurally similar molecules, are summarized below.[1][2][3]
Table 1: GHS Hazard Classification for 1H-Pyrazole-4-carbaldehyde
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] |
Expert Insight: The combination of being an irritant, a potential sensitizer, and harmful if swallowed necessitates that this compound be treated as hazardous chemical waste from the moment of its generation.[4] The aldehyde functional group can also exhibit unique reactivity, including the potential for polymerization or oxidation.[5] Therefore, indiscriminate mixing with other waste streams is ill-advised.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense
To mitigate the risks outlined above, all handling and disposal preparations must be conducted within a controlled environment using appropriate protective gear.
Engineering Controls:
-
Chemical Fume Hood: All work, including weighing, transferring, and preparing waste containers, must be performed inside a certified chemical fume hood.[4] This is the most crucial step to prevent the inhalation of fine powders or vapors, directly addressing the respiratory irritation hazard.[3]
-
Eyewash Station and Safety Shower: Ensure these are unobstructed and within a 10-second travel distance from your workstation.[1][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient. This is mandated by the serious eye damage risk (H318/H319).[3][6] Compliance with OSHA 29 CFR 1910.133 or European Standard EN166 is required.[1][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected for tears or holes before each use. Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure it is removed before leaving the laboratory to prevent the spread of contamination.
Waste Classification and Segregation: Ensuring Regulatory Compliance
As the generator of the waste, you are legally responsible for its proper classification and segregation.
-
Classification: this compound waste must be classified as Hazardous Chemical Waste .[4] Depending on the concentration and pH of any solutions, it could also meet the EPA's characteristic for corrosivity (D002).[7] However, the final waste code determination will be made by your institution's Environmental Health & Safety (EHS) office or its contracted waste disposal vendor.
-
Segregation:
-
Do Not dispose of this chemical down the drain or in the regular trash.[4][8] This can cause environmental damage and harm aquatic life.
-
Keep this waste stream separate from other incompatible wastes. For example, do not mix with strong bases or oxidizing agents unless it is part of a validated neutralization protocol approved by your EHS department.
-
Step-by-Step Disposal Protocol
The following protocols provide a clear workflow for the safe containment and labeling of this compound waste.
Protocol 4.1: Disposal of Solid Waste This applies to expired reagents, excess material from weighing, or contaminated consumables (e.g., weighing paper, contaminated gloves).
-
Prepare a Waste Container: Obtain a designated solid hazardous waste container. This should be a wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, sealable lid.
-
Transfer Waste: Working inside a chemical fume hood, carefully transfer the solid waste into the container using a spatula or brush. Avoid creating dust. If cleaning contaminated glassware, use a small amount of an appropriate solvent (e.g., ethanol) to rinse the solid into a liquid waste container (see Protocol 4.2).
-
Seal and Label: Securely close the container. Apply a "Hazardous Waste" label.
-
Complete the Label: Clearly write the full chemical name ("this compound"), the approximate quantity, and the date.
-
Storage: Store the sealed container in a designated satellite accumulation area or your lab's main hazardous waste storage area, away from incompatible materials.
Protocol 4.2: Disposal of Liquid Waste This applies to reaction mixtures, solutions, or solvent rinses containing the compound.
-
Prepare a Waste Container: Obtain a designated liquid hazardous waste container with a screw-top cap. The container material must be compatible with all components of the waste solution (e.g., a glass bottle for organic solvents).
-
Transfer Waste: Working in a fume hood, carefully pour the liquid waste into the container using a funnel.
-
Manage Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Seal and Label: Securely close the container. Apply a "Hazardous Waste" label.
-
Complete the Label: List all chemical constituents of the solution with their approximate percentages, including solvents. Clearly identify "this compound." Add the date.
-
Storage: Store the sealed container in secondary containment (e.g., a chemical-resistant tray) within your lab's designated hazardous waste accumulation area.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is vital.
-
Alert and Assess: Alert personnel in the immediate area. Assess the scale of the spill. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
-
Contain the Spill: For a small, manageable spill inside a fume hood:
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent, and then with soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal, label, and store the waste container as described in Protocol 4.1.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. epa.gov [epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Navigating the Safe Handling of 1H-Pyrazole-4-carbaldehyde Hydrochloride: A Comprehensive Guide
For Immediate Implementation: This guide furnishes essential safety protocols and operational directives for laboratory personnel engaged in the handling, storage, and disposal of 1H-Pyrazole-4-carbaldehyde hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document provides a procedural framework to mitigate risks and ensure a secure working environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar pyrazole derivatives and hydrochloride salts, this compound is classified with the following hazards:
-
Serious Eye Damage/Eye Irritation : Causes serious eye damage.[1][2]
-
Skin Sensitization : May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]
The hydrochloride salt may also present the additional risk of releasing hydrogen chloride gas, which is corrosive to the respiratory tract, skin, and eyes, particularly upon contact with bases, moisture, or when heated.
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage[1][2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[1] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
PPE Requirements Table
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield is mandatory when handling larger quantities or when there is a significant splash risk, offering full-face protection.[3][4] |
| Skin/Body | Chemical-resistant gloves (Nitrile or Neoprene) and a flame-retardant lab coat. | Inspect gloves for any signs of degradation before each use.[5] Nitrile or neoprene gloves offer good resistance to a range of chemicals. A lab coat should be fully buttoned to provide maximum coverage. |
| Respiratory | NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | Mandatory when handling the powder outside of a certified chemical fume hood or when airborne dust is generated. Engineering controls are the preferred method of exposure reduction. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure and prevent incidents. The following workflow provides a step-by-step guide for laboratory operations.
Safe Handling Workflow
Caption: A systematic workflow for the proper disposal of hazardous waste.
-
Waste Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) department. Keep solid and liquid waste separate.
-
Containment : Collect all contaminated solids (e.g., gloves, paper towels, absorbent material) in a designated, sealed, and properly labeled hazardous waste container. Unused or excess material should also be disposed of as hazardous waste.
-
Labeling and Storage : Clearly label all waste containers with "Hazardous Waste" and the full chemical name. Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's EH&S office or a licensed hazardous waste disposal contractor. [6] By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory, ensuring the well-being of yourself and your colleagues while advancing your scientific endeavors.
References
- Safety Program - Resources. (n.d.).
- Learn How to Handle Small Hydrochloric Acid Spills Safely. (2025, January 23). North Industrial Chemicals.
- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020, July 28). ACS Publications.
- Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.
- Hydrochloric Acid Spill Clean Up. (2024, July 8). HazChem Environmental.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Incompatible Chemicals. (n.d.). University of California, Riverside.
- Incompatible Chemicals. (n.d.). Utah State University.
- 1H-pyrazole-4-carbaldehyde. (n.d.). PubChem.
- 1H-Pyrazole, 3-(4-chlorophenyl)-5-(4-methylphenyl)-1-(phenylmethyl)-. (n.d.). Organic Syntheses.
Sources
- 1. offices.austincc.edu [offices.austincc.edu]
- 2. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
